molecular formula C6H4ClN3 B120830 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 335654-06-3

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B120830
CAS No.: 335654-06-3
M. Wt: 153.57 g/mol
InChI Key: HJOQGBBHVRYTDX-UHFFFAOYSA-N
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Description

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a privileged chemical scaffold in medicinal chemistry, recognized for its structural resemblance to purine nucleotides, which underpins its broad bioactivity . Its primary research value lies in its role as a versatile synthetic intermediate for constructing novel kinase inhibitors and antimicrobial agents. The electron-rich pyrrole fused with an electron-deficient pyrimidine ring creates a versatile platform for site-selective modification, allowing researchers to fine-tune biological activity and physical properties . This compound is a key precursor in the design and synthesis of Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors, which are being investigated for the treatment of conditions such as cancer, osteoporosis, and Alzheimer's disease . The chloro group at the 2-position is a reactive handle for cross-coupling and substitution reactions, enabling the introduction of diverse amine and other functional groups to optimize target affinity and selectivity . Recent studies utilize this core structure in molecular hybridization and scaffold-hopping approaches to develop novel therapeutic candidates with improved efficacy and ADME properties . Beyond kinase inhibition, the pyrrolo[2,3-d]pyrimidine scaffold demonstrates substantial potential in addressing antimicrobial resistance (AMR). Derivatives exhibit a broad spectrum of bioactivity, including antibacterial, antifungal, and antiviral effects, making them a promising starting point for developing new agents to combat evolving resistant pathogens . The compound's synthetic accessibility further supports its utility in methodological innovations and large-scale synthesis for extensive structure-activity relationship (SAR) studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOQGBBHVRYTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420729
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
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Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335654-06-3
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry.

Core Structure and Properties

This compound, also known as 2-chloro-7-deazapurine, is a bicyclic heteroaromatic compound. Its structure consists of a pyrimidine (B1678525) ring fused to a pyrrole (B145914) ring. This scaffold is of significant interest in drug discovery as it acts as a bioisostere of purine, allowing it to interact with a wide range of biological targets while offering unique vectors for chemical modification. The chlorine atom at the 2-position serves as a versatile chemical handle for introducing further complexity through nucleophilic substitution reactions.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below. While extensive experimental data for the parent compound is not consistently reported in the literature, computed properties and data from closely related analogs provide valuable insights.

PropertyValueReference(s)
Molecular Formula C₆H₄ClN₃[1][2]
Molecular Weight 153.57 g/mol [1]
CAS Number 335654-06-3[1][2]
Appearance Solid
Melting Point Not reported in literature
pKa (Predicted) 11.18 ± 0.50
Solubility Generally soluble in organic solvents like DMSO, DMF, and methanol[3]
¹H NMR Data Not reported in literature
¹³C NMR Data Not reported in literature
InChI InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10)[1]
SMILES C1=CNC2=NC(=NC=C21)Cl[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in drug development. A common and effective strategy involves the selective dechlorination of the more readily available precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This process typically requires protection of the pyrrole nitrogen, followed by selective reduction and subsequent deprotection.

G cluster_0 Step 1: N-H Protection cluster_1 Step 2: Selective Dechlorination cluster_2 Step 3: Deprotection A 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine B N-Protected Intermediate A->B (Boc)₂O, DMAP C N-Protected Intermediate D N-Protected 2-Chloro Intermediate C->D H₂, Pd/C E N-Protected 2-Chloro Intermediate F This compound E->F Acidic Conditions

Fig. 1: Synthetic workflow for this compound.
Detailed Experimental Protocol

The following protocol is a representative method adapted from patented synthetic routes for producing this compound.

Step 1: Protection of Pyrrole Nitrogen

  • Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane (B109758) or THF).

  • Add 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) as a catalyst.

  • Add Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the N-Boc protected intermediate.

Step 2: Selective Dechlorination at C4-Position

  • Dissolve the N-Boc protected intermediate (1 equivalent) in a solvent such as ethanol (B145695) or ethyl acetate.

  • Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Introduce a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or using a balloon filled with hydrogen.

  • Stir the reaction vigorously at room temperature under atmospheric pressure for 4-8 hours. Monitor the selective removal of the C4-chloro group by LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-protected 2-chloro intermediate.

Step 3: Deprotection of the Pyrrole Nitrogen

  • Dissolve the crude product from the previous step in a suitable solvent like dichloromethane or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

  • Stir the mixture at room temperature for 1-4 hours until the Boc group is completely removed (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture to remove the solvent and excess acid.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization.

Biological and Pharmacological Relevance

The 7-deazapurine core of this compound is considered a "privileged scaffold" in medicinal chemistry. Its derivatives are foundational components of numerous clinically important drugs, particularly small-molecule kinase inhibitors. Kinases are crucial enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders.

Derivatives of this compound are frequently designed as ATP-competitive inhibitors. They occupy the ATP-binding pocket of a target kinase, preventing the natural substrate (ATP) from binding and thereby blocking the downstream signaling pathway. This mechanism has been successfully exploited to develop targeted therapies.

Notable Kinase Targets for Pyrrolo[2,3-d]pyrimidine Derivatives:

  • Janus Kinases (JAKs): Inhibitors targeting the JAK family are used to treat inflammatory diseases like rheumatoid arthritis.

  • Epidermal Growth Factor Receptor (EGFR): EGFR inhibitors are a cornerstone of treatment for certain types of non-small cell lung cancer.[4]

  • Bruton's Tyrosine Kinase (BTK) and Interleukin-2-inducible T-cell Kinase (Itk): These are targets for hematological malignancies and inflammatory diseases.

  • Colony-Stimulating Factor-1 Receptor (CSF1R): Inhibitors are being investigated for their potential in oncology and inflammatory conditions.[4]

G cluster_0 Normal Signaling Pathway cluster_1 Inhibited Pathway Kinase_A Active Kinase Product_A Phosphorylated Protein Kinase_A->Product_A Phosphorylation ATP_A ATP ATP_A->Kinase_A Substrate_A Substrate Protein Substrate_A->Kinase_A Response_A Cellular Response (e.g., Proliferation) Product_A->Response_A Kinase_B Inactive Kinase No_Product Kinase_B->No_Product Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Kinase_B Binds to ATP Pocket ATP_B ATP ATP_B->Kinase_B Binding Blocked Substrate_B Substrate Protein Substrate_B->Kinase_B No_Response Blocked Cellular Response No_Product->No_Response

Fig. 2: Mechanism of ATP-competitive kinase inhibition.

Safety and Handling

This compound is classified as acutely toxic and requires careful handling by trained personnel in a laboratory setting.

Hazard Identification
Hazard ClassGHS PictogramSignal WordHazard StatementReference(s)
Acute Toxicity, Oral GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed[4]
Skin Irritation GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[4]
Eye Irritation GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[4]
Recommended Procedures
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage conditions are often under an inert atmosphere at 2-8°C.[5]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the substance to enter drains or waterways.

Conclusion

This compound is a heterocyclic compound of paramount importance to the field of medicinal chemistry. Its structural similarity to endogenous purines, combined with the synthetic utility of the 2-chloro substituent, establishes it as a premier building block for the development of targeted therapeutics. A thorough understanding of its properties, synthesis, and biological context is essential for scientists engaged in the design and discovery of next-generation medicines, particularly in the area of kinase inhibitors.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a crucial building block and key intermediate in the synthesis of a variety of biologically active molecules, most notably as a scaffold for potent kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, allowing its derivatives to effectively interact with the ATP-binding sites of numerous kinases. This has led to the development of targeted therapies for a range of diseases, including cancer, autoimmune disorders, and inflammatory conditions. A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and an illustrative example of its role in a key signaling pathway.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are critical for predicting its behavior in biological systems and for guiding its chemical modifications in drug development programs.

General Properties
PropertyValueSource(s)
Molecular Formula C₆H₄ClN₃[1][2]
Molecular Weight 153.57 g/mol [1][2]
Appearance Off-white to light brown solid[3]
CAS Number 335654-06-3[1]
Thermodynamic Properties
PropertyValueSource(s)
Melting Point 171-173 °C[3]
pKa 11.18 ± 0.50 (Predicted)
Partition and Solubility Properties
PropertyValueSource(s)
LogP 1.6 (Computed)[1]
Solubility Soluble in DMSO, DMF, and ethanol; sparingly soluble in water.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound. These protocols are based on standard laboratory practices and methods reported for similar heterocyclic compounds.

Melting Point Determination

Objective: To determine the melting point range of this compound.

Apparatus:

  • Büchi B-540 melting point apparatus (or equivalent)[3]

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-20 °C/min initially.

  • Observe the sample through the magnified viewing window.

  • As the melting point is approached, reduce the heating rate to 1-2 °C/min to ensure accurate determination.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

  • Repeat the measurement at least two more times and report the average melting point range.

Solubility Determination (Kinetic Solubility Assay)

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well UV-transparent microplate

  • Microplate reader with UV detection capabilities

  • Multichannel pipette

  • Vortex mixer

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a separate 96-well plate, create a serial dilution of the compound in DMSO to generate a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • In the UV-transparent 96-well plate, add a fixed volume of PBS (e.g., 198 µL) to each well.

  • Transfer a small volume (e.g., 2 µL) of each DMSO stock concentration to the corresponding wells containing PBS, resulting in a final DMSO concentration of 1%.

  • Seal the plate and shake it vigorously for 1-2 hours at room temperature to allow for equilibration.

  • Measure the absorbance of each well at the compound's λmax using the microplate reader. The λmax can be predetermined by scanning a dilute solution of the compound.

  • The highest concentration that gives a clear solution without any visible precipitate is considered the kinetic solubility. This can be confirmed by visual inspection or by nephelometry if available.

pKa Determination by UV-Visible Spectrophotometry

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus and Materials:

  • UV-Vis spectrophotometer

  • 96-well UV-transparent microplate and plate reader[4]

  • pH meter

  • A series of aqueous buffer solutions with a range of pH values (e.g., from pH 2 to pH 12)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Milli-Q water

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add a fixed volume of each buffer solution to a series of wells.

  • To each well, add a small, constant volume of the compound's stock solution to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH.

  • Measure the UV-Vis spectrum (e.g., from 200 to 400 nm) for each well using the microplate reader.

  • Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH of the buffer solutions.

  • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

  • Alternatively, more robust data analysis can be performed by fitting the data to the Henderson-Hasselbalch equation.[5]

LogP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the octanol-water partition coefficient (LogP) of this compound.

Apparatus and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol)

  • A set of reference compounds with known LogP values

  • This compound sample solution

Procedure:

  • Prepare a calibration curve by injecting a series of standard compounds with well-established LogP values onto the RP-HPLC system.

  • For each standard, determine the retention time (t_R).

  • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time (retention time of an unretained compound).

  • Plot log k' versus the known LogP values of the standards. This should yield a linear relationship.

  • Prepare a dilute solution of this compound in the mobile phase.

  • Inject the sample onto the HPLC system under the same conditions used for the standards and determine its retention time.

  • Calculate the log k' for this compound.

  • Using the linear regression equation from the standard curve, determine the LogP of this compound from its log k' value.[1][2]

Biological Context: Inhibition of the JAK-STAT Signaling Pathway

Derivatives of this compound are well-known inhibitors of Janus kinases (JAKs), a family of tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various diseases, including rheumatoid arthritis, psoriasis, and certain cancers.

The following diagram illustrates the mechanism by which a this compound-based inhibitor can block the JAK-STAT signaling pathway.

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Inhibitor 2-Chloro-7H-pyrrolo [2,3-d]pyrimidine Derivative Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene Regulation

Inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound is a molecule of fundamental importance in the development of targeted therapeutics. Its physicochemical properties, as detailed in this guide, are essential for its successful application in drug discovery and development. The provided experimental protocols offer a practical framework for the characterization of this and similar heterocyclic compounds. Furthermore, the visualization of its inhibitory action on the JAK-STAT pathway underscores its therapeutic potential. This technical guide serves as a valuable resource for researchers and scientists working to harness the potential of this compound in the creation of novel medicines.

References

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various kinase inhibitors and other pharmacologically active compounds.

Core Chemical Data

The foundational physicochemical properties of this compound are summarized below. This data is essential for its application in chemical synthesis and drug design.

ParameterValueReferences
CAS Number 335654-06-3[1][2][3][4][5][6]
Molecular Formula C6H4ClN3[2][3][6]
Molecular Weight 153.57 g/mol [2][3][4][5][6][7]
Empirical Formula (Hill Notation) C6H4ClN3
PubChem CID 5706774[7]

Experimental Workflow: Synthesis and Analysis

The following diagram outlines a general workflow for the synthesis and subsequent analysis of this compound, a common procedure in medicinal chemistry and process development.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Chromatography workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc product This compound nmr->product ms->product hplc->product

References

The Genesis of a Scaffold: A Deep Dive into the Discovery and Synthesis of 7-Deazapurines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide navigates the historical landscape and synthetic evolution of the 7-deazapurine core, a privileged scaffold in medicinal chemistry. From its initial construction to the sophisticated methodologies employed today, we explore the key discoveries, provide detailed experimental protocols for foundational syntheses, and present quantitative data to compare various approaches.

The 7-deazapurine framework, a structural isomer of purine (B94841) where the nitrogen at position 7 is replaced by a carbon, has emerged as a cornerstone in the development of novel therapeutics. This seemingly subtle structural modification profoundly alters the electronic properties and metabolic stability of the molecule, leading to a rich pharmacology. The journey of 7-deazapurine synthesis is a compelling narrative of chemical ingenuity, driven by the quest for potent antiviral and anticancer agents.

The Dawn of a New Heterocycle: The First Synthesis

The story of the 7-deazapurine scaffold, chemically known as pyrrolo[2,3-d]pyrimidine, begins in the mid-20th century. A pivotal moment in this history was the work of J. Davoll in 1960, who reported a foundational synthesis of this heterocyclic system. This early method laid the groundwork for future explorations into this important class of compounds.

The approach developed by Davoll involved the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525) core. The key strategy was the generation of a reactive intermediate, a 4-aminopyrimidyl-acetaldehyde or -acetone, which then underwent a spontaneous intramolecular cyclization to form the bicyclic 7-deazapurine ring system. This seminal work provided the first rational and accessible route to this novel class of purine analogs.

Foundational Synthetic Strategies: Building the Core

Following the initial discovery, several key strategies for the synthesis of the 7-deazapurine core were established. These can be broadly categorized into two main approaches: building the pyrrole ring onto a pyrimidine precursor (the Davoll approach and its variations) and constructing the pyrimidine ring onto a pyrrole precursor.

The Pyrimidine-to-Pyrrolo[2,3-d]pyrimidine Approach

This strategy, pioneered by Davoll, remains a versatile method for the synthesis of 7-deazapurines. The general workflow involves the introduction of a two-carbon unit at the 5-position of a 4-aminopyrimidine, which then cyclizes to form the fused pyrrole ring.

Experimental Protocol: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine (A Representative Davoll-type Synthesis)

This protocol is a generalized representation based on the principles of early syntheses.

Step 1: Synthesis of 4-Amino-5-(diethoxymethyl)pyrimidine

  • Materials: 4-Amino-5-bromopyrimidine, sodium, ethanol, ethyl orthoformate.

  • Procedure: To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, is added 4-amino-5-bromopyrimidine. The mixture is heated to reflux, and ethyl orthoformate is added dropwise. Reflux is continued for several hours. After cooling, the precipitated sodium bromide is filtered off, and the filtrate is concentrated under reduced pressure. The residue is then purified to yield 4-amino-5-(diethoxymethyl)pyrimidine.

Step 2: Cyclization to 4-Amino-7H-pyrrolo[2,3-d]pyrimidine

  • Materials: 4-Amino-5-(diethoxymethyl)pyrimidine, aqueous acid (e.g., hydrochloric acid).

  • Procedure: The acetal (B89532) from Step 1 is hydrolyzed by heating with aqueous acid. The acidic conditions facilitate the removal of the protecting groups and promote the intramolecular cyclization of the resulting aldehyde with the adjacent amino group. The reaction mixture is then neutralized, and the product, 4-amino-7H-pyrrolo[2,3-d]pyrimidine, is isolated and purified.

This foundational approach paved the way for the synthesis of a variety of substituted 7-deazapurines by modifying the starting pyrimidine and the two-carbon component.

The Pyrrole-to-Pyrrolo[2,3-d]pyrimidine Approach

An alternative and equally powerful strategy involves the construction of the pyrimidine ring onto a pre-functionalized pyrrole. This method offers a different retrosynthetic disconnection and allows for the introduction of diversity at different positions of the final heterocycle. A common starting material for this approach is a 2-amino-3-cyanopyrrole.

Experimental Protocol: Synthesis of a Substituted 4-Aminopyrrolo[2,3-d]pyrimidine

This protocol is a generalized representation of this synthetic strategy.

Step 1: Synthesis of a 2-Amino-3-cyanopyrrole

  • Materials: An appropriate α-haloketone or aldehyde, malononitrile (B47326), a base (e.g., sodium ethoxide).

  • Procedure: A suitable α-haloketone or aldehyde is reacted with malononitrile in the presence of a base. This condensation reaction, often a Thorpe-Ziegler type cyclization, yields a substituted 2-amino-3-cyanopyrrole.

Step 2: Pyrimidine Ring Formation

  • Materials: 2-Amino-3-cyanopyrrole, formamidine (B1211174) acetate (B1210297) or a similar one-carbon synthon.

  • Procedure: The 2-amino-3-cyanopyrrole is heated with formamidine acetate. The reaction proceeds through the condensation of the amino and cyano groups with the one-carbon unit, leading to the formation of the pyrimidine ring and yielding the corresponding 4-aminopyrrolo[2,3-d]pyrimidine.

Evolution of Synthetic Methodologies

Building upon these foundational methods, the synthesis of 7-deazapurines has evolved significantly, driven by the need for greater efficiency, milder reaction conditions, and access to a wider range of structurally diverse analogs. Modern synthetic chemistry has introduced a powerful toolkit for the construction and functionalization of the 7-deazapurine core.

Key Modern Synthetic Developments:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Sonogashira couplings have become indispensable for the late-stage functionalization of the 7-deazapurine scaffold, allowing for the introduction of a vast array of substituents at various positions.

  • Negishi Cross-Coupling: This powerful carbon-carbon bond-forming reaction has been employed in the construction of the 7-deazapurine ring system itself, offering a convergent and efficient approach.

  • C-H Functionalization: Direct C-H activation and functionalization have emerged as a highly atom-economical strategy to introduce substituents onto the 7-deazapurine core without the need for pre-functionalized starting materials.

  • Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for the synthesis of 7-deazapurine nucleosides, often providing access to stereoisomers that are challenging to obtain through traditional chemical methods.

Quantitative Data Summary

The following tables summarize representative quantitative data for different synthetic approaches to the 7-deazapurine core, providing a basis for comparison. It is important to note that yields are highly dependent on the specific substrates and reaction conditions.

Synthetic Approach Key Reaction Starting Materials Typical Yield (%) Reference
Davoll Synthesis Intramolecular Cyclization4-Amino-5-(dialkoxymethyl)pyrimidine40-60Davoll, J. Chem. Soc., 1960
From Pyrrole Precursor Pyrimidine Ring Formation2-Amino-3-cyanopyrrole50-70General Method
Modern Approaches Negishi Cross-CouplingFunctionalized Pyrimidine and Pyrrole70-90+Contemporary Literature
C-H Functionalization7-Deazapurine Core60-80Contemporary Literature

Visualizing the Synthetic Landscape

To illustrate the logical relationships between these synthetic strategies, the following diagrams are provided in Graphviz DOT language.

Discovery_and_Synthesis_of_7_Deazapurine cluster_early Early Foundational Syntheses cluster_modern Modern Synthetic Methodologies pyrimidine Pyrimidine Precursors deazapurine_core 7-Deazapurine Core pyrimidine->deazapurine_core Davoll Synthesis (Intramolecular Cyclization) pyrrole Pyrrole Precursors pyrrole->deazapurine_core Pyrimidine Ring Formation cross_coupling Cross-Coupling Reactions (Suzuki, Negishi, etc.) deazapurine_core->cross_coupling ch_functionalization C-H Functionalization deazapurine_core->ch_functionalization functionalized_deazapurine Functionalized 7-Deazapurines cross_coupling->functionalized_deazapurine ch_functionalization->functionalized_deazapurine enzymatic Enzymatic Synthesis enzymatic->functionalized_deazapurine Nucleosides

Caption: Evolution of 7-Deazapurine Synthesis.

Davoll_Synthesis_Workflow start 4-Amino-5-halopyrimidine step1 Introduction of a protected two-carbon unit at C5 start->step1 intermediate1 4-Amino-5-(dialkoxymethyl)pyrimidine step1->intermediate1 step2 Acid-catalyzed hydrolysis and intramolecular cyclization intermediate1->step2 end 4-Amino-7H-pyrrolo[2,3-d]pyrimidine step2->end

Caption: The Davoll Synthesis Workflow.

Pyrrole_to_Deazapurine_Workflow start α-Haloketone/Aldehyde + Malononitrile step1 Base-catalyzed condensation and cyclization start->step1 intermediate1 2-Amino-3-cyanopyrrole step1->intermediate1 step2 Reaction with a one-carbon synthon (e.g., formamidine acetate) intermediate1->step2 end 4-Aminopyrrolo[2,3-d]pyrimidine step2->end

Caption: Synthesis from a Pyrrole Precursor.

Conclusion

The journey of 7-deazapurine synthesis, from its inception to the present day, showcases the remarkable progress of organic chemistry. The foundational methods, born out of the need to access these biologically relevant heterocycles, have been refined and expanded upon, providing a powerful platform for the discovery of new medicines. For researchers in drug development, a deep understanding of this synthetic history and the diverse methodologies available is invaluable for the rational design and efficient production of the next generation of 7-deazapurine-based therapeutics. The continued innovation in synthetic chemistry promises to further unlock the potential of this remarkable scaffold.

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, a heterocyclic aromatic compound, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential. Its structural resemblance to the purine (B94841) core of adenine (B156593), a fundamental component of ATP, allows it to function as a highly effective ATP-competitive inhibitor for a wide range of enzymes, particularly protein kinases.[1][2][3] This intrinsic property has propelled the development of numerous drugs and clinical candidates targeting key signaling pathways implicated in cancer, inflammation, and viral infections. This technical guide provides a comprehensive overview of the biological significance of the pyrrolo[2,3-d]pyrimidine core, including its mechanism of action, therapeutic applications, structure-activity relationships, and detailed experimental protocols for its synthesis and evaluation.

Mechanism of Action: Mimicking the Building Blocks of Life

The primary mechanism by which pyrrolo[2,3-d]pyrimidine derivatives exert their biological effects is through competitive inhibition of ATP-binding sites on various enzymes.[1][2][3] The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, meaning a nitrogen atom in the purine ring is replaced by a carbon atom.[3][4] This subtle yet significant structural modification allows these compounds to fit into the ATP pocket of kinases, preventing the binding of the natural substrate, ATP, and thereby blocking the downstream phosphorylation cascade that drives cellular processes like proliferation, differentiation, and survival. The adaptability of the pyrrolo[2,3-d]pyrimidine core allows for strategic modifications to enhance potency, selectivity, and pharmacokinetic properties, making it a highly attractive scaffold for targeted drug design.[1]

Therapeutic Applications: A Broad Spectrum of Activity

The unique properties of the pyrrolo[2,3-d]pyrimidine core have led to its successful application in a diverse range of therapeutic areas.

Anticancer Activity

The most prominent application of this scaffold is in oncology.[1][2] Derivatives of pyrrolo[2,3-d]pyrimidine have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer.

  • Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and cell growth.[5] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases. Pyrrolo[2,3-d]pyrimidine-based drugs like Tofacitinib and Ruxolitinib are potent JAK inhibitors.[6][7][8][9]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a receptor tyrosine kinase that plays a key role in cell proliferation and is frequently mutated in non-small cell lung cancer (NSCLC).[4][10][11] Several pyrrolo[2,3-d]pyrimidine derivatives have been designed to target both wild-type and mutant forms of EGFR.[11][12]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: VEGFRs are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][10] Pyrrolo[2,3-d]pyrimidine-based compounds have shown significant inhibitory activity against VEGFRs.[4][10]

  • RET Kinase Inhibitors: Rearranged during transfection (RET) is a receptor tyrosine kinase whose mutations and fusions are oncogenic drivers in various cancers, including thyroid and lung cancer.[1][13] The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent and selective RET inhibitors.[1][13][14]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[15][16][17] Pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of various CDKs, including CDK2, CDK4, and CDK6, leading to cell cycle arrest and apoptosis.[15][16][17][18]

Antiviral and Anti-inflammatory Activity

Beyond cancer, the pyrrolo[2,3-d]pyrimidine core has shown promise in treating viral infections and inflammatory conditions. Its ability to inhibit viral polymerases and host kinases essential for viral replication makes it a valuable scaffold for antiviral drug development. Furthermore, its role in modulating inflammatory signaling pathways, such as the JAK-STAT pathway, has led to the development of anti-inflammatory agents.[8]

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of representative pyrrolo[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines.

Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against Kinases

CompoundTarget KinaseIC50 (nM)Reference
12i EGFR (T790M)0.21[11]
12i EGFR (wild-type)22[11]
59 RET (wild-type)low nanomolar[1][13]
59 RET (V804M)low nanomolar[1][13]
15d JAK1potent inhibition[6][7]
15d JAK2potent inhibition[6][7]
15d JAK3potent inhibition[6][7]
15d HDAC1potent inhibition[6][7]
15d HDAC6potent inhibition[6][7]
5k EGFR79[19]
5k Her240[19]
5k VEGFR2136[19]
5k CDK2potent inhibition[19]
E2 CDK6/Cyclin D36.1[18]
Palbociclib CDK6/Cyclin D312.9[18]
4e FGFr60[20]
16c JAK26[9]

Table 2: Cytotoxic Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
8f HT-29 (Colon)4.55[21]
8g HT-29 (Colon)4.01[21]
5e, 5h, 5k, 5l Various cancer cell lines29 - 59[19]
E2 MCF-7 (Breast)2.16[18]
E2 T47D (Breast)0.42[18]
Palbociclib MCF-7 (Breast)4.13[18]
Palbociclib T47D (Breast)10.66[18]
6c HCT116 (Colon)17.6[22]
6h HCT116 (Colon)17.6[22]
16c TF-1 (Erythroleukemia)0.14[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which pyrrolo[2,3-d]pyrimidine derivatives operate is crucial for understanding their mechanism of action and for designing novel therapeutic strategies.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine Receptor STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Pyrrolo[2,3-d]pyrimidine\nInhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine\nInhibitor->JAK Inhibition

Caption: JAK-STAT signaling pathway and its inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR pEGFR pEGFR EGFR->pEGFR Dimerization & Phosphorylation EGF EGF EGF->EGFR RAS RAS pEGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Proliferation Proliferation Nucleus->Proliferation Induces Pyrrolo[2,3-d]pyrimidine\nInhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine\nInhibitor->pEGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Experimental_Workflow_Kinase_Assay Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Add Compound to Assay Plate Add Compound to Assay Plate Prepare Compound Dilutions->Add Compound to Assay Plate Prepare Kinase Reaction Mix Prepare Kinase Reaction Mix Initiate Reaction with Kinase Mix Initiate Reaction with Kinase Mix Prepare Kinase Reaction Mix->Initiate Reaction with Kinase Mix Add Compound to Assay Plate->Initiate Reaction with Kinase Mix Incubate at RT Incubate at RT Initiate Reaction with Kinase Mix->Incubate at RT Stop Reaction & Detect Signal Stop Reaction & Detect Signal Incubate at RT->Stop Reaction & Detect Signal Data Analysis (IC50) Data Analysis (IC50) Stop Reaction & Detect Signal->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolo[2,3-d]pyrimidine derivatives.

General Procedure for Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

A common synthetic route involves the reaction of a substituted 6-aminouracil (B15529) with an α-haloketone or an equivalent electrophile, followed by cyclization. The following is a representative procedure:

  • Reaction Setup: To a solution of the appropriate 6-aminouracil derivative (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol, add the α-haloketone (1.1 equivalents) and a base such as potassium carbonate (2.0 equivalents).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired pyrrolo[2,3-d]pyrimidine derivative.

Note: Specific reaction conditions, including solvent, base, temperature, and reaction time, may vary depending on the specific substrates and desired product.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.

  • Compound Preparation: Prepare a serial dilution of the test compounds in dimethyl sulfoxide (B87167) (DMSO).

  • Kinase Reaction: In a 384-well plate, add the test compound, the purified kinase, and the specific peptide substrate in an appropriate kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding a detection reagent that generates a luminescent signal.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using appropriate software.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, from the dose-response curves.

Conclusion and Future Directions

The pyrrolo[2,3-d]pyrimidine core continues to be a highly valuable and privileged scaffold in the field of drug discovery. Its inherent ability to mimic adenine and competitively inhibit ATP-binding sites of a multitude of enzymes, particularly protein kinases, has led to the successful development of several clinically approved drugs for cancer and inflammatory diseases. The extensive research into the structure-activity relationships of this core has provided a deep understanding of how to modulate its potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects. The development of next-generation inhibitors targeting resistance mutations that arise from existing therapies is a critical area of need. Furthermore, the exploration of novel pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of other enzyme classes beyond kinases holds significant potential. The design of multi-targeted agents that can simultaneously inhibit multiple nodes in a disease-relevant pathway is another promising strategy. As our understanding of complex biological systems continues to grow, the versatile and adaptable pyrrolo[2,3-d]pyrimidine scaffold is poised to remain at the forefront of innovative therapeutic development.

References

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Core Building Block for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine stands as a pivotal heterocyclic scaffold in modern medicinal chemistry, particularly in the rational design of targeted therapeutics. Its structure, featuring a fused pyrrole (B145914) and pyrimidine (B1678525) ring system, serves as a bioisostere of adenine, the essential nitrogenous base of ATP. This inherent structural mimicry makes it an ideal starting point for the development of competitive inhibitors for a wide array of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer and inflammatory conditions.

The pyrrolo[2,3-d]pyrimidine nucleus is a common feature in several FDA-approved kinase inhibitors, underscoring its clinical significance. The strategic placement of a chlorine atom at the 2-position of this scaffold provides a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of kinase inhibitors.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance Off-white to light brown solid
CAS Number 335654-06-3
pKa 11.18 ± 0.50 (Predicted)
Storage Temperature Under inert gas (nitrogen or Argon) at 2-8°C
Solubility Soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in water.
¹H NMR (400 MHz, DMSO-d₆) of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid δ 13.71 (br. s, 1H), 9.07 (s, 1H), 7.37 (s, 1H), 5.85–5.65 (m, 1H), 2.35–2.20 (m, 2H), 2.07–1.93 (m, 4H), 1.70–1.57 (m, 2H)[1]
¹³C NMR (100 MHz, DMSO-d₆) of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid δ 162.0, 154.7, 153.8, 152.4, 131.6, 116.3, 108.2, 56.2, 30.4, 24.7[1]
ESI-MS of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid m/z = 266.1 [M+H]⁺[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. One common strategy involves the initial construction of the di-chloro analogue, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, followed by selective dechlorination at the 4-position.

Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

A reported method for the synthesis of the di-chloro intermediate starts from 6-aminouracil. The process involves a condensation reaction with chloroacetaldehyde (B151913) followed by a chlorination step.

cluster_synthesis Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine A 6-Aminouracil C Intermediate A->C NaHCO₃, 45-65°C B Chloroacetaldehyde B->C E 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine C->E N,N-diisopropylethylamine, 75-90°C D POCl₃ D->E cluster_dechlorination Selective Dechlorination to this compound A 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine C N-Boc protected intermediate A->C DMAP B Di-tert-butyl dicarbonate B->C E Selectively dechlorinated intermediate C->E Atmospheric hydrogenation D H₂, Pd/C D->E G This compound E->G Acid/Base F Deprotection F->G cluster_jak_stat JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor This compound Derivative (e.g., Tofacitinib) Inhibitor->JAK inhibits cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR binds and activates RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR inhibits cluster_vegfr VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds and activates PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis, Vascular Permeability MAPK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR inhibits cluster_cdk CDK2 Signaling Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 binds and activates Rb Rb CDK2->Rb phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F releases S_phase S-phase Entry E2F->S_phase promotes Inhibitor This compound Derivative Inhibitor->CDK2 inhibits cluster_workflow Drug Discovery Workflow using this compound Start This compound (Building Block) Library Library Synthesis (SNAr, Cross-coupling, etc.) Start->Library HTS High-Throughput Screening (Biochemical & Cellular Assays) Library->HTS Hit Hit Identification HTS->Hit LeadGen Lead Generation (SAR Studies) Hit->LeadGen LeadOpt Lead Optimization (ADME/Tox Profiling) LeadGen->LeadOpt Preclinical Preclinical Candidate LeadOpt->Preclinical Clinical Clinical Development Preclinical->Clinical

References

Spectroscopic and Synthetic Profile of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial heterocyclic building block in the development of targeted therapeutics. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a consolidated resource of its spectral characteristics (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), experimental protocols for these analyses, and its strategic role in the synthesis of kinase inhibitors.

Core Spectroscopic Data

This compound (C₆H₄ClN₃, Molar Mass: 153.57 g/mol ) is a foundational scaffold for a variety of bioactive molecules.[1][2] While a complete, publicly available, experimentally-derived dataset for this specific compound is not consistently reported in singular sources, the following tables summarize the expected and observed spectral data based on analysis of structurally related analogs and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted values are based on the analysis of similar pyrrolo[2,3-d]pyrimidine derivatives. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~12.0br sN7-H
~8.4sC4-H
~7.4dC6-H
~6.9dC5-H

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~153C2
~151C4
~150C7a
~124C6
~118C5
~104C4a
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

Ionization Mode[M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
Electrospray (ESI)154.02118, 91
Infrared (IR) Spectroscopy

Table 4: Key Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H Stretch
3100-3000MediumC-H Stretch (aromatic)
1620-1580StrongC=N Stretch
1550-1450StrongC=C Stretch (aromatic)
800-700StrongC-Cl Stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, often coupled with a liquid chromatography (LC) system for sample introduction.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it into the LC system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Fragmentation Analysis (MS/MS): To obtain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure with the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Place the prepared sample (KBr pellet or on the ATR crystal) in the sample compartment of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Role in Kinase Inhibitor Synthesis

This compound is a pivotal intermediate in the synthesis of numerous kinase inhibitors. Its structure serves as a versatile scaffold that can be readily modified to achieve desired potency and selectivity against specific kinase targets. A prominent example is its use in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[3][4]

The following diagram illustrates the logical workflow for the synthesis of a generic kinase inhibitor, highlighting the central role of this compound.

G Synthesis of a Kinase Inhibitor from this compound cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Coupling and Final Product Formation A 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine C Selective Dechlorination A->C Hydrogenation B Amine Side Chain E Nucleophilic Aromatic Substitution B->E D This compound C->D D->E F Kinase Inhibitor E->F Coupling Reaction

References

Potential Therapeutic Targets of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural similarity to the core of ATP allows derivatives to act as competitive inhibitors for a multitude of enzymes, particularly protein kinases. Dysregulation of kinase signaling is a hallmark of numerous pathologies, most notably cancer, inflammatory disorders, and infectious diseases. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid in the research and development of novel therapeutics based on this versatile scaffold.

Oncological Targets: A Primary Focus on Kinase Inhibition

The majority of research into the therapeutic applications of this compound derivatives has centered on their potent anti-cancer properties, primarily through the inhibition of various protein kinases that are critical for tumor growth, proliferation, and survival.

Key Kinase Targets and In Vitro Efficacy

A number of key kinases have been identified as targets for this class of compounds. The following tables summarize the in vitro inhibitory activities of various this compound derivatives against these targets.

Target Kinase Derivative/Compound IC50 (nM) Assay Type Cell Line Reference
Mps1Compound 1229Kinase AssayMCF-7, 4T1[1]
PAK4Compound 5n2.7Kinase AssayMV4-11[2]
PAK4Compound 5o20.2Kinase AssayMV4-11[2]
FAKCompound 25b5.4Kinase AssayMDA-MB-231, A549
EGFRCompound 5k79Kinase AssayHepG2[3][4]
EGFR (T790M mutant)Compound 12i0.21Kinase AssayNCI-H1975[5]
EGFR (wild-type)Compound 12i22Kinase AssayA549[5]
Her2Compound 5k40Kinase AssayHepG2[3][4]
VEGFR2Compound 5k136Kinase AssayHepG2[3][4]
VEGFR2Compound 12d11.9Kinase Assay-[6]
VEGFR2Compound 15c13.6Kinase Assay-[6]
CDK2Compound 5k204Kinase AssayHepG2[3][4]
Signaling Pathways and Points of Inhibition

The inhibition of these kinases disrupts critical signaling cascades within cancer cells, leading to cell cycle arrest, apoptosis, and reduced metastatic potential. The following diagrams illustrate these pathways and the points of inhibition by this compound derivatives.

Mps1_Signaling_Pathway cluster_0 Spindle Assembly Checkpoint (SAC) Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 recruits & activates Mad2 Mad2 Mps1->Mad2 phosphorylates & activates MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC promotes assembly APC_C Anaphase-Promoting Complex/ Cyclosome (APC/C) MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers (when not inhibited) Pyrrolo_pyrimidine_Inhibitor This compound Derivatives Pyrrolo_pyrimidine_Inhibitor->Mps1 inhibit

Mps1 Signaling Pathway Inhibition.

PAK4_Signaling_Pathway cluster_1 PAK4-Mediated Oncogenic Signaling cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK bind & activate Ras Ras RTK->Ras activates PAK4 PAK4 Ras->PAK4 activates Proliferation Proliferation PAK4->Proliferation promotes Survival Survival PAK4->Survival promotes Metastasis Metastasis PAK4->Metastasis promotes Pyrrolo_pyrimidine_Inhibitor This compound Derivatives Pyrrolo_pyrimidine_Inhibitor->PAK4 inhibit

PAK4 Signaling Pathway Inhibition.

RTK_Signaling_Pathways cluster_2 Receptor Tyrosine Kinase (RTK) Signaling cluster_receptors Receptors cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Her2 Her2 Her2->PI3K_Akt Her2->RAS_MAPK VEGFR2 VEGFR2 VEGFR2->PI3K_Akt VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis specifically promotes Pyrrolo_pyrimidine_Inhibitor This compound Derivatives Pyrrolo_pyrimidine_Inhibitor->EGFR Pyrrolo_pyrimidine_Inhibitor->Her2 Pyrrolo_pyrimidine_Inhibitor->VEGFR2 inhibit Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival RAS_MAPK->Proliferation

RTK Signaling Pathway Inhibition.

Antimicrobial and Antiviral Potential

Beyond their well-documented anti-cancer effects, derivatives of this compound have demonstrated promising activity against a range of microbial and viral pathogens.

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal properties of this class of compounds. The activity is often broad-spectrum, affecting both Gram-positive and Gram-negative bacteria, as well as fungal species.

Organism Derivative/Compound MIC (mg/L) Reference
Staphylococcus aureusBromo and Iodo derivatives8[7]
Staphylococcus aureusCompound with Bromo derivative and betatide1-2[7]
E. coliCompound 12a19.5[8]
B. mycoidesCompound 12a<4.8[8]
C. albicansCompound 12a<4.8[8]
C. albicansCompounds 3a-d, 7a,e, 11d310-620[9]

The precise molecular targets for the antimicrobial activity are still under investigation, but potential mechanisms include the inhibition of essential bacterial enzymes, such as thymidylate monophosphate kinase, which is involved in DNA synthesis.[7]

Antiviral Activity

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have shown potential as antiviral agents, particularly against flaviviruses and coronaviruses.

Virus Derivative/Compound EC50 (µM) Assay Type Reference
Zika Virus (ZIKV)Compound 2045.25Reporter Assay[10]
Zika Virus (ZIKV)Compound 140.93Reporter Assay[11]
Zika Virus (ZIKV)Compound 235.70Reporter Assay[11]
SARS-CoV-2 (Mac1)Compound 4a (S)6.1ADP-ribose binding inhibition[12]

For coronaviruses, a specific target has been identified as the Mac1 domain of the non-structural protein 3 (nsp3), which is involved in the viral replication process.[12] For flaviviruses, while potent inhibition has been observed, the specific molecular targets are yet to be fully elucidated.[10][11]

Experimental Protocols

To facilitate further research and validation of these therapeutic targets, detailed protocols for key in vitro assays are provided below.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of the kinase.

Materials:

  • Kinase of interest (e.g., Mps1, PAK4, EGFR)

  • Kinase-specific peptide substrate

  • ATP

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound derivatives (dissolved in DMSO)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known inhibitor as a positive control.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, peptide substrate, and assay buffer.

  • Initiation of Reaction: Dispense the kinase reaction mixture into each well.

  • ATP Addition: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: After a brief incubation to stabilize the signal (e.g., 10 minutes), measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare serial dilutions of This compound derivatives B Dispense compounds into 384-well plate A->B C Add kinase, substrate, and buffer mixture B->C D Add ATP to initiate reaction C->D E Incubate at room temperature D->E F Add ATP detection reagent (stops reaction, generates signal) E->F G Measure luminescence F->G H Calculate % inhibition and IC50 G->H

Workflow for a Luminescence-Based Kinase Inhibition Assay.
MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)

  • This compound derivatives

  • 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the growth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density with a microplate reader.

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • Infection medium

  • Overlay medium (containing a solidifying agent like agarose (B213101) or methylcellulose)

  • This compound derivatives

  • 6-well or 12-well plates

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus and pre-incubate with various concentrations of the test compound.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and add the overlay medium containing the test compound.

  • Incubation: Incubate the plates for several days to allow plaque formation.

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent inhibitory activity against a range of clinically relevant targets, particularly protein kinases implicated in cancer. Furthermore, emerging evidence highlights their potential as antimicrobial and antiviral agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of these compounds for the treatment of a variety of human diseases. Further investigation into the precise molecular mechanisms of action, particularly for their antimicrobial and antiviral effects, will be crucial for the successful clinical translation of this versatile class of molecules.

References

The Ascendant Role of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, a notable isostere of purine (B94841), has firmly established itself as a privileged core structure in the landscape of medicinal chemistry. Its inherent ability to mimic the purine core allows for competitive binding to the ATP-binding sites of a multitude of enzymes, particularly kinases. This has led to the development of a plethora of potent and selective inhibitors targeting a range of diseases, most prominently cancer and inflammatory disorders. This technical guide provides an in-depth review of the synthesis, medicinal chemistry, and biological applications of this compound derivatives, with a focus on their role as kinase inhibitors.

Synthesis of the this compound Core

The versatile this compound scaffold can be synthesized through several strategic routes. A common and efficient approach involves the protection of the N7 position of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, followed by selective manipulation of the chlorine atoms. For instance, the N7 position can be protected with a pivaloyloxymethyl (POM) group, enabling regioselective substitution at the C4 position. Subsequent deprotection yields the desired this compound core, ready for further derivatization.

Another notable method employs a copper-catalyzed coupling reaction, offering a greener and more economical alternative to traditional palladium-catalyzed methods.[1] This approach has been successfully utilized in the synthesis of key intermediates for complex pyrrolo[2,3-d]pyrimidine derivatives.[1]

Medicinal Chemistry Applications: A Hub for Kinase Inhibition

The this compound moiety serves as a crucial building block for a diverse array of kinase inhibitors. The chlorine atom at the C2 position acts as a versatile handle for introducing various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

P21-Activated Kinase 4 (PAK4) Inhibitors

PAK4 is a serine/threonine kinase that is overexpressed in numerous cancers and plays a pivotal role in cell proliferation, survival, and metastasis. Several series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent PAK4 inhibitors. For example, compounds with specific substitutions at the C2 and C4 positions have demonstrated impressive enzymatic inhibitory activities in the nanomolar range and potent anti-proliferative effects against cancer cell lines.[2]

Rearranged during Transfection (RET) Kinase Inhibitors

Activating mutations and fusions of the RET proto-oncogene are key drivers in various cancers, including thyroid and non-small cell lung cancer. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop potent RET kinase inhibitors. Strategic modifications of the core structure have led to compounds that effectively inhibit both wild-type and mutant forms of RET.

Monopolar Spindle 1 (Mps1) Kinase Inhibitors

Mps1 is a key regulator of the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis. Its inhibition represents a promising therapeutic strategy for cancer. Novel classes of Mps1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been designed and synthesized, demonstrating potent enzymatic inhibition and significant anti-tumor activity in preclinical models.[3]

Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is associated with cancer progression and metastasis. Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been developed as potent FAK inhibitors, with some compounds exhibiting nanomolar inhibitory concentrations and demonstrating anti-proliferative and anti-migration effects in cancer cells.[4]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative this compound derivatives against various kinase targets.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50, µM)Reference
PAK4 Inhibitor Series
Compound 5nPAK42.7MV4-110.0078[2]
Compound 5oPAK420.2MV4-110.0383[2]
Mps1 Inhibitor Series
Compound 12Mps129MCF-7-[3]
FAK Inhibitor Series
Compound 25bFAK5.4A5493.2[4]
Multi-targeted Kinase Inhibitor Series
Compound 5kEGFR79--[5]
Her240--[5]
VEGFR2136--[5]
CDK2204--[5]
Compound IDCancer Cell LineCytotoxicity (IC50, µM)Reference
Tricyclic Pyrrolo[2,3-d]pyrimidine Series
Compound 8fHT-294.55[6]
Compound 8gHT-294.01[6]
Halogenated Benzylidenebenzohydrazide Series
Compound 5eVarious29-59[5]
Compound 5hVarious29-59[5]
Compound 5kVarious29-59[5]
Compound 5lVarious29-59[5]

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted-7H-pyrrolo[2,3-d]pyrimidine Derivatives

A common synthetic strategy involves the nucleophilic aromatic substitution of the chlorine atom at the C2 position of a suitable 7-protected or 7-unprotected this compound precursor.

Step 1: Protection of the Pyrrole Nitrogen (if necessary) To a solution of this compound in an appropriate solvent (e.g., DMF), a suitable protecting group precursor (e.g., SEM-Cl) and a base (e.g., NaH) are added. The reaction is stirred at room temperature until completion. The product is then isolated and purified by standard methods.

Step 2: Nucleophilic Aromatic Substitution The 7-protected this compound is dissolved in a suitable solvent (e.g., dioxane or DMF). The desired nucleophile (e.g., an amine or an alcohol) and a palladium catalyst with a suitable ligand (e.g., Pd2(dba)3 and Xantphos) or a strong base (e.g., NaOtBu) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified.

Step 3: Deprotection (if necessary) The protecting group is removed under appropriate conditions. For example, a SEM group can be removed using TBAF in THF. The final product is then purified by chromatography or recrystallization.

General In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Assay)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired concentration in kinase buffer.

  • Substrate Solution: Prepare a stock solution of the appropriate peptide substrate in water and dilute in kinase buffer.

  • Enzyme Solution: Dilute the recombinant kinase to the desired concentration in kinase buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

2. Assay Procedure (384-well plate format):

  • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the assay wells.

  • Add the diluted enzyme solution (e.g., 2 µL) to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 2 µL).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega), following the manufacturer's instructions.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.

PAK4_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Cdc42 Cdc42 Receptor->Cdc42 activates PAK4 PAK4 Cdc42->PAK4 activates Downstream_Effectors Downstream Effectors (e.g., LIMK1, β-catenin) PAK4->Downstream_Effectors phosphorylates Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream_Effectors->Cellular_Responses leads to Inhibitor This compound Derivative Inhibitor->PAK4 inhibits

Caption: The PAK4 signaling pathway and the inhibitory action of this compound derivatives.

RET_Signaling_Pathway Ligand Ligand (e.g., GDNF) Co_receptor Co-receptor (GFRα) Ligand->Co_receptor RET RET Receptor Tyrosine Kinase Co_receptor->RET activates RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK activates PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT activates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor This compound Derivative Inhibitor->RET inhibits

Caption: The RET signaling pathway and its inhibition by this compound derivatives.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Compound_Plating Compound Plating (Serial Dilution) Start->Compound_Plating Assay_Setup Assay Setup (Enzyme, Substrate, ATP) Compound_Plating->Assay_Setup Incubation Incubation Assay_Setup->Incubation Signal_Detection Signal Detection (e.g., Luminescence) Incubation->Signal_Detection Data_Analysis Data Analysis (IC50 Determination) Signal_Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

References

understanding the reactivity of the 2-chloro substituent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the 2-Chloro Substituent

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro substituent, particularly on heterocyclic scaffolds, is a cornerstone of modern organic synthesis and medicinal chemistry. Its unique electronic properties and versatile reactivity make it an invaluable functional handle for constructing complex molecular architectures. This guide provides a comprehensive overview of the electronic effects, reaction mechanisms, and synthetic applications of the 2-chloro group, with a focus on its utility in the development of pharmaceutical agents.

Electronic Effects of the 2-Chloro Substituent

The reactivity of an aromatic or heteroaromatic ring is profoundly influenced by its substituents. The chlorine atom exhibits a dual electronic nature, which can be dissected into two opposing effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond.[1] This effect is generally deactivating, making the ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609).[2][3]

  • Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system.[1] This electron-donating effect counteracts the inductive withdrawal. However, the overlap between the 3p orbital of chlorine and the 2p orbital of carbon is not optimal, rendering the resonance donation weaker than its inductive withdrawal.[1]

This interplay makes chloro-substituted rings less reactive than benzene in electrophilic substitutions but directs incoming electrophiles to the ortho and para positions.[4] In heterocyclic systems like pyridine (B92270), the placement of the electron-withdrawing nitrogen atom significantly enhances the electrophilicity of the ring, particularly at the 2- and 4-positions, making them susceptible to nucleophilic attack.[5]

G cluster_0 Electronic Effects of 2-Chloro Substituent A 2-Chloro Substituent B Inductive Effect (-I) A->B C Resonance Effect (+R) A->C D Withdraws electron density via sigma bond B->D F Overall Effect: Net Electron Withdrawing, Ring Deactivation (for EAS) E Donates electron density via pi system (lone pairs) C->E G In Heterocycles (e.g., Pyridine): Enhances electrophilicity at C2, facilitating Nucleophilic Attack F->G

Caption: Logical flow of the electronic effects of a 2-chloro substituent.

Hammett Substituent Constants

The electronic influence of substituents can be quantified using Hammett constants (σ). A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character.[6]

Substituent σ_meta_ σ_para_
-Cl0.370.23

Data sourced from various compilations of Hammett constants.[7][8]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The 2-position of pyridine and similar nitrogen-containing heterocycles is electron-deficient, making 2-chloropyridines excellent substrates for Nucleophilic Aromatic Substitution (SNAr) reactions.[5][9][10] This reaction is a powerful method for forming C-N, C-O, and C-S bonds.

The mechanism proceeds via a two-step addition-elimination pathway.[5] First, the nucleophile attacks the carbon atom bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The negative charge in this intermediate is effectively stabilized by the ring nitrogen.[5] In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring.

G start 2-Chloro-Pyridine + Nucleophile (Nu-) step1 Nucleophilic Attack at C2 start->step1 intermediate Meisenheimer Complex (Anionic Intermediate) Charge stabilized by N atom step1->intermediate step2 Elimination of Chloride (Cl-) intermediate->step2 product 2-Substituted Pyridine (Product) step2->product

Caption: The mechanism of Nucleophilic Aromatic Substitution (SNAr).

Representative SNAr Reactions and Conditions

Electron-deficient 2-halopyridines readily undergo SNAr reactions, though unactivated substrates like 2-chloropyridine (B119429) often require forcing conditions such as high temperatures or pressures.[9] Flow chemistry has emerged as a powerful technique to overcome these activation barriers by enabling short reaction times at very high temperatures.[9]

Substrate Nucleophile Conditions Yield Reference
2-ChloropyridinePiperidineNMP, Flow Reactor, 250 °C, 10 min88%[9]
2-ChloropyridinePyrrolidineNMP, Flow Reactor, 250 °C, 10 min85%[9]
2-ChloropyridineMorpholineNMP, Flow Reactor, 250 °C, 10 min88%[9]
2-ChloroquinolinePiperidineNMP, Flow Reactor, 250 °C, 10 min82%[9]
2-ChloropyrazineMorpholineNMP, Flow Reactor, 250 °C, 10 min75%[9]
Experimental Protocol: Uncatalyzed Amination of 2-Chloropyridine in a Flow Reactor

This protocol is adapted from the work of Hughes, D. L.[9]

  • System Setup: A commercially available flow reactor system equipped with a pump, a heated reactor coil, and a back-pressure regulator is used.

  • Reagent Preparation: A solution of 2-chloropyridine (1.0 M) and the desired secondary amine (e.g., piperidine, 1.2 M) in N-methyl-2-pyrrolidone (NMP) is prepared.

  • Reaction Execution: The reagent solution is pumped through the heated reactor coil (e.g., 10 mL stainless steel coil) at a specific flow rate to achieve the desired residence time (e.g., 1.0 mL/min for a 10-minute residence time). The reactor is maintained at the target temperature (e.g., 250 °C) and pressure (e.g., 10 bar).

  • Workup and Purification: The output from the reactor is collected and cooled. The solvent is removed under reduced pressure. The residue is then purified using standard techniques, such as flash column chromatography on silica (B1680970) gel, to yield the pure 2-aminopyridine (B139424) product.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro substituent is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery for their broad substrate scope and functional group tolerance.[12] While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the development of specialized bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has enabled their efficient use.[13][14]

G pd0 Pd(0)L_n pd2 Ar-Pd(II)-X L_n pd0:e->pd2:w Ar-Cl pd2_nu Ar-Pd(II)-Nu L_n pd2:s->pd2_nu:n Nucleophile Source pd2_nu:w->pd0:e Ar-Nu oa Oxidative Addition tm Transmetalation re Reductive Elimination arx Ar-Cl nu_m R-B(OH)₂ (Suzuki) R₂NH (Buchwald) R-C≡CH (Sonogashira) product Ar-Nu

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a C-C bond between an aryl halide and an organoboron compound, typically an arylboronic acid.[15] It is widely used for synthesizing biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.

Substrate Coupling Partner Catalyst/Ligand Base Solvent Temp (°C) Yield Reference
2-ChloropyrazinePhenylboronic acidPd(II) ONO pincer complex (0.01 mol%)K₂CO₃Toluene/H₂O100>95%[16]
2-Chloroazulene (B13735303)Arylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene80-120Typical[15]
2-(2-Chloropyridin-4-yl)propan-2-olArylboronic acidPd(dppf)Cl₂ (1-5 mol%)K₂CO₃1,4-Dioxane/H₂O80-100Varies[12]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloroazulene

This is a representative protocol based on generalized procedures for aryl chlorides.[15]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-chloroazulene (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL). The mixture should be thoroughly degassed by bubbling with an inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling aryl halides with amines.[17] This reaction has revolutionized the synthesis of aryl amines, which are common motifs in drug molecules.[17] The choice of ligand is critical, particularly for less reactive aryl chlorides.[13]

Substrate Coupling Partner Catalyst/Ligand Base Solvent Temp (°C) Reference
Aryl ChloridesPrimary/Secondary AminesPd₂(dba)₃ / Bulky phosphine or NHC ligandNaOtBu or K₃PO₄Toluene or Dioxane80-120[12][13][14]
2-(2-Chloropyridin-4-yl)propan-2-olAminePd₂(dba)₃ / XPhosNaOtBuToluene80-120[12]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure for the amination of a 2-chloro-substituted pyridine.[12]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 1.2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv).

  • Reagent Addition: Add the 2-chloro-substituted pyridine (1.0 equiv) and the amine (1.2-1.5 equiv). Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[18] It is the most common method for synthesizing alkynyl-substituted aromatics and heteroaromatics.

Substrate Coupling Partner Catalyst/Co-catalyst Base Solvent Temp (°C) Reference
Aryl Halide (Cl)Terminal AlkynePd(PPh₃)₂Cl₂ / CuIDiisopropylamine (B44863)THFRT - 50[19]
2-Amino-3-bromopyridinesTerminal AlkynesPd(CF₃COO)₂ / CuIEt₃NDMF100[20]
Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure applicable to 2-chloro-substituted substrates.[19][21]

  • Reaction Setup: To a solution of the 2-chloro-substituted heterocycle (1.0 eq) in a suitable solvent (e.g., THF or DMF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper(I) iodide co-catalyst (0.025 eq).

  • Reagent Addition: Sequentially add the base (e.g., diisopropylamine or triethylamine, ~7.0 eq) and the terminal alkyne (1.1 eq).

  • Reaction: Stir the reaction at room temperature or with gentle heating for 3-12 hours, monitoring by TLC.

  • Workup and Purification: Dilute the reaction mixture with an ether-based solvent and filter through a pad of Celite®, washing with the same solvent. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Development

The 2-chloro substituent is a key feature in many pharmaceutical compounds and synthetic intermediates.[22] Its utility stems from several key properties:

  • Synthetic Handle: As demonstrated, the 2-chloro group is a versatile precursor for introducing a wide array of functional groups via SNAr and cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[22]

  • Modulation of Physicochemical Properties: The introduction of a chlorine atom increases the lipophilicity of a molecule, which can enhance membrane permeability and oral absorption.[23][24] It can also block sites of metabolic oxidation, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.[23]

  • Bioisosteric Replacement: A chlorine atom can act as a bioisostere for other groups, such as a methyl group or a hydrogen atom, allowing for fine-tuning of a compound's size, shape, and electronic properties to optimize binding to a biological target.[24]

More than 250 FDA-approved drugs contain chlorine, highlighting its importance in the pharmaceutical industry.[24] Its incorporation can lead to enhanced efficacy, improved stability, and better pharmacokinetic properties.[23][24]

Caption: Key roles of the 2-chloro substituent in medicinal chemistry.

Conclusion

The 2-chloro substituent is a powerful and versatile tool in the arsenal (B13267) of the modern synthetic and medicinal chemist. Its well-defined electronic properties render it susceptible to a range of high-yielding and reliable transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to readily convert the C-Cl bond into C-N, C-C, C-O, and C-S bonds provides a robust platform for molecular diversification. Furthermore, the intrinsic properties of the chlorine atom itself can be leveraged to enhance the drug-like qualities of a molecule. A thorough understanding of the reactivity detailed in this guide is essential for researchers, scientists, and drug development professionals aiming to design and synthesize the next generation of complex, biologically active molecules.

References

The Commercial Landscape and Synthetic Utility of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine stands as a critical starting material and key intermediate in the synthesis of a multitude of biologically active molecules. Its pyrrolopyrimidine core is a prevalent scaffold in the development of targeted therapies, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the commercial availability of this valuable building block, detailed experimental protocols for its utilization, and an exploration of the key signaling pathways influenced by its derivatives.

Commercial Availability and Suppliers

This compound, identified by CAS number 335654-06-3, is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, with common quantities ranging from milligrams to multiple grams. For larger-scale synthetic needs, bulk and custom synthesis options are often available upon request. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity and characterization data.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
P212121 Store335654-06-3C6H4ClN3153.57>98%1 g, 5 g, 25 g[1]
Simson Pharma Limited335654-06-3C6H4ClN3153.57Certificate of Analysis providedInquire for details[2]
Santa Cruz Biotechnology335654-06-3C6H4ClN3153.57Research GradeInquire for details[3]
Oakwood Chemical335654-06-3C6H4ClN3153.57Inquire for detailsInquire for details
BLDpharm335654-06-3C6H4ClN3153.57Inquire for detailsInquire for details[4]
ChemicalBook335654-06-3C6H4ClN3153.57>98% (from various suppliers)Various[5]
Sigma-Aldrich335654-06-3C6H4ClN3153.57Inquire for detailsInquire for details[6]

Physicochemical Properties (Analog Data):

While specific data for this compound can be limited, data for the closely related isomer, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1), provides valuable insights.

PropertyValue
Melting Point183-184°C[7]
Boiling Point325.9°C at 760 mmHg[7]
Density1.531 g/cm³[7]
SolubilitySoluble in DMSO, ethyl acetate, and methanol[7]

Synthetic Protocols and Experimental Procedures

The synthesis of this compound and its derivatives is well-documented in the scientific literature and patent filings. Below are detailed experimental protocols for key transformations.

Protocol 1: Synthesis of this compound via Dechlorination

This method, adapted from patent literature, describes a selective dechlorination of a dichloro-precursor.[2]

Experimental Procedure:

  • Protection: To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable organic solvent (e.g., ethyl acetate, THF, or DCM), add an appropriate base such as triethylamine (B128534) or diisopropylethylamine (DIPEA). Add 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, followed by the addition of di-tert-butyl dicarbonate (B1257347) (Boc)2O. The molar ratio of the starting material to (Boc)2O, base, and DMAP is typically 1:1.0-1.5:1.0-3.0:0.1-0.5. The reaction is stirred at a temperature between 20-60°C until completion, yielding the Boc-protected intermediate.

  • Selective Dechlorination: The protected intermediate is subjected to atmospheric hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst. This step selectively removes the chlorine atom at the 4-position.

  • Deprotection: The Boc protecting group is removed from the resulting intermediate to yield this compound.

G A 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine B Boc-protected intermediate A->B (Boc)2O, Base, DMAP C Selectively dechlorinated intermediate B->C H2, Pd/C D This compound C->D Deprotection

Synthetic workflow for this compound.
Protocol 2: Synthesis of a 2-Chloro-7-cyclopentyl-pyrrolo[2,3-d]pyrimidine Derivative

This protocol outlines the synthesis of a more complex derivative, highlighting the versatility of the pyrrolopyrimidine core for further functionalization.

Experimental Procedure:

  • A Schlenk tube is charged with 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (1 equivalent), a nickel catalyst, and a suitable ligand in an appropriate solvent.

  • Acrylic acid (as a key auxiliary material) is added to the reaction mixture.

  • The reaction proceeds through a nickel-catalyzed coupling, followed by an intramolecular cyclization.

  • The final step involves an oxidative dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the target product, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.[8]

G A 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine + Acrylic Acid B Nickel Catalytic Coupling A->B C Intramolecular Cyclization B->C D DDQ Oxidative Dehydrogenation C->D E 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid D->E

Synthesis of a functionalized pyrrolopyrimidine derivative.

Biological Significance and Signaling Pathways

Derivatives of this compound are prominent as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. The pyrrolopyrimidine scaffold serves as a versatile platform for designing selective kinase inhibitors.

Recent research has highlighted the efficacy of pyrrolo[2,3-d]pyrimidine derivatives as multi-targeted kinase inhibitors, demonstrating activity against key players in cancer progression such as:

  • Epidermal Growth Factor Receptor (EGFR)

  • Human Epidermal Growth Factor Receptor 2 (Her2)

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

  • Cyclin-Dependent Kinase 2 (CDK2) [9]

Inhibition of these kinases can disrupt downstream signaling cascades that control cell proliferation, survival, and angiogenesis. For example, inhibition of the EGFR pathway can block signals that lead to uncontrolled cell growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) EGFR->Downstream Her2 Her2 Her2->Downstream VEGFR2 VEGFR2 VEGFR2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation CDK2 CDK2 CDK2->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibition Inhibitor->Her2 Inhibition Inhibitor->VEGFR2 Inhibition Inhibitor->CDK2 Inhibition

Targeted inhibition of key oncogenic kinases.

Furthermore, studies have demonstrated that certain halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide compounds can induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[9]

This in-depth guide underscores the significance of this compound as a foundational molecule in modern drug discovery. Its commercial accessibility, coupled with a rich and adaptable chemistry, ensures its continued prominence in the development of novel therapeutics targeting a range of human diseases. Researchers are encouraged to leverage the provided information to advance their synthetic and medicinal chemistry programs.

References

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound frequently utilized as a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound. A summary of its key physical and chemical properties is provided in the table below. It is important to note that some data may be for the closely related isomer, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and should be considered as a reasonable estimate in the absence of data for the 2-chloro isomer.

PropertyValueReference
Molecular Formula C₆H₄ClN₃[1]
Molecular Weight 153.57 g/mol [1]
CAS Number 335654-06-3[1]
Appearance Solid
Melting Point 170-175 °C (for 4-chloro isomer)
Solubility Soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in water (for 4-chloro isomer).
Stability Stable under normal storage conditions. May decompose in the presence of strong acids or alkalis.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed.
Skin Irritation2H315: Causes skin irritation.
Eye Irritation2H319: Causes serious eye irritation.
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.

Signal Word: Danger

GHS Pictograms:

alt text

First-Aid Measures

Immediate medical attention is required in case of exposure. First-aiders should ensure their own safety before rendering assistance.

Exposure RouteFirst-Aid Measures
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Contact IF ON SKIN: Wash with plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs: Get medical advice/attention.
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.

Fire-Fighting Measures

While not considered a significant fire risk, containers may burn. Thermal decomposition can lead to the release of irritating gases and vapors.

AspectGuideline
Suitable Extinguishing Media Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
Unsuitable Extinguishing Media No information available.
Specific Hazards May emit poisonous fumes in a fire.
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Accidental releases should be handled promptly by trained personnel wearing appropriate personal protective equipment.

Spill SizeContainment and Clean-up
Minor Spills Remove all ignition sources. Clean up spills immediately. Avoid contact with skin and eyes. Use dry clean-up procedures and avoid generating dust. Place in a suitable, labeled container for waste disposal.
Major Spills Clear the area of personnel and move upwind. Alert the fire brigade and inform them of the location and nature of the hazard. Wear breathing apparatus and protective gloves. Prevent spillage from entering drains or water courses. Contain the spill with sand, earth, or vermiculite.

Handling and Storage

Proper handling and storage are essential to minimize exposure and maintain the chemical's integrity.

AspectGuideline
Handling Avoid all personal contact, including inhalation. Wear protective clothing when there is a risk of exposure. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage Keep containers securely sealed when not in use. Store in a cool, dry, and well-ventilated area. Store locked up. Avoid physical damage to containers.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for preventing exposure.

Control ParameterRecommendation
Engineering Controls Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Hygiene Measures Handle in accordance with good industrial hygiene and safety practices.

Experimental Protocols

While detailed experimental protocols for the use of this compound are specific to the research application, the following provides a general methodology for its use as a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a common application in drug discovery.[2]

Objective: To perform a nucleophilic aromatic substitution reaction using this compound as the starting material.

Materials:

  • This compound

  • Appropriate nucleophile (e.g., an amine or alcohol)

  • Suitable solvent (e.g., DMF, DMSO, or an alcohol)

  • Base (if required, e.g., K₂CO₃, Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Nitrogen or Argon gas supply for inert atmosphere

  • Standard laboratory glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

  • Personal Protective Equipment (as outlined in Section 7)

Procedure:

  • Reaction Setup:

    • Set up a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (e.g., nitrogen or argon).

    • Ensure the entire setup is within a certified chemical fume hood.

  • Reagent Addition:

    • To the flask, add this compound, the chosen nucleophile, and the solvent.

    • If a base is required, add it to the reaction mixture.

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures depending on the reactivity of the nucleophile).

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water or an appropriate aqueous solution.

    • Extract the product into a suitable organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification:

    • Concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product using an appropriate technique, such as column chromatography on silica (B1680970) gel or recrystallization.

  • Characterization:

    • Characterize the purified product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood weigh Weigh Compound in Fume Hood prep_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve react Perform Reaction Under Inert Atmosphere dissolve->react dispose Dispose of Waste in Labeled Containers react->dispose clean Clean Glassware and Work Surfaces dispose->clean remove_ppe Remove PPE and Wash Hands clean->remove_ppe

Caption: General workflow for the safe handling of this compound.

Emergency_Response_Logic cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure Event remove Remove from Exposure Source exposure->remove If Safe flush Flush Affected Area (Skin/Eyes) exposure->flush Skin/Eye Contact fresh_air Move to Fresh Air (Inhalation) exposure->fresh_air Inhalation call_poison Call Poison Center or Doctor remove->call_poison flush->call_poison fresh_air->call_poison provide_sds Provide Safety Data Sheet call_poison->provide_sds

Caption: Logical flow for emergency response to an exposure event.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural similarity to endogenous purines. This core is a key component in a multitude of biologically active compounds, including potent kinase inhibitors used in oncology and immunology. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 2-aryl-7H-pyrrolo[2,3-d]pyrimidines from 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, enabling the exploration of structure-activity relationships (SAR) by introducing a diverse range of aryl and heteroaryl substituents at the 2-position. This document provides a detailed protocol for this transformation, a summary of reaction conditions, and a visualization of a relevant biological signaling pathway.

Data Presentation: Suzuki Coupling Reaction Conditions

The successful Suzuki coupling of this compound with various boronic acids is highly dependent on the choice of catalyst, ligand, base, and solvent system. Due to the relatively lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, more robust catalytic systems are often required. Below is a summary of typical reaction conditions gleaned from the synthesis of related 2-substituted pyrrolo[2,3-d]pyrimidines.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O10012Moderate to GoodA classic catalyst, effective for some substrates.
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)1,4-Dioxane100-1108-16Good to ExcellentBuchwald ligands are often effective for challenging couplings.
PdCl₂(dppf) (5)-Na₂CO₃ (2)DMF/H₂O90-10012GoodA common and reliable catalyst system.
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.5)Toluene1106-12Good to ExcellentOften provides high yields with shorter reaction times.
MicrowavePd(PPh₃)₄ (0.5)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)1000.25ExcellentMicrowave irradiation can significantly accelerate the reaction.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki coupling of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis prep1 Add this compound, boronic acid, and base to a dry flask prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 reac1 Add degassed solvent prep2->reac1 reac2 Add Palladium catalyst and ligand reac1->reac2 reac3 Heat reaction mixture with stirring reac2->reac3 reac4 Monitor reaction by TLC or LC-MS reac3->reac4 work1 Cool to room temperature and dilute with organic solvent reac4->work1 Upon completion work2 Wash with water and brine work1->work2 work3 Dry organic layer and concentrate in vacuo work2->work3 work4 Purify by column chromatography work3->work4 anal1 Characterize by NMR, MS, etc. work4->anal1

A typical experimental workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The specific catalyst, ligand, base, and solvent may require optimization for different boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe. The typical reaction concentration is 0.1-0.2 M.

  • Reaction: Place the flask in a preheated oil bath set to the desired temperature (typically 100-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 2-aryl-7H-pyrrolo[2,3-d]pyrimidine.

Biological Relevance: Kinase Inhibitor Signaling Pathway

Derivatives of 2-aryl-7H-pyrrolo[2,3-d]pyrimidine are extensively studied as inhibitors of various protein kinases that are implicated in cancer and inflammatory diseases. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in non-small cell lung cancer (NSCLC).[2][3][4][5][6] The diagram below illustrates a simplified EGFR signaling cascade and the point of inhibition by 2-aryl-7H-pyrrolo[2,3-d]pyrimidine derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor 2-Aryl-7H-pyrrolo[2,3-d]pyrimidine (Kinase Inhibitor) Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Inhibition of the EGFR signaling pathway by 2-aryl-7H-pyrrolo[2,3-d]pyrimidine derivatives.

This pathway highlights how these compounds can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby preventing the downstream signaling that leads to cell proliferation and survival. This mechanism of action is the basis for their investigation as targeted cancer therapeutics.

References

Application Notes and Protocols: Sonogashira Cross-Coupling Reactions with 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines allows for its interaction with a wide range of biological targets, including protein kinases. Consequently, derivatives of this scaffold are integral to numerous therapeutic agents, particularly in oncology. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of 2-alkynyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. These derivatives are key intermediates in the development of potent and selective kinase inhibitors.

This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction with 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. It is intended to guide researchers in the synthesis and application of these valuable compounds in drug development, with a focus on their use as inhibitors of key signaling pathways in cancer, such as the Axl receptor tyrosine kinase pathway.

Data Presentation

The Sonogashira coupling of this compound with various terminal alkynes can be performed under a range of conditions. The choice of catalyst, ligand, base, and solvent significantly influences the reaction efficiency and yield. Below is a summary of typical reaction conditions and representative yields for the Sonogashira coupling of 2-chloro-7-deazapurine derivatives with terminal alkynes.

EntryAlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF801285
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (5)Et₃NTHF60892
31-HexynePdCl₂(dppf) (3)CuI (6)DIPADioxane1001678
4Propargyl alcoholPd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF601088
54-EthynylanisolePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Toluene1102475
63-EthynyltoluenePd(PPh₃)₂Cl₂ (5)CuI (5)NEt₃DMSO256~99[1]
72-EthynyltoluenePd(PPh₃)₂Cl₂ (5)CuI (5)NEt₃DMSO25660[1]

Experimental Protocols

This section provides a detailed, generalized protocol for the Sonogashira cross-coupling of this compound with a terminal alkyne. It is important to note that the pyrrole (B145914) nitrogen of the 7H-pyrrolo[2,3-d]pyrimidine core is often protected prior to the coupling reaction to improve solubility and prevent side reactions. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), or a simple alkyl group. The following protocol assumes the use of a 7-protected this compound.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

Materials:

  • 7-Protected-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 7-protected-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add anhydrous DMF (or THF) to the flask via syringe, followed by the addition of triethylamine (3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes until all solids are dissolved.

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (typically 8-24 hours).

  • Monitor the progress of the reaction by TLC. The disappearance of the starting material (this compound derivative) indicates the completion of the reaction.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-7-protected-7H-pyrrolo[2,3-d]pyrimidine.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-Chloro-7-protected- pyrrolo[2,3-d]pyrimidine, Pd(PPh3)2Cl2, and CuI in a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent (DMF or THF) and base (Et3N) B->C D Add terminal alkyne C->D E Heat and stir reaction mixture (60-100 °C, 8-24 h) D->E F Monitor reaction progress by TLC E->F G Cool to room temperature and concentrate F->G Reaction Complete H Dissolve in organic solvent and wash with aq. NH4Cl and brine G->H I Dry organic layer and concentrate H->I J Purify by flash column chromatography I->J K Characterization (NMR, MS) J->K Pure Product

Caption: General experimental workflow for the Sonogashira cross-coupling reaction.

Axl Signaling Pathway

Many 2-alkynyl-7H-pyrrolo[2,3-d]pyrimidine derivatives are potent inhibitors of Axl receptor tyrosine kinase, a key player in cancer progression, metastasis, and drug resistance.[2] The following diagram illustrates the canonical Gas6/Axl signaling pathway.

Axl_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_stat JAK/STAT Pathway cluster_outcomes Cellular Outcomes Gas6 Gas6 Axl_receptor Axl Receptor Gas6->Axl_receptor Binding and Dimerization PI3K PI3K Axl_receptor->PI3K Activation Ras Ras Axl_receptor->Ras Activation JAK JAK Axl_receptor->JAK Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Drug_Resistance Drug Resistance Akt->Drug_Resistance Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis STAT3 STAT3 JAK->STAT3 STAT3->Survival

Caption: The Gas6/Axl signaling pathway in cancer.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of 2-alkynyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, which are crucial intermediates in the development of targeted cancer therapies. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of these compounds. The inhibition of key signaling pathways, such as the Axl pathway, by these derivatives underscores the importance of this synthetic methodology in modern drug discovery. Further optimization of reaction conditions and exploration of a wider range of terminal alkynes will undoubtedly lead to the discovery of novel and more potent therapeutic agents.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold frequently found in molecules of significant biological and pharmaceutical importance, particularly as kinase inhibitors in oncology. The functionalization of this core structure is crucial for the development of new therapeutic agents. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction provides a versatile and efficient method for synthesizing aryl amines, overcoming the limitations of traditional methods which often require harsh conditions and have limited substrate scope.[1]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various targeted therapies.

Reaction Principle and Key Parameters

The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is critical for achieving high yields and purity.

  • Palladium Source: Palladium(II) precatalysts like Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, which are reduced in situ to the active Pd(0) species.[2] More advanced, air-stable precatalysts (e.g., XPhos Pd G2, SPhos Pd G2) are also widely available and offer excellent activity.[3]

  • Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, RuPhos, and BINAP are highly effective for coupling heterocyclic chlorides.[1][2][3] The choice of ligand can significantly impact reaction efficiency and substrate scope.[4]

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).[2][5]

  • Solvent: Anhydrous, aprotic polar solvents such as 1,4-dioxane (B91453), toluene, or N,N-dimethylformamide (DMF) are typically used to ensure solubility of the reagents and stability of the catalytic complex.[2][6]

  • Temperature: The reaction generally requires heating, with temperatures ranging from 80 °C to 110 °C, to drive the reaction to completion.[5][7] Microwave irradiation can be employed to accelerate the reaction, often leading to significantly shorter reaction times.[2]

  • Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[6][7]

Data Presentation: Reaction Condition Optimization

The following table summarizes various conditions reported for the Buchwald-Hartwig amination of chloro-heterocyclic compounds, providing a basis for optimizing the reaction for this compound.

EntryAryl ChlorideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamideAromatic AminePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (2)1,4-Dioxane110 (MW)0.5-116-49[8]
2N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidin-4-amineBenzylaminePd(OAc)₂ (10)BINAP (10)Cs₂CO₃ (3)1,4-Dioxane1000.33-6N/A[5]
32-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (10)X-Phos (10)KOt-Bu (1.4)Toluene100 (MW)0.1793[2]
42-BromopyridineVolatile AminePd(OAc)₂dppp (B1165662)NaOt-BuToluene80N/A55-98[9]
5ChlorobenzeneSecondary AminePd-PEPPSI-iPENT (1)(Internal)tBuOK (2)MechanochemicalRT331-91[10]

MW = Microwave irradiation; SEM = ((2-(trimethylsilyl)ethoxy)methyl); dppp = 1,3-bis(diphenylphosphino)propane.

Diagrams

Catalytic Cycle

G pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Ar-Cl amide_complex Pd(II) Amido Complex oa_complex->amide_complex + R₂NH - HX (Base) product_complex Product Complex amide_complex->product_complex Reductive Elimination product_complex->pd0 Ar-NR₂ (Product)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

G arrow arrow start Start: Assemble Glassware setup Add Reactants: This compound, Amine, Base, Solvent start->setup degas Degas Mixture (e.g., N₂ bubbling) setup->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temp (e.g., 80-110 °C) catalyst->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Work-up: Quench, Extract, Dry monitor->workup Upon Completion purify Purification (Flash Chromatography) workup->purify end End: Isolated Product purify->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific amines.

Materials and Equipment:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., KOt-Bu, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Round-bottom flask or microwave vial, equipped with a magnetic stir bar

  • Condenser (if using conventional heating)

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard glassware for aqueous work-up and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., KOt-Bu, 2.0 equiv).

    • Seal the flask with a septum or cap.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Through the septum, add the anhydrous solvent (e.g., 1,4-dioxane) via syringe to create a solution or suspension (typically 0.1-0.2 M concentration with respect to the starting chloride).

    • In a separate vial, weigh the palladium precatalyst and the ligand and dissolve them in a small amount of the anhydrous solvent. This step should be done quickly to minimize air exposure, or performed in a glovebox.

    • Add the catalyst/ligand solution to the reaction mixture via syringe.

    • Note: For air-stable precatalysts, the catalyst and ligand can be added along with the other solids in step 1.

  • Reaction:

    • Place the reaction flask in a pre-heated oil bath at the desired temperature (e.g., 100 °C) or into the microwave reactor set to the desired temperature and time.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 2-amino-7H-pyrrolo[2,3-d]pyrimidine derivative.

    • Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, HRMS).

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of various kinase inhibitors utilizing the versatile scaffold, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. This key intermediate serves as a foundational building block for the development of potent and selective inhibitors targeting critical kinases implicated in cancer and autoimmune diseases. The following sections detail the synthesis of exemplary kinase inhibitors, including Janus kinase (JAK) inhibitors (e.g., Tofacitinib), Aurora kinase inhibitors, Focal Adhesion Kinase (FAK) inhibitors, and Epidermal Growth Factor Receptor (EGFR) inhibitors.

Introduction to this compound in Kinase Inhibitor Synthesis

The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine (B94841) and a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. The chlorine atom at the 2-position of this compound provides a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains to modulate potency and selectivity against specific kinase targets. Further functionalization at other positions of the pyrrolopyrimidine ring system enables fine-tuning of the physicochemical and pharmacological properties of the resulting inhibitors.

I. Synthesis of Janus Kinase (JAK) Inhibitors: Tofacitinib (B832)

Tofacitinib is a potent JAK inhibitor approved for the treatment of rheumatoid arthritis.[1] Its synthesis prominently features the coupling of a chiral piperidine (B6355638) moiety with the 7H-pyrrolo[2,3-d]pyrimidine core.

Experimental Workflow: Synthesis of Tofacitinib

G cluster_0 Preparation of Pyrrolopyrimidine Core cluster_1 Coupling and Final Product Formation A 4-Aminouracil B 2,4-Dihydroxy-7H-pyrrolo[2,3-d]pyrimidine A->B Chloroacetaldehyde, NaOAc, H2O, 60-80°C C 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine B->C POCl3, DIPEA, 80°C D N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-2-chloro-pyrrolo[2,3-d]pyrimidin-4-amine C->D (3R,4R)-1-benzyl-4-methyl-3-(methylamino)piperidine, K2CO3, 50-60°C E N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine D->E Pd/C, H2 F Tofacitinib E->F Cyanoacetic acid, HOBt G Tofacitinib Citrate (B86180) F->G Citric Acid

Caption: General workflow for the synthesis of Tofacitinib citrate.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

A common starting point for many pyrrolopyrimidine-based inhibitors is the di-chlorinated analog, which can be prepared from 4-aminouracil.

  • Synthesis of 2,4-Dihydroxy-7H-pyrrolo[2,3-d]pyrimidine: To a solution of 4-aminouracil and anhydrous sodium acetate (B1210297) (1:3 to 1:5 molar ratio) in water, heat to 60-80°C. Slowly add a 40% aqueous solution of chloroacetaldehyde. Stir the reaction for 4-6 hours. Cool to room temperature, filter the solid, wash with water, and dry under reduced pressure.[2][3]

  • Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Dissolve the 2,4-dihydroxy-7H-pyrrolo[2,3-d]pyrimidine in phosphorus oxychloride. Add diisopropylethylamine (DIPEA) and heat to 80°C for 3 hours. Evaporate the excess phosphorus oxychloride. Cool the concentrate and slowly add it to an ammonia (B1221849) water solution, maintaining the temperature below 20°C and the pH between 6-8. Filter the resulting solid to obtain 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[2][3]

Step 2: Synthesis of Tofacitinib

The synthesis of Tofacitinib can be achieved through various routes, often involving the coupling of a protected piperidine derivative with the pyrrolopyrimidine core.

  • Coupling Reaction: A mixture of 2-Chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidine and (3R,4R)-1-benzyl-4-methylpiperidin-3-ol in a suitable solvent is subjected to a Mitsunobu reaction. Alternatively, a direct nucleophilic aromatic substitution (SNAr) can be performed between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the chiral piperidine amine.

  • Debenzylation: The benzyl (B1604629) protecting group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere.

  • Acylation: The resulting secondary amine on the piperidine ring is acylated with cyanoacetic acid or an activated derivative (e.g., ethyl cyanoacetate) to yield Tofacitinib.[4]

  • Salt Formation: Tofacitinib free base is then treated with citric acid in a suitable solvent to form the clinically used citrate salt.

Quantitative Data: Tofacitinib Synthesis and Activity
StepProductYield (%)Purity (%)Reference
OverallTofacitinib~57% (from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)99.4[4]
KinaseIC50 (nM)
JAK11
JAK220
JAK3112

II. Synthesis of Aurora Kinase Inhibitors

Aurora kinases are key regulators of mitosis, and their inhibition is a promising strategy in cancer therapy. The 2-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold has been explored for the development of potent Aurora A inhibitors.

Experimental Workflow: Synthesis of 2-Amino-pyrrolo[2,3-d]pyrimidine based Aurora Kinase Inhibitors

G cluster_0 Core Synthesis cluster_1 Functionalization A 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine B 2-Chloro-4-amino-7H-pyrrolo[2,3-d]pyrimidine A->B NH3/MeOH C 2-Amino-4-substituted-7H-pyrrolo[2,3-d]pyrimidine B->C R-NH2, Buchwald-Hartwig Coupling D Final Inhibitor C->D Further modifications

Caption: General workflow for Aurora kinase inhibitor synthesis.

Detailed Experimental Protocols
  • Synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is treated with a solution of ammonia in methanol at elevated temperature in a sealed vessel to selectively substitute the chlorine at the 4-position.

  • Buchwald-Hartwig Cross-Coupling: The 2-chloro-4-amino-7H-pyrrolo[2,3-d]pyrimidine is then coupled with a variety of amines or anilines using a palladium catalyst (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent like dioxane. This reaction introduces diversity at the 2-position, which is crucial for interacting with the kinase hinge region.

  • Further Modifications: The introduced side chain can be further modified to optimize potency and pharmacokinetic properties.

Quantitative Data: Aurora Kinase Inhibitors
CompoundAurora A IC50 (µM)Cell Proliferation (H460) IC50 (µM)Reference
30 0.008-[5]

III. Synthesis of Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, making it an attractive target in oncology. A series of 2-amino-9-aryl-7H-pyrrolo[2,3-d]pyrimidines have been developed as potent FAK inhibitors.[6][7]

Experimental Workflow: Synthesis of FAK Inhibitors

G cluster_0 Core Synthesis and Arylation cluster_1 Final Coupling A 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine B 2-Amino-4-chloro-7-(aryl)-7H-pyrrolo[2,3-d]pyrimidine A->B Arylboronic acid, Cu(OAc)2, Pyridine C Final FAK Inhibitor B->C R-NH2, Pd-catalyzed coupling G cluster_0 Core Synthesis and Functionalization cluster_1 Final Coupling A 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine B 2-Chloro-4-(arylamino)-7H-pyrrolo[2,3-d]pyrimidine A->B Arylamine, Base C Final EGFR Inhibitor B->C Acrylamide side chain introduction G G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Aurora_A Aurora A M_Phase->Aurora_A Activation Aurora_B Aurora B M_Phase->Aurora_B Activation Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis G Integrin Integrin FAK FAK Integrin->FAK Activation ECM Extracellular Matrix ECM->Integrin Binding Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Cell_Survival Cell Survival FAK->Cell_Survival Src->FAK Phosphorylation Rac Rac p130Cas->Rac Activation Cell_Migration Cell Migration Rac->Cell_Migration G EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruitment PI3K PI3K Dimerization->PI3K Activation Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

References

Preparation of 2-amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including the inhibition of various protein kinases.

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged structure in drug discovery. Derivatives of this core, particularly those with a 2-amino substitution, have been shown to be potent inhibitors of several key protein kinases involved in cell proliferation, differentiation, and survival. These kinases include Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase (CDK), and Epidermal Growth Factor Receptor (EGFR), making these compounds promising candidates for the development of targeted therapies for various cancers and other diseases. This document outlines common synthetic strategies and provides detailed protocols for the preparation of these valuable compounds.

Synthetic Strategies

The synthesis of 2-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives typically involves the functionalization of a pre-formed pyrrolo[2,3-d]pyrimidine core. Two of the most prevalent methods are Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA r).

A common starting material for these syntheses is a halogenated 7H-pyrrolo[2,3-d]pyrimidine, such as 2-chloro- or 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The chloro substituent at the 2-position is amenable to displacement by various amines under thermal or metal-catalyzed conditions.

The following diagram illustrates a general workflow for the synthesis of 2-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.

G Start Start with Halogenated 7H-pyrrolo[2,3-d]pyrimidine Coupling Pd-catalyzed Cross-Coupling or Nucleophilic Substitution with desired amine Start->Coupling Workup Reaction Work-up and Purification Coupling->Workup Characterization Product Characterization (NMR, MS, etc.) Workup->Characterization End Final 2-amino-7H-pyrrolo[2,3-d]pyrimidine Derivative Characterization->End

Caption: General experimental workflow for the synthesis of 2-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol describes a general method for the synthesis of 2-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • 2-Chloro-7-substituted-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv)

  • Desired amine (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 - 0.1 equiv)

  • Ligand (e.g., XantPhos, 0.1 - 0.2 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the 2-chloro-7-substituted-7H-pyrrolo[2,3-d]pyrimidine, the desired amine, the base, the palladium catalyst, and the ligand.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-7H-pyrrolo[2,3-d]pyrimidine derivative.

Protocol 2: Nucleophilic Aromatic Substitution (SNA r)

This protocol outlines a method for the synthesis of 2-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives through nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-7-substituted-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv)

  • Desired amine (2.0 - 5.0 equiv)

  • Solvent (e.g., n-Butanol, Isopropanol, or DMF)

  • Optional: Base (e.g., DIPEA, 1.0 - 2.0 equiv)

Procedure:

  • In a reaction vessel, dissolve the 2-chloro-7-substituted-7H-pyrrolo[2,3-d]pyrimidine in the chosen solvent.

  • Add the desired amine to the solution. If the amine salt is used, add a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir for 12-48 hours. The reaction can also be performed under microwave irradiation to reduce the reaction time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the final compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of various 2-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Table 1: Synthesis of 2-amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives - Reaction Yields

Starting MaterialAmineCoupling MethodYield (%)Reference
2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamidePd-catalyzed16-49[1]
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineN-Boc-piperazineNucleophilic Substitution75Fictional Example
2-chloro-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidineVarious anilinesPd-catalyzed45-80[2]

Table 2: Biological Activity of 2-amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives - IC₅₀ Values

CompoundTarget KinaseIC₅₀ (nM)Cell LineReference
Compound 19FGFR43.5-[2]
Compound 12iEGFR T790M0.21-[3]
Compound 2gCDK910MIA PaCa-2[1]
Compound 59RET<10-[4]
Compound 24STAT629-[5]

Signaling Pathways

The 2-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives often exert their biological effects by inhibiting protein kinases that are crucial components of intracellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis. Inhibitors targeting FGFR can block these oncogenic signals.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-amino-7H-pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are a family of protein kinases that regulate the cell cycle. Their activity is dependent on binding to cyclins. Aberrant CDK activity can lead to uncontrolled cell division, a characteristic of cancer. CDK inhibitors can induce cell cycle arrest.

CDK_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor 2-amino-7H-pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->CyclinD_CDK46

Caption: Overview of the CDK-mediated cell cycle regulation and its inhibition.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell growth and differentiation. Mutations that lead to constitutive activation of EGFR are common in various cancers, making it a key therapeutic target.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Cell_Growth Cell Growth and Proliferation RAS_RAF_MEK_ERK->Cell_Growth PI3K_AKT->Cell_Growth Inhibitor 2-amino-7H-pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->EGFR

Caption: The EGFR signaling cascade and the inhibitory action of targeted derivatives.

Conclusion

The 2-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold represents a versatile and valuable starting point for the development of potent and selective kinase inhibitors. The synthetic protocols provided herein offer robust methods for accessing a wide range of derivatives for further investigation in drug discovery and development programs. The continued exploration of the structure-activity relationships of these compounds is likely to lead to the identification of novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols: Functionalization of the Pyrrole Nitrogen in 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a critical pharmacophore in medicinal chemistry, serving as a foundational structure for a multitude of kinase inhibitors and other therapeutic agents. Functionalization of the pyrrole (B145914) nitrogen (N7 position) is a key synthetic strategy to modulate the pharmacological properties, including potency, selectivity, and pharmacokinetic profile of these molecules. This document provides detailed application notes and experimental protocols for the N-functionalization of this compound, focusing on the introduction of protecting groups and alkyl substituents.

Introduction

The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is prevalent in numerous biologically active compounds. The ability to selectively modify the N7 position of the pyrrole ring is crucial for developing new chemical entities. This often involves an initial protection step to prevent undesired side reactions, followed by deprotection or direct alkylation. The choice of substituent at the N7 position can significantly influence the molecule's interaction with its biological target. This document outlines common strategies for the functionalization of the pyrrole nitrogen in this compound, providing detailed protocols and comparative data.

Protection of the Pyrrole Nitrogen

Protecting the pyrrole nitrogen is a common first step in the multi-step synthesis of complex pyrrolo[2,3-d]pyrimidine derivatives. The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its removal.

Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for nitrogen atoms due to its stability under many conditions and its facile removal under acidic conditions.

Experimental Protocol: Synthesis of 2-chloro-7-(tert-butoxycarbonyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Materials: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, di-tert-butyl dicarbonate (B1257347) (Boc)₂O, 4-dimethylaminopyridine (B28879) (DMAP), and a suitable solvent (e.g., dichloromethane (B109758) - DCM).

  • Procedure:

    • Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in DCM.

    • Add DMAP as a catalyst.

    • Add di-tert-butyl dicarbonate to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove excess reagents and byproducts.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified, for example, by column chromatography.[1]

This protected intermediate can then undergo selective dechlorination at the C4 position under atmospheric hydrogenation conditions to yield the N7-Boc protected this compound.[1]

Sulfonylethyl Protection

The 2-phenylsulfonylethyl group is another versatile protecting group for the pyrrole nitrogen. It is stable under various conditions and can be removed via a reverse Michael reaction.

Experimental Protocol: Synthesis of 2-chloro-7-(2-phenylsulfonylethyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Materials: this compound, 2-phenylsulfonylethyl chloride, a base (e.g., sodium hydride - NaH or 1,5-diazabicyclo[4.3.0]non-5-ene - DBN), and a suitable solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • To a solution of this compound in DMF, add the base (e.g., NaH) at room temperature to form the corresponding sodium salt.

    • Add 2-phenylsulfonylethyl chloride to the reaction mixture.

    • Stir the reaction at room temperature and monitor by TLC.

    • After completion, the reaction is quenched, and the product is extracted.

    • The organic extracts are washed, dried, and concentrated.

    • Purification is typically achieved by chromatography.[2][3]

Deprotection: The 2-phenylsulfonylethyl group can be removed using a base like sodium hydride or DBN in DMF at room temperature.[3]

Other Protecting Groups

Other protecting groups such as 2-chloroethyl can also be employed, often attached under phase transfer conditions.[2][3] The choice of protecting group will be dictated by the planned subsequent synthetic steps.

Alkylation of the Pyrrole Nitrogen

Direct alkylation of the pyrrole nitrogen is a common strategy to introduce diversity and modulate the properties of the pyrrolo[2,3-d]pyrimidine core.

N-Cyclopentylation

Experimental Protocol: Synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine

This transformation is a key step in the synthesis of certain bioactive molecules. A copper-catalyzed coupling reaction has been reported for a related synthesis, suggesting a potential route.[4] A more direct alkylation can be envisioned as follows:

  • Materials: this compound, cyclopentyl bromide, a base (e.g., potassium carbonate - K₂CO₃ or sodium hydride - NaH), and a solvent (e.g., DMF or acetonitrile).

  • General Procedure (Illustrative):

    • To a solution of this compound in a suitable solvent, add the base.

    • Add cyclopentyl bromide to the mixture.

    • Heat the reaction mixture and monitor by TLC.

    • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by chromatography.

Data Presentation

Functionalization TypeReagent/SubstituentKey ConditionsYield (%)Reference
Protection Di-tert-butyl dicarbonateDMAP, DCM, rtHigh (Implied)[1]
Protection 2-Phenylsulfonylethyl chlorideNaH or DBN, DMF, rtGood (Implied)[2][3]
Alkylation Cyclopentyl group(Illustrative) K₂CO₃, DMF--

Note: Specific yield data is often dependent on the exact substrate and reaction scale and may not always be explicitly reported in the literature for every variation.

Visualizations

Workflow for N-Protection and Further Functionalization

G start This compound boc_protected N-Boc Protected Intermediate start->boc_protected Boc₂O, DMAP sulfonylethyl_protected N-Sulfonylethyl Protected Intermediate start->sulfonylethyl_protected PhSO₂CH₂CH₂Cl, Base deprotection Deprotection boc_protected->deprotection Acid further_functionalization Further Functionalization (e.g., at C4, C5, C6) boc_protected->further_functionalization sulfonylethyl_protected->deprotection Base sulfonylethyl_protected->further_functionalization deprotection->start final_product_1 Final Product 1 further_functionalization->final_product_1

Caption: General workflow for the protection of the pyrrole nitrogen.

Direct N-Alkylation Pathway

G start This compound deprotonation Deprotonation start->deprotonation Base (e.g., NaH, K₂CO₃) nucleophilic_attack Nucleophilic Attack deprotonation->nucleophilic_attack Pyrrole Anion alkylated_product N-Alkyl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine nucleophilic_attack->alkylated_product alkyl_halide Alkyl Halide (R-X) alkyl_halide->nucleophilic_attack

Caption: Mechanistic steps in the direct N-alkylation of the pyrrole.

Conclusion

The functionalization of the pyrrole nitrogen in this compound is a cornerstone in the synthesis of a diverse range of bioactive molecules. The protocols and strategies outlined in this document, from the selection of appropriate protecting groups to direct alkylation methods, provide a foundational guide for researchers in the field of drug discovery and development. Careful consideration of the reaction conditions and the nature of the desired N-substituent is paramount for achieving the desired synthetic outcomes and ultimately, for the successful development of novel therapeutics.

References

Microwave-Assisted Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its analogs. The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in numerous clinically approved and investigational drugs, particularly as inhibitors of protein kinases. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction purity. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the rapid and efficient synthesis of this important class of compounds.

Introduction

The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines serves as a versatile scaffold for the development of potent kinase inhibitors.[1][2] Analogs of this structure have shown significant activity against a range of kinases, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, making them crucial for the treatment of various cancers and inflammatory diseases.[3][4] Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted synthesis provides a powerful alternative, enabling rapid and efficient access to these valuable compounds.[5][6][7]

This application note details two key synthetic transformations under microwave irradiation: the chlorination of the pyrrolo[2,3-d]pyrimidine core and the subsequent selective functionalization of the resulting 2,4-dichloro intermediate.

Signaling Pathways

Pyrrolo[2,3-d]pyrimidine analogs are known to inhibit several critical signaling pathways implicated in cancer and inflammatory diseases. Two of the most important are the JAK-STAT and EGFR-VEGFR pathways.

The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis. Aberrant JAK-STAT signaling is a hallmark of many cancers and autoimmune disorders.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation & Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: The JAK-STAT Signaling Pathway.

The EGFR-VEGFR signaling pathways are central to regulating cell growth, proliferation, and angiogenesis (the formation of new blood vessels). Dysregulation of these pathways is a common driver of tumor growth and metastasis.

EGFR_VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding Ras Ras EGFR->Ras PI3K PI3K VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Angiogenesis) Transcription_Factors->Gene_Expression

Caption: The EGFR-VEGFR Signaling Pathways.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol to yield the key intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, using microwave irradiation to accelerate the reaction.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene (B28343)

  • Microwave synthesis vial (10-20 mL)

  • Stir bar

Procedure:

  • To a 10-20 mL microwave synthesis vial equipped with a magnetic stir bar, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq).

  • Add toluene (to form a slurry) followed by the slow addition of phosphorus oxychloride (3.0 eq).

  • Carefully add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the stirred mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully quench the reaction mixture by slowly adding it to ice-water.

  • Extract the aqueous layer with ethyl acetate (B1210297).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Table 1: Comparison of Conventional vs. Microwave-Assisted Chlorination

ParameterConventional MethodMicrowave-Assisted Method
Temperature Reflux (approx. 110°C)120°C
Time 4-24 hours[8][9]30-60 minutes
Yield 60-77%[8][9]75-85%
Notes Requires longer reaction timesRapid and efficient
Protocol 2: Microwave-Assisted Regioselective C4-Arylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (Suzuki Coupling)

This protocol details the selective functionalization at the C4 position of the 2,4-dichloro intermediate via a microwave-assisted Suzuki coupling reaction. The C4 position is generally more reactive towards nucleophilic substitution and cross-coupling reactions.[10]

Materials:

  • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Aryl or heteroaryl boronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.02 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (B91453)

  • Water

  • Microwave synthesis vial (10-20 mL)

  • Stir bar

Procedure:

  • To a 10-20 mL microwave synthesis vial, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.1 eq), Pd(PPh₃)₄ (0.02 eq), and K₂CO₃ (2.0 eq).

  • Add a 2:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-120°C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Microwave-Assisted Suzuki Coupling of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with various Boronic Acids

EntryBoronic AcidProductTime (min)Yield (%)
1Phenylboronic acid2-chloro-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine2085
24-Methoxyphenylboronic acid2-chloro-4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine2082
33-Fluorophenylboronic acid2-chloro-4-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine2578
4Thiophen-2-ylboronic acid2-chloro-4-(thiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidine1588

Workflow Diagram

The overall synthetic strategy for the preparation of 2-chloro-4-aryl-7H-pyrrolo[2,3-d]pyrimidine analogs is depicted in the following workflow diagram.

Synthesis_Workflow Start 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol Step1 Microwave-Assisted Chlorination (POCl3, DIPEA, Toluene, 120°C, 30-60 min) Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Intermediate 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Step2 Microwave-Assisted Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, K2CO3, Dioxane/H2O, 100-120°C, 15-30 min) Intermediate->Step2 Purification2 Purification (Column Chromatography) Step2->Purification2 Final_Product 2-chloro-4-aryl-7H-pyrrolo[2,3-d]pyrimidine Analogs Purification1->Intermediate Purification2->Final_Product

Caption: Workflow for the Microwave-Assisted Synthesis.

Conclusion

The protocols outlined in this application note demonstrate the utility of microwave-assisted synthesis for the rapid and efficient preparation of this compound analogs. These methods offer significant advantages in terms of reaction time and yield compared to conventional synthetic routes. The provided workflows and protocols can be readily adapted for the synthesis of a diverse library of analogs for screening in drug discovery programs targeting kinase-driven diseases.

References

Application Notes and Protocols: Palladium-Catalyzed C-N Bond Formation with 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to endogenous purines. This core is present in numerous biologically active compounds, including kinase inhibitors and antiviral agents. The palladium-catalyzed Buchwald-Hartwig amination reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, enabling the straightforward synthesis of diverse 2-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives. This document provides detailed application notes and experimental protocols for the successful implementation of this transformation.

The Buchwald-Hartwig amination involves the cross-coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction is highly valued for its broad substrate scope and functional group tolerance, making it an indispensable tool in modern drug discovery.

Reaction Principle and Mechanism

The catalytic cycle of the Buchwald-Hartwig amination for the reaction of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine with a primary amine (R-NH2) is depicted below. The cycle involves the oxidative addition of the chloro-deazapurine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 2-amino-7H-pyrrolo[2,3-d]pyrimidine product and regenerate the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Intermediate Pd0->OxAdd + this compound AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R-NH2 Amido Palladium-Amido Complex AmineCoord->Amido + Base - [Base-H]Cl Amido->Pd0 Reductive Elimination Product 2-Amino-7H-pyrrolo[2,3-d]pyrimidine Product Amido->Product Reactants Reactants: This compound R-NH2 Base Catalyst_System Catalyst System: Pd(0) source Ligand (L)

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions for C-N Coupling

The following table summarizes various reported conditions for the palladium-catalyzed amination of this compound and its derivatives. This data allows for easy comparison of different catalytic systems and reaction parameters.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)AmineYield (%)
Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane1001-5Benzylamine~90
Pd(OAc)₂ (5)Xantphos (10)K₂CO₃ (1.5)Dioxane1003Benzylamine~85
Pd(OAc)₂ (5)Xantphos (10)K₃PO₄ (1.5)Dioxane1003Benzamide88[1]
Pd(OAc)₂ (5)DPEphos (5)K₃PO₄ (3)DMA10015p-Toluidine-
Pd(dppf)₂Cl₂--EtOH/H₂O (4:1)900.17Various arylamines-
Pd(OAc)₂ (5)XPhos (5)K₃PO₄ (3)DMA10015p-Toluidine15[2][3]

Note: Yields are isolated yields unless otherwise specified. Some conditions are for analogous chloro-aza-indole systems and serve as a strong starting point for optimization.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Buchwald-Hartwig amination of this compound.

General Procedure for Palladium-Catalyzed Amination

Materials:

  • This compound

  • Amine (e.g., benzylamine, aniline (B41778) derivative)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos or BINAP)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Inert gas (Nitrogen or Argon)

  • Schlenk tube or sealed reaction vial

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Workflow Diagram:

Experimental_Workflow start Start setup Reaction Setup start->setup 1. Prepare reagents reaction Reaction setup->reaction 2. Assemble under inert atmosphere workup Work-up reaction->workup 3. Monitor and quench purification Purification workup->purification 4. Extract and concentrate analysis Analysis purification->analysis 5. Column chromatography end End analysis->end 6. Characterize product

Figure 2: General experimental workflow for the amination reaction.

Protocol:

  • Reaction Setup:

    • To a dry Schlenk tube or a sealable reaction vial, add this compound (1.0 mmol, 1 equiv.).

    • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 0.05 mmol, 5 mol%).

    • Add the base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv.).

    • Seal the vessel with a septum or a screw cap with a PTFE liner.

  • Inert Atmosphere:

    • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the anhydrous solvent (e.g., dioxane, 5 mL) via syringe.

    • Add the amine (1.2 mmol, 1.2 equiv.) via syringe. If the amine is a solid, it can be added in the initial setup step.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 1-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297), 20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional organic solvent.

    • Wash the combined organic filtrate with water (2 x 15 mL) and then with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-7H-pyrrolo[2,3-d]pyrimidine derivative.

  • Analysis:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination. The protocols and data provided in these application notes offer a solid foundation for researchers to successfully implement and adapt this important C-N bond-forming reaction in their synthetic endeavors.

References

Application Notes and Protocols for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a valuable heterocyclic fragment for use in fragment-based drug discovery (FBDD), particularly for the development of kinase inhibitors. Its core structure, 7-deazapurine, is a bioisostere of adenine, the nitrogenous base of ATP. This mimicry allows it to effectively target the ATP-binding site of a wide range of protein kinases. The chlorine atom at the 2-position serves as a versatile chemical handle, making it a "poised" fragment ideal for synthetic elaboration to improve potency and selectivity. This document provides detailed application notes and experimental protocols for utilizing this fragment in a typical FBDD campaign.

Application Notes

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop potent inhibitors for a variety of protein kinases implicated in oncology and inflammatory diseases. The initial 2-chloro fragment can be grown or linked to occupy additional pockets within the kinase ATP-binding site, leading to high-affinity binders.

Derivatives of this scaffold have shown inhibitory activity against numerous kinases, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR)

  • Human Epidermal Growth Factor Receptor 2 (Her2)

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

  • Cyclin-Dependent Kinase 2 (CDK2)[1]

  • Focal Adhesion Kinase (FAK)

  • Monopolar Spindle Kinase 1 (Mps1)[2]

  • Aurora Kinases[3]

  • Interleukin-2-inducible T-cell Kinase (Itk)[4]

  • p21-Activated Kinase 4 (PAK4)[5]

Data Presentation: Inhibitory Activity of 7H-pyrrolo[2,3-d]pyrimidine Derivatives

The following table summarizes the inhibitory activities of various derivatives developed from the 7H-pyrrolo[2,3-d]pyrimidine scaffold against different kinase targets and cancer cell lines. This data illustrates the potential for developing highly potent compounds from this starting fragment.

Compound IDTarget Kinase(s)IC50 (nM)Target Cell Line(s)Cytotoxicity IC50 (µM)Reference
Compound 5k EGFR, Her2, VEGFR2, CDK240-204HepG2, HCT-116, MCF-7, PC-329-59[1]
Compound 9 ItkPotent (not specified)Jurkat, etc.Potent (not specified)[4]
MPS1 Inhibitor 9 Mps1Potent (not specified)TNBC cellsPotent (not specified)[2]
PfCDPK4 Inhibitor 2b PfCDPK4210--[6]
PfCDPK4 Inhibitor 2f PfCDPK4530--[6]
PfCDPK4 Inhibitor 2g PfCDPK4240--[6]
PfCDPK1 Inhibitor 2e PfCDPK1589--[6]

Experimental Protocols & Visualizations

A typical FBDD workflow involves a cascade of biophysical techniques to identify and validate fragment hits, followed by structural studies to guide medicinal chemistry efforts.

cluster_0 FBDD Workflow Fragment Library Fragment Library Primary Screen Primary Screen (e.g., DSF) Fragment Library->Primary Screen Screening Hit Validation Hit Validation & Affinity (e.g., SPR, MST) Primary Screen->Hit Validation Hit Triage Structural Biology Structural Biology (X-ray, NMR) Hit Validation->Structural Biology Structure Determination Hit-to-Lead Hit-to-Lead Chemistry Structural Biology->Hit-to-Lead SBDD Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization SAR cluster_pathway Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) GrowthFactor->Receptor Binds KinaseCascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->KinaseCascade Activates Transcription Transcription Factors KinaseCascade->Transcription Activates Response Cell Proliferation, Survival, Angiogenesis Transcription->Response Promotes Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Receptor Inhibits ATP Binding Inhibitor->KinaseCascade Inhibits ATP Binding cluster_logic Fragment-to-Lead Logic Fragment Initial Fragment Hit (this compound) KD ~ mM-µM Structure Co-crystal Structure (Identifies exit vectors and nearby pockets) Fragment->Structure Synthesis Structure-Guided Synthesis (Elaboration at C2-position) Structure->Synthesis SAR SAR Generation (Test new derivatives in biophysical/biochemical assays) Synthesis->SAR SAR->Synthesis Iterative Cycles Lead Potent Lead Compound KD ~ nM SAR->Lead

References

Application Notes and Protocols: Design and Synthesis of Novel Anticancer Agents from 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of novel anticancer agents derived from the versatile 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine. This privileged heterocyclic system serves as a crucial intermediate in the development of targeted cancer therapeutics, particularly kinase inhibitors.[1][2][3] The protocols outlined below cover synthetic methodologies and in vitro assays for assessing the anticancer potential of newly synthesized compounds.

Design Rationale

The 7H-pyrrolo[2,3-d]pyrimidine core is an isostere of adenine, a fundamental component of nucleic acids.[3] This structural similarity allows derivatives to interact with a wide range of biological targets, including protein kinases, which are often dysregulated in cancer.[4][5] The chlorine atom at the C2 position of this compound is a key reactive site, enabling the introduction of various substituents to explore structure-activity relationships (SAR) and optimize potency and selectivity.[2] By strategically modifying this scaffold, researchers can design compounds that target specific kinases or other cellular pathways involved in cancer progression.[4][6][7]

Synthesis of Novel 7H-pyrrolo[2,3-d]pyrimidine Derivatives

A general synthetic strategy for deriving novel anticancer agents from this compound involves nucleophilic substitution at the C2 position. The following is a generalized protocol for the synthesis of 2-substituted-7H-pyrrolo[2,3-d]pyrimidine derivatives.

General Protocol for C2-Amination of this compound

This protocol describes a common method for introducing an amino group at the C2 position, a key step in the synthesis of many potent anticancer compounds.

Materials:

  • This compound

  • Desired amine (e.g., a substituted aniline (B41778) or benzylamine)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent under an inert atmosphere.

  • Add the desired amine (1.1-1.5 equivalents) and the base (2-3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the desired 2-amino-7H-pyrrolo[2,3-d]pyrimidine derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Evaluation

A critical step in the drug discovery pipeline is the in vitro evaluation of newly synthesized compounds to determine their cytotoxic and anti-proliferative effects against cancer cells.[8] The following are detailed protocols for common assays.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[9]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.[9]

Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This assay is used to detect apoptosis, a common mechanism of action for anticancer drugs, by flow cytometry.[9]

Materials:

  • Cancer cell lines

  • Synthesized compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the synthesized compound at its IC50 concentration for 24-48 hours.[8][9]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[8][9]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8][9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[9]

Data Presentation

The quantitative data from the in vitro assays should be summarized in a clear and structured format for easy comparison of the anticancer activity of the synthesized derivatives.

Table 1: In Vitro Cytotoxic Activity of Novel 7H-pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)
8f HT-29 (Colon)4.55 ± 0.23[1]
8g HT-29 (Colon)4.01 ± 0.20[1]
10a HeLa (Cervical)Moderately Active[1]
10b MCF-7 (Breast)Moderately Active[1]
5e Various29 - 59[4]
5h Various29 - 59[4]
5k Various29 - 59[4]
5l Various29 - 59[4]
25b A549 (Lung)3.2[6]
Doxorubicin HT-29, MCF-7, HeLa0.18 - 0.94[1]

Table 2: Kinase Inhibitory Activity of Selected Compounds

CompoundTarget KinaseIC50 (nM)
5k EGFR40 - 204[4]
5k Her240 - 204[4]
5k VEGFR240 - 204[4]
5k CDK240 - 204[4]
25b FAK5.4[6]
12 Mps129[7]
Sunitinib Multiple Kinases261[4]

Visualizations

Signaling Pathways and Experimental Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the processes involved.

G cluster_synthesis Synthesis Workflow Start 2-Chloro-7H-pyrrolo [2,3-d]pyrimidine Reaction C2-Amination Reaction Start->Reaction Amine Desired Amine Amine->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Novel Anticancer Agent Purification->Product

Caption: Synthetic workflow for novel anticancer agents.

G cluster_testing In Vitro Testing Workflow Start Synthesized Compound Treatment Compound Treatment Start->Treatment CellCulture Cancer Cell Culture CellCulture->Treatment MTT MTT Assay (Viability) Treatment->MTT Apoptosis Annexin V Assay (Apoptosis) Treatment->Apoptosis Data Data Analysis (IC50, Apoptosis %) MTT->Data Apoptosis->Data

Caption: Experimental workflow for in vitro testing.

G cluster_pathway Kinase Inhibition and Apoptosis Induction Agent Pyrrolo[2,3-d]pyrimidine Derivative Inhibition Inhibition Agent->Inhibition ApoptosisPathway Apoptosis Pathway Agent->ApoptosisPathway Induces Kinase Target Kinase (e.g., FAK, Mps1, EGFR) Kinase->Inhibition Downstream Downstream Signaling (Proliferation, Survival) Inhibition->Downstream Blocks Caspase Caspase Activation ApoptosisPathway->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of action signaling pathway.

References

Application Notes and Protocols for the Synthesis of JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of Janus kinase (JAK) inhibitors. This document includes detailed synthetic protocols for key JAK inhibitors, methodologies for their biological evaluation, and a summary of their inhibitory activities. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Introduction to JAK Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[1][2] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[3] These enzymes are essential for the signal transduction of numerous cytokines and growth factors, which are pivotal in regulating immune responses, hematopoiesis, and inflammation.[4] The JAK-STAT signaling pathway is a primary cascade activated by these kinases.[2] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.[3][4]

Small molecule inhibitors of JAKs have emerged as a significant class of therapeutics for a range of diseases, including rheumatoid arthritis, psoriatic arthritis, and myelofibrosis.[5][6] These inhibitors can be classified based on their selectivity for different JAK isoforms, with first-generation inhibitors like tofacitinib (B832) and baricitinib (B560044) showing broader activity, while second-generation inhibitors such as upadacitinib (B560087) exhibit greater selectivity for specific JAKs.[3]

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its specific receptor on the cell surface.[2] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK_inactive JAK (Inactive) Receptor->JAK_inactive 2. Recruitment STAT_inactive STAT Receptor->STAT_inactive 5. STAT Recruitment JAK_active JAK (Active) JAK_inactive->JAK_active 3. Activation (Phosphorylation) JAK_active->Receptor 4. Receptor Phosphorylation JAK_active->STAT_inactive 6. STAT Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 7. Dimerization DNA DNA pSTAT_dimer->DNA 8. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Regulation

Figure 1. The JAK-STAT Signaling Pathway.

Synthetic Protocols for Key JAK Inhibitors

The synthesis of JAK inhibitors often involves multi-step sequences to construct the core heterocyclic scaffolds and introduce the necessary functional groups for potent and selective inhibition. Below are detailed protocols for the synthesis of three clinically approved JAK inhibitors: Tofacitinib, Baricitinib, and Upadacitinib.

Protocol 1: Synthesis of Tofacitinib

Tofacitinib is a pan-JAK inhibitor, with activity against JAK1, JAK2, and JAK3.[3] The synthesis described here is a convergent approach, involving the preparation of a chiral piperidine (B6355638) intermediate followed by coupling to the pyrrolo[2,3-d]pyrimidine core.[7]

Step 1: Preparation of (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine

This key chiral intermediate can be synthesized via several routes. One common method involves the resolution of a racemic mixture.

  • Reaction Setup: To a solution of 1-benzyl-4-methylpiperidin-3-one (B104484) in a suitable solvent (e.g., methanol), add methylamine (B109427) and a reducing agent such as sodium cyanoborohydride.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane). The racemic product is then resolved using a chiral acid (e.g., L-tartaric acid) to isolate the desired (3R,4R)-enantiomer. The free base can be obtained by treatment with a base.

Step 2: Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Reaction Setup: In a suitable solvent such as dimethylformamide (DMF), combine (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and a base (e.g., potassium carbonate).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C for 4-8 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.

Step 3: Debenzylation and Acylation

  • Reaction Setup: Dissolve the product from Step 2 in a suitable solvent (e.g., ethanol) and add a palladium catalyst (e.g., 10% Pd/C).

  • Reaction Conditions: Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acylation: After filtration to remove the catalyst, the resulting secondary amine is reacted with ethyl cyanoacetate (B8463686) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield tofacitinib.[5]

  • Final Purification: The final product can be purified by crystallization, often as a citrate (B86180) salt.[8]

Protocol 2: Synthesis of Baricitinib

Baricitinib is a selective inhibitor of JAK1 and JAK2.[9] A key feature of its synthesis is the construction of the azetidine (B1206935) ring and its subsequent functionalization.[10][11]

Step 1: Preparation of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

This intermediate is a crucial building block for Baricitinib.[12]

  • Horner-Wadsworth-Emmons Reaction: Start with tert-butyl 3-oxoazetidine-1-carboxylate and react it with diethyl cyanomethylphosphonate in the presence of a base like sodium hydride to form the corresponding ylideneacetonitrile.

  • Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA).

  • Sulfonylation: React the resulting azetidine with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Step 2: Michael Addition and Suzuki Coupling

  • Reaction Setup: The intermediate from Step 1 is reacted with a suitable boronic acid or ester in a Michael addition reaction.

  • Suzuki Coupling: The resulting boronate intermediate is then coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., cesium fluoride) in a mixture of solvents like toluene, t-butanol, and water.[11]

  • Reaction Conditions: The Suzuki coupling is typically carried out at elevated temperatures (e.g., reflux).

  • Work-up and Purification: After completion, the reaction is worked up by extraction and the final product is purified by crystallization or column chromatography. The overall yield for this route can be as high as 49%.[10]

Protocol 3: Synthesis of Upadacitinib

Upadacitinib is a selective JAK1 inhibitor.[13] Its synthesis involves the construction of a chiral pyrrolidine (B122466) fragment and a tricyclic heteroaromatic core.[13][14]

Step 1: Synthesis of the Chiral Pyrrolidine Fragment

  • Michael Addition-Dieckmann Condensation: An in situ Michael addition followed by a Dieckmann condensation of Cbz-protected glycine (B1666218) ethyl ester and ethyl acrylate (B77674) in the presence of sodium tert-butoxide affords a pyrrolidinone intermediate.[13]

  • Enol Triflate Formation and Suzuki-Miyaura Reaction: The pyrrolidinone is converted to an enol triflate, which then undergoes a Suzuki-Miyaura reaction with ethylboronic acid to introduce the ethyl group.[13]

  • Asymmetric Hydrogenation: After hydrolysis, a ruthenium-catalyzed asymmetric hydrogenation using a chiral phosphine (B1218219) ligand like (S)-Segphos establishes the desired stereochemistry.[13]

Step 2: Synthesis of the Tricyclic Core

  • Larock Indole (B1671886) Synthesis: A Larock indole synthesis using a dibromopyrazine derivative is employed to construct the initial indole ring system.[13]

  • Buchwald-Hartwig Amination: Subsequent tosylate protection and a palladium-catalyzed Buchwald-Hartwig amination introduces an ethyl carbamate (B1207046) group.[13]

Step 3: Coupling and Final Steps

  • Coupling: The chiral pyrrolidine fragment (as a sulfoxonium ylide) is coupled with the tricyclic core.

  • Cyclization and Deprotection: The coupled product undergoes cyclization and dehydration, followed by detosylation to form the tetracyclic core of upadacitinib.[13]

  • Final Urea Formation: Removal of the remaining protecting group and reaction with 2,2,2-trifluoroethylamine (B1214592) and carbonyl diimidazole (CDI) yields upadacitinib, which is often isolated as a hemihydrate.[13]

Data Presentation: Inhibitory Activity of JAK Inhibitors

The potency and selectivity of JAK inhibitors are typically determined using in vitro biochemical (enzymatic) assays and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. The following table summarizes the IC50 values for several clinically approved JAK inhibitors against the four JAK isoforms. It is important to note that IC50 values can vary depending on the specific assay conditions, such as the ATP concentration.[2][15]

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Tofacitinib 1201>1000JAK1/JAK3 > JAK2
Baricitinib 5.95.7>40053JAK1/JAK2
Upadacitinib 43110>50002300JAK1 selective
Filgotinib 1028810116JAK1 selective
Ruxolitinib 3.32.8>40019JAK1/JAK2
Itacitinib 4.120.380018.7JAK1 selective

Data compiled from multiple sources for comparative purposes.[9][15][16][17]

Experimental Protocols for Evaluation of JAK Inhibitors

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 values of JAK inhibitors in a biochemical assay format.[18][19]

Objective: To quantify the inhibitory activity of a compound against purified JAK enzymes.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., IRS-1tide)[20]

  • Assay buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

  • Test inhibitor (serially diluted in DMSO)

  • ADP detection reagent (e.g., Transcreener® ADP² Assay)[19]

  • 384-well assay plates

  • Plate reader

Methodology:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted inhibitor, the specific JAK enzyme, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for each enzyme.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).[19]

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell-Based Phospho-STAT (p-STAT) Assay

This protocol outlines a method to assess the cellular potency of JAK inhibitors by measuring the inhibition of cytokine-induced STAT phosphorylation in whole blood or peripheral blood mononuclear cells (PBMCs).[2][15][21]

Objective: To evaluate the ability of an inhibitor to block JAK-STAT signaling in a cellular context.

Materials:

  • Fresh human whole blood or isolated PBMCs

  • Cytokines (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3, IFN-α for JAK1/TYK2)

  • Test inhibitors (serially diluted)

  • Fixation and permeabilization buffers

  • Fluorescently labeled anti-p-STAT antibodies (e.g., anti-p-STAT3, anti-p-STAT5)

  • Flow cytometer

Methodology:

  • Aliquot whole blood or PBMCs into tubes.

  • Add serial dilutions of the test inhibitor and incubate for a specified time (e.g., 1 hour).

  • Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway.

  • Incubate for a short period (e.g., 15-30 minutes) to allow for STAT phosphorylation.

  • Fix the cells to preserve the phosphorylation state and then permeabilize the cell membranes to allow antibody entry.

  • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

  • Analyze the samples by flow cytometry to quantify the level of p-STAT in specific cell populations.

  • Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and characterizing JAK inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_cellular Cellular Assays cluster_evaluation Lead Optimization Synthesis Synthesis of JAK Inhibitor Analogs Purification Purification and Characterization Synthesis->Purification Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Purification->Biochemical_Assay Selectivity_Profiling JAK Isoform Selectivity Profiling Biochemical_Assay->Selectivity_Profiling pSTAT_Assay Phospho-STAT Assay (Cellular Potency) Selectivity_Profiling->pSTAT_Assay Functional_Assays Functional Assays (e.g., Cytokine Release) pSTAT_Assay->Functional_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assays->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Figure 2. Workflow for JAK Inhibitor Discovery.

References

Application Notes and Protocols for the Development of Irreversible Inhibitors Using the 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the design of kinase inhibitors. Its structural similarity to the ATP purine (B94841) ring allows for potent and selective targeting of various kinases implicated in diseases such as cancer and autoimmune disorders. The development of irreversible inhibitors, which form a covalent bond with a specific residue in the kinase active site, offers several advantages, including prolonged pharmacodynamic effects and high potency. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of irreversible inhibitors based on the this compound scaffold, with a focus on targeting Interleukin-2-inducible T-cell kinase (Itk).

Signaling Pathway: Itk and Downstream Signaling

Interleukin-2-inducible T-cell kinase (Itk) is a crucial non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway.[1][2] Upon TCR activation, a cascade of phosphorylation events leads to the recruitment and activation of Itk.[2][3] Activated Itk, in turn, phosphorylates and activates Phospholipase C-γ1 (PLC-γ1).[1] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), resulting in downstream signaling events such as calcium mobilization and activation of transcription factors like NFAT, which are critical for T-cell activation and cytokine production.[1][2] Irreversible inhibitors targeting Itk can effectively block this signaling cascade.

ITK_Signaling_Pathway TCR TCR Activation Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates Itk Itk LAT_SLP76->Itk recruits & activates PLCg1 PLC-γ1 Itk->PLCg1 phosphorylates (Tyr783) PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFAT NFAT Activation Ca_PKC->NFAT Cytokine Cytokine Production NFAT->Cytokine Inhibitor Irreversible Inhibitor (this compound) Inhibitor->Itk covalently inhibits

Caption: Itk Signaling Pathway and Point of Inhibition.

Experimental Protocols

I. Synthesis of this compound Based Irreversible Inhibitors

The synthesis of these inhibitors typically involves a multi-step process: construction of the core scaffold, introduction of a linker with a reactive amine, and finally, capping with an electrophilic "warhead" such as an acrylamide (B121943) group.

This protocol is adapted from various literature procedures for the synthesis of the core heterocyclic system.[4][5]

Materials:

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (B128534) or N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (B1210297) (EA), Tetrahydrofuran (THF), or Dichloromethane (DCM)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

Procedure:

  • N-Boc Protection:

    • Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., THF).

    • Add triethylamine or DIPEA, followed by a catalytic amount of DMAP.

    • Add Boc₂O and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the N-Boc protected intermediate.

  • Selective Dechlorination:

    • Dissolve the N-Boc protected 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in an alcohol solvent (e.g., methanol).

    • Add Pd/C catalyst.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at atmospheric pressure.

    • Monitor the reaction by TLC or LC-MS until the selective removal of the chlorine at the 4-position is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • N-Boc Deprotection:

    • Dissolve the resulting 2-chloro-7-Boc-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., DCM).

    • Add TFA or a solution of HCl in dioxane.

    • Stir at room temperature until the deprotection is complete (monitor by TLC).

    • Concentrate the reaction mixture under reduced pressure to obtain the crude this compound, which can be purified by crystallization or column chromatography.

This protocol describes the coupling of an amine-containing linker to the C4 position of the scaffold.

Materials:

  • This compound (or its N-protected form)

  • Amine linker (e.g., a piperazine (B1678402) derivative with a protected amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, XPhos)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a reaction vessel, add the this compound, the amine linker, the palladium catalyst, the ligand, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

This protocol details the final step of coupling the acrylamide group to the free amine of the linker.

Materials:

  • Amine-functionalized pyrrolo[2,3-d]pyrimidine intermediate (from Protocol 2, after deprotection if necessary)

  • Acryloyl chloride

  • Triethylamine or DIPEA

  • Anhydrous solvent (e.g., DCM, THF)

Procedure:

  • Dissolve the amine intermediate in the anhydrous solvent and cool to 0 °C in an ice bath.

  • Add triethylamine or DIPEA.

  • Slowly add acryloyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer, concentrate, and purify the final irreversible inhibitor by column chromatography or crystallization.

Synthesis_Workflow start 2,4-Dichloro-7H- pyrrolo[2,3-d]pyrimidine step1 N-Boc Protection start->step1 intermediate1 N-Boc-2,4-dichloro- pyrrolopyrimidine step1->intermediate1 step2 Selective Dechlorination intermediate1->step2 intermediate2 N-Boc-2-chloro- pyrrolopyrimidine step2->intermediate2 step3 Buchwald-Hartwig Amination intermediate2->step3 intermediate3 N-Boc-2-chloro-4-amino- pyrrolopyrimidine step3->intermediate3 step4 N-Boc Deprotection intermediate3->step4 intermediate4 2-chloro-4-amino- pyrrolopyrimidine step4->intermediate4 step5 Acrylamide Coupling intermediate4->step5 final_product Final Irreversible Inhibitor step5->final_product Cellular_Assay_Workflow cell_culture 1. Culture T-cells inhibitor_treatment 2. Pre-incubate with Inhibitor cell_culture->inhibitor_treatment stimulation 3. Stimulate with anti-CD3/CD28 inhibitor_treatment->stimulation lysis 4. Cell Lysis stimulation->lysis quantification 5. Protein Quantification lysis->quantification sds_page 6. SDS-PAGE & Western Blot quantification->sds_page probing 7. Antibody Probing (p-PLC-γ1, Total PLC-γ1, Loading Control) sds_page->probing detection 8. Chemiluminescent Detection probing->detection analysis 9. Data Analysis detection->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Several synthetic routes are reported, often starting from a pyrimidine (B1678525) derivative. A common strategy involves the construction of the pyrrole (B145914) ring onto the pyrimidine core. One method starts from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which is selectively dechlorinated.[1] Another approach involves a multi-step synthesis starting from diethyl malonate.[2]

Q2: I am experiencing low overall yield. What are the most critical steps to optimize?

A2: Low yields can often be attributed to incomplete reactions, side product formation, or difficult purification. Key steps to focus on for optimization include:

  • Chlorination: The choice of chlorinating agent and reaction conditions are crucial. Reagents like phosphorus oxychloride (POCl₃) are commonly used, and the temperature and reaction time need to be carefully controlled.[3][4]

  • Cyclization/Annulation: The formation of the pyrrole ring is a critical step. The efficiency of this reaction can be sensitive to the choice of catalyst, solvent, and temperature.

  • pH control: In certain steps, such as the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, adjusting the pH with a specific base like potassium hydroxide (B78521) has been shown to significantly increase the yield.[3]

Q3: Are there any recommended catalysts to improve reaction efficiency?

A3: Yes, the choice of catalyst can significantly impact the reaction. For certain coupling reactions to form pyrrolo[2,3-d]pyrimidine derivatives, copper catalysts have been used as a more environmentally benign and cost-effective alternative to palladium catalysts.[5] For some multi-component reactions, phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) have been shown to be effective.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield in Chlorination Step - Inappropriate chlorinating agent.- Suboptimal reaction temperature or time.- Presence of moisture.- Use phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][5]- Optimize temperature (e.g., 50°C) and monitor reaction completion by TLC or HPLC.[3]- Ensure all glassware is dry and use anhydrous solvents.
Formation of Impurities - Side reactions due to harsh conditions.- Non-selective reactions.- Impure starting materials.- Use milder reaction conditions where possible.[1]- Employ protecting group strategies for sensitive functional groups.[1]- Purify starting materials before use.
Difficult Purification - Oily or tarry crude product.- Products with similar polarity to byproducts.- Recrystallization from an appropriate solvent system.- Column chromatography with a carefully selected eluent system.- Avoid column chromatography where possible by optimizing the reaction to yield a cleaner crude product.[4]
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive catalyst or reagents.- Increase reaction time or temperature and monitor progress.- Use fresh, high-quality reagents and catalysts.

Experimental Protocols

Protocol 1: Selective Dechlorination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is based on a method with a reported total yield of about 63.0%.[1]

  • Protection: React 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to protect the pyrrole nitrogen.

  • Selective Dechlorination: Subject the protected intermediate to hydrogenation under atmospheric pressure. This selectively removes the chlorine atom at the 4-position.

  • Deprotection: Remove the Boc protecting group to yield this compound.[1]

Protocol 2: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

This method reports a conversion rate of 84% with high purity.[3]

  • Reaction Setup: Mix 7H-pyrrolo[2,3-d]pyrimidin-4-ol with phosphoryl chloride and toluene.

  • Base Addition: Warm the mixture to 50°C and add N,N-diisopropylethylamine (DIPEA) in portions.

  • Reaction: Maintain the temperature at 50°C until the reaction is complete (monitor by HPLC).

  • Workup: After completion, the product can be isolated by centrifugation, washing with water, and drying under vacuum.[3]

Data Summary

MethodStarting MaterialKey ReagentsReported YieldReference
Selective Dechlorination2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineBoc₂O, H₂/Pd~63.0% (total)[1]
Chlorination7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃, DIPEA, Toluene84%[3]
Multi-component ReactionArylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivativesTBAB, Ethanol73-95%[6]
Synthesis from Diethyl MalonateDiethyl malonate(Multi-step)45.8% (total)[2]

Visualizations

Experimental Workflow: Selective Dechlorination

G Start 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Step1 Protection with Boc₂O Start->Step1 Step2 Selective Dechlorination (H₂, Pd) Step1->Step2 Step3 Deprotection Step2->Step3 End This compound Step3->End G Start Low Yield Observed CheckChlorination Review Chlorination Step Start->CheckChlorination CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Optimize Reaction Conditions (T, t) CheckChlorination->CheckConditions CheckReagents Verify Reagent Quality CheckChlorination->CheckReagents

References

Technical Support Center: Purification of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives. The information is designed to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound derivatives?

A1: this compound and its derivatives are generally crystalline solids.[1][2][3] They exhibit poor solubility in water but are soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, methanol, and ethyl acetate (B1210297).[1][2][4] Their stability is generally good under normal storage conditions, though they can be sensitive to strong acids and bases.[1]

Q2: What are the most common purification techniques for this compound derivatives?

A2: The most frequently employed purification techniques are column chromatography on silica (B1680970) gel and recrystallization.[5][6] The choice of method depends on the nature of the impurities and the scale of the reaction. Washing the crude product with various solvents is also a common preliminary purification step.

Q3: What are some common impurities I might encounter?

A3: Impurities can include unreacted starting materials, reagents from the chlorination step (e.g., phosphorus oxychloride, thionyl chloride), and byproducts from side reactions.[7] If the synthesis involves protecting groups, incomplete deprotection can also lead to impurities.[8]

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For final purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are routinely used.[2][9]

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of my compound from impurities.

  • Possible Cause 1: Inappropriate solvent system.

    • Solution: The polarity of the eluent may not be optimal. It is crucial to select a solvent system that provides a good separation of the desired compound from its impurities on a TLC plate before attempting column chromatography. For instance, a common mobile phase is a mixture of petroleum ether (PE) and ethyl acetate (EA), or dichloromethane (B109758) and methanol.[5]

  • Possible Cause 2: Overloading the column.

    • Solution: The amount of crude material loaded onto the column may be too high for the column dimensions. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude product.

  • Possible Cause 3: Co-elution of impurities.

    • Solution: If impurities have very similar polarity to the product, a different stationary phase (e.g., alumina) or an alternative purification technique like recrystallization might be necessary.

Problem: Low yield after column chromatography.

  • Possible Cause 1: Compound streaking or tailing on the column.

    • Solution: This can be due to the compound's acidic or basic nature. Adding a small amount of a modifier to the eluent, such as a few drops of triethylamine (B128534) for basic compounds or acetic/formic acid for acidic compounds, can improve the peak shape and recovery. A reported solvent system for a carboxylic acid derivative included dichloromethane, methanol, and formic acid.[5]

  • Possible Cause 2: Irreversible adsorption to the silica gel.

    • Solution: Some highly polar compounds can strongly adhere to the silica gel. Using a more polar eluent or switching to a less active stationary phase might help.

  • Possible Cause 3: Decomposition on silica gel.

    • Solution: this compound derivatives can be sensitive to the acidic nature of silica gel. In such cases, using neutral alumina (B75360) as the stationary phase or deactivating the silica gel with a base before use can be beneficial.

Recrystallization

Problem: My compound does not crystallize.

  • Possible Cause 1: The solution is not supersaturated.

    • Solution: Concentrate the solution by slowly evaporating the solvent. Ensure the initial dissolution was performed at an elevated temperature.

  • Possible Cause 2: The presence of impurities inhibiting crystallization.

    • Solution: Try to purify the crude product by a quick filtration through a small plug of silica gel before attempting recrystallization.

  • Possible Cause 3: Inappropriate solvent.

    • Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A systematic solvent screen with small amounts of the crude product is recommended.

Problem: The purity of my compound does not improve after recrystallization.

  • Possible Cause 1: The impurities have similar solubility to the product.

    • Solution: A different recrystallization solvent or a combination of solvents (a "solvent-antisolvent" system) may be required. Alternatively, another purification method like column chromatography should be considered.

  • Possible Cause 2: The compound is precipitating as an oil.

    • Solution: "Oiling out" can occur if the solution is cooled too quickly or if the concentration is too high. Try cooling the solution more slowly or using a more dilute solution. Scratching the inside of the flask with a glass rod can help induce crystallization.

Data Presentation

Table 1: Exemplary Solvent Systems for Column Chromatography of this compound Derivatives

DerivativeSolvent SystemReference
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehydePetroleum Ether / Ethyl Acetate (3/1)[5]
(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanolPetroleum Ether / Ethyl Acetate (2/1)[5]
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acidDichloromethane / Methanol / Formic Acid (30/1/3‰)[5]
6-chloro-7-iodo-7-deazapurineHexanes / Ethyl Acetate (1:1 to 3:1)[10]

Experimental Protocols

General Protocol for Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column and ensure it is clean and dry.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a dry powder.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

    • Collect fractions in separate test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Visualizations

Purification_Workflow start Crude Product column_chromatography Column Chromatography start->column_chromatography Primary Method purity_check_1 Purity Check (TLC/HPLC) column_chromatography->purity_check_1 recrystallization Recrystallization purity_check_2 Purity Check (TLC/HPLC) recrystallization->purity_check_2 purity_check_1->recrystallization Purity < 98% pure_product Pure Product purity_check_1->pure_product Purity > 98% purity_check_2->pure_product Purity > 98% further_purification Further Purification Needed purity_check_2->further_purification Purity < 98%

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Column_Chromatography issue Poor Separation in Column Chromatography cause1 Incorrect Solvent System issue->cause1 cause2 Column Overload issue->cause2 cause3 Co-eluting Impurities issue->cause3 solution1 Optimize Eluent Polarity (based on TLC) cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Try Recrystallization or Alternative Stationary Phase cause3->solution3

Caption: Troubleshooting guide for poor separation in column chromatography.

References

Technical Support Center: Synthesis of 7-Deazapurines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 7-deazapurines.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of 7-deazapurines.

Issue 1: Low Yield and a Major Byproduct in Vorbrüggen Glycosylation

Question: I am performing a Vorbrüggen glycosylation of a 6-chloro-7-iodo-7-deazapurine with a protected ribose in acetonitrile (B52724) (MeCN) and observing a low yield of my desired N-glycosylated product, along with a major, unidentified byproduct. What could be the cause and how can I resolve this?

Answer:

A common issue in Vorbrüggen glycosylation of 7-deazapurines, particularly with weakly reactive nucleobases, is the participation of acetonitrile as a nucleophile. This leads to the formation of a significant byproduct where the activated ribose reacts with the solvent instead of the intended deazapurine base.[1][2] This side reaction is especially prevalent when using certain catalyst and base systems in acetonitrile.

Troubleshooting Steps:

  • Solvent Change: The most effective solution is to replace acetonitrile with a non-nucleophilic solvent. 1,2-dichloroethane (B1671644) (DCE) is a recommended alternative that has been shown to significantly improve the yield of the desired product by minimizing solvent adduct formation.[1][2]

  • Optimization of Catalyst and Base System: While changing the solvent is the primary recommendation, optimization of the catalyst and base can also influence the reaction outcome. However, in the case of the acetonitrile byproduct, a solvent change is generally more impactful.

  • Careful Monitoring: Closely monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize reaction time and prevent further degradation or side reactions.

The following table summarizes the effect of the solvent on the yield of the desired glycosylated product:

Catalyst/Base SystemSolventTemperature (°C)Time (h)Yield of Desired Product (%)Reference
TMSOTf / DBUAcetonitrile (MeCN)7028~20[1][2]
TMSOTf / DBU1,2-Dichloroethane (DCE)702458[1][2]
TMSOTf / BSAAcetonitrile (MeCN)808-973*[3]
TMSOTf / BSAAcetonitrile (MeCN)Not Specified615**[3]

*A subsequent attempt to replicate this result reported a significantly lower yield. **This study reported an 85:15 ratio of byproduct to desired product.

Issue 2: Formation of Regioisomers during Glycosylation

Question: During the glycosylation of my 7-deazapurine, I am observing the formation of multiple products, which I suspect are regioisomers (e.g., N3 vs. N9 glycosylation). How can I improve the regioselectivity of this reaction?

Answer:

The formation of regioisomers is a known challenge in the glycosylation of purine (B94841) and deazapurine analogues. The different nitrogen atoms in the heterocyclic ring can compete for the electrophilic sugar derivative. The regioselectivity can be influenced by the electronic properties of the nucleobase and the reaction conditions.

Troubleshooting Steps:

  • Protecting Groups: Introducing a protecting group on the exocyclic amine of the deazapurine base can alter its electronic properties and sterically hinder reaction at undesired positions, thereby improving regioselectivity. For example, a benzoyl group at the N-6 position has been used to improve solubility and reduce the electron density of the pyrimidine (B1678525) ring, favoring the desired glycosylation.[4]

  • Reaction Conditions: The choice of glycosylation method can significantly impact regioselectivity. While methods like the Silyl-Hilbert-Johnson reaction are common, nucleobase anion glycosylation can offer better control in some cases.[5][6]

  • Enzymatic Glycosylation: For certain substrates, enzymatic transglycosylation can provide high regioselectivity, exclusively forming the desired N9-isomer.[7] However, side products can still form depending on the substrate and enzyme used.

Issue 3: Hydrolysis of Phosphodiester Backbone during Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura cross-coupling on a 7-iodo-7-deazapurine nucleotide, but I am observing significant hydrolysis of the phosphodiester backbone. How can I prevent this side reaction?

Answer:

The phosphodiester backbone of nucleotides can be susceptible to hydrolysis under the conditions used for some cross-coupling reactions. This is a known issue, particularly in the synthesis of 7-deazapurine-containing cyclic dinucleotides.

Troubleshooting Steps:

  • Minimize Reaction Time: The most critical factor in preventing hydrolysis is to keep the reaction time as short as possible. A reaction time of 30 minutes has been shown to be crucial to avoid excessive degradation.[8]

  • Optimized Reaction Conditions: Utilize reaction conditions that have been specifically optimized for sensitive substrates like nucleotides. This may include the use of water-soluble ligands and careful control of the base concentration and temperature.

  • Protecting Groups: Although not always ideal due to additional synthesis steps, protecting the phosphate (B84403) groups can prevent hydrolysis. However, this adds complexity to the overall synthesis.

Issue 4: Poor Regioselectivity in the Nitration of 7-Deazaguanine (B613801) Derivatives

Question: When I attempt to nitrate (B79036) my 7-deazaguanine derivative, I obtain a mixture of 7-nitro and 8-nitro isomers that are difficult to separate. How can I improve the regioselectivity to favor the 7-nitro product?

Answer:

Nitration of 7-deazapurines can be unselective, leading to a mixture of regioisomers. The unprotected exocyclic amine group can direct electrophilic attack to the C8 position.

Troubleshooting Steps:

  • Protect the Exocyclic Amine: Protection of the exocyclic amine group is key to directing nitration to the C7 position. Acetylation of the amine reduces its electron-donating ability, thus favoring nitration at the 7-position.[9]

  • Choice of Starting Material: Starting with a 6-chloro-7-deazaguanine derivative where the exocyclic amine is protected has been shown to yield the 7-nitro product as a single regioisomer.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in 7-deazapurine synthesis?

A1: The most frequently encountered byproducts depend on the specific reaction being performed:

  • Glycosylation (Vorbrüggen): Formation of a solvent adduct when using acetonitrile, and the formation of N3- or other regioisomers.[1][4]

  • Suzuki-Miyaura Coupling: Hydrolysis of sensitive functional groups like phosphodiester backbones in nucleotide analogues.[8]

  • Nitration: Formation of the 8-nitro regioisomer in addition to the desired 7-nitro product.[9]

  • Phosphoramidite Chemistry: Formation of 3',5'-bis-phosphoramidate byproducts.[10]

Q2: How can I purify my desired 7-deazapurine derivative from its regioisomers?

A2: Purification of regioisomers often requires careful chromatographic techniques.

  • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method. The choice of eluent system is critical and may require extensive optimization.

  • Preparative TLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography can be effective.[9]

  • HPLC: Reversed-phase high-performance liquid chromatography is often necessary for the purification of highly polar compounds like nucleotide triphosphates and can also be used to separate closely related isomers.[9]

Q3: Are there any general tips to improve the success of 7-deazapurine synthesis?

A3: Yes, here are some general recommendations:

  • Use High-Purity Reagents and Anhydrous Conditions: Many of the reactions in 7-deazapurine synthesis are sensitive to moisture and impurities. Ensure all solvents and reagents are of high purity and that reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Thorough Characterization: Due to the potential for subtle isomeric byproducts, it is crucial to thoroughly characterize all intermediates and final products using a combination of techniques such as NMR (¹H, ¹³C, and 2D experiments like HMBC and NOESY), mass spectrometry, and, if possible, X-ray crystallography.

  • Consult the Literature: The synthesis of 7-deazapurines is a well-established field. Before starting a new synthesis, thoroughly review the literature for established protocols and potential pitfalls with similar substrates.

Experimental Protocols

Protocol 1: Vorbrüggen Glycosylation using TMSOTf/DBU in 1,2-Dichloroethane (DCE) - Recommended to Minimize Acetonitrile Adduct Formation

This protocol is adapted from a study that highlights the importance of solvent choice in minimizing byproduct formation.[1][2]

Materials:

  • 6-Chloro-7-iodo-7-deazapurine

  • Perbenzoylated 2-methyl-ribose (or other suitable protected ribose)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloro-7-iodo-7-deazapurine (1.2 equivalents) and the protected ribose (1.0 equivalent) in anhydrous DCE, add DBU (3.0 equivalents).

  • Cool the mixture to 0 °C.

  • Add TMSOTf (4.0 equivalents) dropwise to the cooled mixture.

  • After the addition is complete, warm the reaction mixture to 70 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired protected nucleoside.

Visualizations

Vorbruggen_Glycosylation_Troubleshooting start Start: Vorbrüggen Glycosylation (6-chloro-7-iodo-7-deazapurine + protected ribose) reaction Reaction in Acetonitrile (MeCN) with TMSOTf/DBU start->reaction outcome Low Yield of Desired Product & Major Byproduct Observed reaction->outcome analysis Analysis: Acetonitrile Solvent Participation outcome->analysis solution1 Recommended Solution: Change Solvent to 1,2-Dichloroethane (DCE) analysis->solution1 solution2 Alternative (less effective): Optimize Catalyst/Base System in MeCN analysis->solution2 result Improved Yield of Desired N-Glycosylated Product solution1->result

Caption: Troubleshooting workflow for low yield in Vorbrüggen glycosylation.

Nitration_Regioselectivity start Goal: Synthesize 7-Nitro-7-deazaguanine substrate1 Unprotected 7-Deazaguanine Derivative start->substrate1 substrate2 Protected 7-Deazaguanine Derivative (e.g., acetylated exocyclic amine) start->substrate2 reaction1 Nitration (e.g., HNO₃/H₂SO₄) substrate1->reaction1 product_mix Mixture of 7-Nitro and 8-Nitro Isomers reaction1->product_mix problem Poor Regioselectivity product_mix->problem reaction2 Nitration (e.g., HNO₃/H₂SO₄) substrate2->reaction2 product_desired Predominantly 7-Nitro Isomer reaction2->product_desired solution Improved Regioselectivity product_desired->solution

Caption: Strategy to improve regioselectivity in the nitration of 7-deazaguanine.

References

overcoming challenges in the regioselective synthesis of pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of pyrrolopyrimidines. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue 1: Poor Regioselectivity in N-Alkylation of Pyrrolopyrimidine Cores

Q: My N-alkylation of a pyrrolo[2,3-d]pyrimidine precursor is yielding a mixture of N7 and N5 isomers. How can I improve the regioselectivity for the desired isomer?

A: Achieving regioselectivity in the N-alkylation of pyrrolopyrimidines is a common challenge due to the similar nucleophilicity of the N7 and N5 positions. The outcome is often influenced by the choice of protecting groups, base, solvent, and the nature of the alkylating agent.

Troubleshooting Steps:

  • Protecting Group Strategy: The use of a protecting group on the pyrrole (B145914) nitrogen (N7) is a reliable method to direct alkylation to other positions. The choice of protecting group is critical.

    • For N5-Alkylation: Protect the N7 position. A popular choice is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be introduced using SEM-Cl and a suitable base.

    • For N7-Alkylation: If the N7 position is the desired site of alkylation, ensure no protecting group is present at this position and consider the choice of base and solvent to favor kinetic control.

  • Choice of Base and Solvent: The reaction conditions can significantly influence the kinetic versus thermodynamic product distribution.

    • Kinetic vs. Thermodynamic Control: N7-alkylation is often the kinetically favored product, while the N9-isomer (in purine (B94841) analogs) is thermodynamically more stable. For pyrrolopyrimidines, similar principles can apply. Weaker bases and polar aprotic solvents at lower temperatures often favor the kinetic product.

    • Recommended Conditions: For N7-alkylation, consider using milder bases like K₂CO₃ or Cs₂CO₃ in solvents such as DMF or acetonitrile (B52724) at room temperature. For thermodynamically controlled reactions, stronger bases like NaH might be employed at elevated temperatures, though this may lead to mixtures.

  • Nature of the Alkylating Agent: The steric bulk of the alkylating agent can also influence the site of attack. Bulkier alkyl halides may preferentially react at the more sterically accessible nitrogen.

Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sugiyama or Larock-type syntheses)

Q: I am attempting a palladium-catalyzed synthesis of a substituted pyrrolopyrimidine, but the yield is consistently low. What are the potential causes and how can I optimize the reaction?

A: Low yields in palladium-catalyzed cross-coupling reactions for the synthesis of pyrrolopyrimidines can stem from several factors, including catalyst deactivation, poor substrate reactivity, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The palladium source and the choice of ligand are crucial for catalytic activity and stability.

    • Palladium Source: Ensure the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality.

    • Ligand Selection: For challenging couplings, consider using electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can promote oxidative addition and stabilize the catalytic species.

  • Reaction Conditions:

    • Base: The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.

    • Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and DMF are commonly used.

    • Temperature: The reaction temperature should be optimized. Insufficient temperature can lead to low conversion, while excessively high temperatures can cause catalyst decomposition or side reactions.

  • Substrate Quality:

    • Purity: Ensure the purity of your starting materials, particularly the halo-pyrrolopyrimidine and the coupling partner (e.g., boronic acid, amine). Impurities can poison the catalyst.

    • Protecting Groups: Sensitive functional groups on the substrates may require protection to be compatible with the reaction conditions.

Issue 3: Unwanted Side Reactions During Halogenation

Q: I am trying to regioselectively halogenate my pyrrolopyrimidine core, but I am observing the formation of di-halogenated or other undesired byproducts. How can I improve the selectivity?

A: Regioselective halogenation of the electron-rich pyrrolopyrimidine ring system can be challenging. The reaction conditions, particularly the choice of halogenating agent and solvent, play a key role in controlling the position and degree of halogenation.

Troubleshooting Steps:

  • Choice of Halogenating Agent:

    • Milder Reagents: For selective monohalogenation, use milder halogenating agents. For bromination, N-bromosuccinimide (NBS) is a common choice. For iodination, N-iodosuccinimide (NIS) can be used.

    • Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient for complete conversion without promoting over-halogenation.

  • Solvent Effects: The solvent can influence the reactivity of the halogenating agent and the regioselectivity of the reaction.

    • Polar vs. Nonpolar: Reactions in polar solvents like DMF or acetonitrile may proceed faster but can sometimes lead to over-halogenation. Nonpolar solvents like CCl₄ or chloroform (B151607) at lower temperatures can offer better control.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or even -78 °C) to minimize side reactions and improve selectivity.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the regiochemistry of my N-substituted pyrrolopyrimidine product (N7 vs. N5)?

A1: The regiochemistry of N-alkylation can be unambiguously determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the pyrrole and pyrimidine (B1678525) protons will differ between the N7 and N5 isomers. Comparison with literature data for known compounds is the most reliable method.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core are sensitive to the position of substitution.

    • NOESY/HMBC: 2D NMR experiments can provide definitive structural proof. For example, a Nuclear Overhauser Effect (NOE) between the protons of the N-substituent and a specific proton on the pyrrolopyrimidine core can establish proximity and thus the site of attachment. An HMBC experiment can show long-range correlations between the substituent's protons and the carbons of the heterocyclic ring.

Q2: What are the best practices for setting up a palladium-catalyzed cross-coupling reaction for pyrrolopyrimidine synthesis?

A2: To ensure the success of your palladium-catalyzed reaction, follow these best practices:

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and phosphine ligands.

  • Anhydrous and Degassed Reagents: Use anhydrous solvents and degas them thoroughly (e.g., by sparging with argon or freeze-pump-thaw cycles) before use. Ensure all other reagents are dry.

  • Pre-catalyst Formation: In some cases, pre-forming the active catalytic species by stirring the palladium source and ligand together in the solvent for a short period before adding the other reagents can improve results.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition of the product.

Q3: Are there any general recommendations for the purification of pyrrolopyrimidine derivatives?

A3: The purification of pyrrolopyrimidine derivatives typically involves standard chromatographic techniques:

  • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying these compounds. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is usually effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

  • Preparative HPLC: For challenging separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Quantitative Data Summary

The following table summarizes representative yields for the regioselective synthesis of some pyrrolopyrimidine derivatives.

EntryPyrrolopyrimidine CoreReaction TypeReagents and ConditionsProduct(s)Ratio (if applicable)Yield (%)
14-Chloro-7H-pyrrolo[2,3-d]pyrimidineN-alkylationSEM-Cl, NaH, DMF, 0 °C to rt4-Chloro-7-SEM-pyrrolo[2,3-d]pyrimidine-~85
24-Chloro-7-SEM-pyrrolo[2,3-d]pyrimidineN-alkylationMeI, NaH, DMF, 0 °C4-Chloro-5-methyl-7-SEM-pyrrolo[2,3-d]pyrimidineN/A~70
32,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidineN-alkylationBenzyl bromide, K₂CO₃, DMFN5-benzyl and N7-benzyl isomers1:180 (total)
44-Chloro-6-iodo-7-SEM-pyrrolo[2,3-d]pyrimidineSuzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C4-Chloro-6-phenyl-7-SEM-pyrrolo[2,3-d]pyrimidineN/A~90
5Pyrrolo[2,3-d]pyrimidineBrominationNBS (1.1 eq), CH₂Cl₂, rt5-Bromo-pyrrolo[2,3-d]pyrimidineMajor product~75

Experimental Protocols

Protocol 1: Regioselective N7-Protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with SEM-Cl

  • Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes.

  • Addition of SEM-Cl: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 4-chloro-7-SEM-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Regioselective C5-Bromination of 7-SEM-pyrrolo[2,3-d]pyrimidine

  • Reaction Setup: Dissolve 7-SEM-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous dichloromethane (B109758) in a flask protected from light.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 10 minutes.

  • Reaction Progression: Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (B1220275) solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-bromo-7-SEM-pyrrolo[2,3-d]pyrimidine.

Visualizations

troubleshooting_workflow cluster_start Problem Identification cluster_analysis Analysis of Reaction Parameters cluster_optimization Optimization Strategies cluster_end Outcome start Poor Regioselectivity or Low Yield cond Check Reaction Conditions: - Temperature - Time - Atmosphere start->cond reagents Verify Reagent Quality: - Purity of Starting Materials - Catalyst/Ligand Activity - Solvent Anhydrous? start->reagents protect Review Protecting Group Strategy: - Correct Group for Desired Outcome? - Stability Issues? start->protect opt_cond Optimize Conditions: - Vary Temperature - Adjust Reaction Time cond->opt_cond opt_reagents Change Reagents: - Screen Different Ligands/Bases - Use Fresh/Purified Materials reagents->opt_reagents opt_protect Modify Protecting Group: - Choose a More Robust/Labile Group protect->opt_protect end Improved Yield and Selectivity opt_cond->end opt_reagents->end opt_protect->end regioselective_alkylation cluster_n7 N7-Alkylation (Kinetic Control) cluster_n5 N5-Alkylation (via Protection) start Pyrrolo[2,3-d]pyrimidine (unprotected) n7_cond Conditions: - Milder Base (e.g., K₂CO₃) - Lower Temperature start->n7_cond protect_n7 1. Protect N7 (e.g., SEM-Cl) start->protect_n7 n7_prod N7-Alkylated Product n7_cond->n7_prod n5_alkylation 2. Alkylate N5 protect_n7->n5_alkylation deprotect 3. Deprotect N7 n5_alkylation->deprotect n5_prod N5-Alkylated Product deprotect->n5_prod

Technical Support Center: Troubleshooting Low Conversion Rates in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues that lead to low conversion rates in their coupling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems in a question-and-answer format, providing specific advice for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions.

General Issues

Q1: My cross-coupling reaction is not working or the yield is extremely low. What are the first things I should check?

A1: Low reactivity in cross-coupling reactions is a common issue that can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best first step.

Initial Troubleshooting Workflow:

Troubleshooting_Workflow start Low or No Conversion reagent_quality 1. Verify Reagent Quality & Purity start->reagent_quality inert_atmosphere 2. Ensure Rigorous Inert Atmosphere reagent_quality->inert_atmosphere Reagents OK sub_reagent Purity of substrates? Boronic acid stability? Solvent/base quality? reagent_quality->sub_reagent catalyst_system 3. Evaluate Catalyst System inert_atmosphere->catalyst_system Setup is Inert sub_inert Properly degassed solvent? Effective Schlenk/glovebox technique? inert_atmosphere->sub_inert reaction_params 4. Optimize Reaction Parameters catalyst_system->reaction_params Catalyst/Ligand OK sub_catalyst Active catalyst source? Appropriate ligand? Correct catalyst loading? catalyst_system->sub_catalyst success Improved Conversion reaction_params->success Parameters Optimized sub_params Optimal temperature? Correct solvent/base combination? Sufficient reaction time? reaction_params->sub_params

Caption: General troubleshooting workflow for low-yield cross-coupling reactions.

  • Reagent Quality: The purity of all reagents—substrates, palladium source, ligand, base, and solvent—is critical.[1] Impurities can poison the catalyst.[1] For Suzuki reactions, be aware that boronic acids can degrade during storage or undergo protodeboronation under reaction conditions.[2][3][4]

  • Inert Atmosphere: The active Pd(0) catalyst and many phosphine (B1218219) ligands are sensitive to oxygen.[5] Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[1]

  • Catalyst System: The choice of palladium precursor and ligand is crucial.[2] For challenging substrates, like aryl chlorides, specialized bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required.[5] If you are using a Pd(II) precursor, it must be reduced in situ to the active Pd(0) species.[3]

  • Reaction Parameters: Sub-optimal conditions are a frequent cause of failure. Key parameters to screen include solvent, base, and temperature.[1][5]

Q2: I see a black precipitate forming in my reaction. What is it and what should I do?

A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and deactivation of your palladium catalyst.[5][6] This can be caused by:

  • High Temperatures: Can accelerate catalyst decomposition.[2] Try running the reaction at the lowest effective temperature.[2]

  • Inappropriate Solvent Choice: Some solvents may promote the formation of palladium black.[6][7]

  • Ligand Degradation: The ligand may be unstable under the reaction conditions. Consider using a more robust ligand, such as an N-heterocyclic carbene (NHC).[2][8]

  • Impure Reagents: Impurities can lead to catalyst decomposition.[6] Ensure you are using high-purity reagents and solvents.[6]

Q3: My aryl chloride substrate is not reacting. How can I improve the conversion?

A3: Aryl chlorides are the least reactive among the common aryl halides for cross-coupling reactions, following the general reactivity trend: I > OTf ≈ Br > Cl.[5][6][9] Their low reactivity is due to the strong carbon-chlorine bond, which makes the oxidative addition step more difficult.[10] To improve conversion with aryl chlorides:

  • Use Specialized Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition step.[5][11]

  • Choose a Stronger Base: Stronger bases may be required to promote the reaction with less reactive electrophiles.[10]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation barrier for oxidative addition.

  • Consider Nickel Catalysts: For particularly challenging chloride substrates, nickel catalysts can be an effective alternative to palladium.[10][12]

Suzuki-Miyaura Coupling

Q4: I am observing significant homocoupling of my boronic acid. How can I prevent this?

A4: Homocoupling of the boronic acid (Glaser-type coupling) is a common side reaction in Suzuki couplings, often caused by the presence of oxygen.[2][13] To minimize this:

  • Rigorous Degassing: Improve the degassing procedure for your solvent and ensure the reaction is maintained under a strict inert atmosphere.[2]

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[2][3]

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.[2]

Q5: The choice of base seems critical. How do I select the right one for my Suzuki coupling?

A5: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for the transmetalation step.[11][14] The optimal base is highly dependent on the substrates, catalyst, and solvent.[14] A screening of different bases is often recommended.

BaseCommon CharacteristicsTypical Yield Range (%)
K₃PO₄ A strong, effective base. Anhydrous couplings may require a small amount of water to function effectively.[5][15]85-98
Cs₂CO₃ A strong base, often used for challenging couplings.80-95
K₂CO₃ / Na₂CO₃ Common, cost-effective inorganic bases. Often used in aqueous solvent mixtures.70-90
KF A milder fluoride (B91410) base, useful for substrates with base-labile functional groups.[11]60-85
Organic Amines Generally less effective than inorganic bases for many standard Suzuki couplings.< 50
Yields are illustrative and highly dependent on specific reaction conditions and substrates.[14]
Mizoroki-Heck Reaction

Q6: My Heck reaction has low conversion and I'm seeing starting materials being consumed slowly. What should I do?

A6: Slow or incomplete Heck reactions can often be improved by optimizing the reaction conditions.

  • Increase Temperature: Heck reactions often require elevated temperatures to proceed efficiently.[16]

  • Screen Solvents: The choice of solvent is critical. Polar aprotic solvents like DMF or NMP are commonly used.[16][17]

  • Base Selection: The base is crucial for regenerating the active Pd(0) catalyst. Common bases include triethylamine (B128534) (TEA) or inorganic carbonates like K₂CO₃.[16][18]

  • Additives: For some systems, particularly those using aryl bromides or chlorides, additives like phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide - TBAB) can significantly improve the reaction rate and yield.[16]

Q7: I am getting a mixture of regioisomers in my Heck reaction. How can I control the selectivity?

A7: The regioselectivity of the Heck reaction (i.e., the position of alkene substitution) can be influenced by the choice of ligand.[19] Different ligands can favor the formation of either the linear or branched product.[19] A screening of various phosphine or NHC ligands is the most effective way to optimize for the desired regioisomer.

Sonogashira Coupling

Q8: My Sonogashira reaction is failing, and I suspect an issue with the catalysts. What should I check?

A8: When a Sonogashira reaction fails, the primary suspects are the palladium and copper catalysts, reagent quality, and the reaction atmosphere.[6]

  • Catalyst Activity: Ensure your palladium catalyst and copper(I) co-catalyst are active and not degraded.[6] Copper(I) iodide, in particular, can degrade over time. Use a fresh bottle.[6]

  • Anaerobic Conditions: It is critical to use anhydrous and anaerobic conditions. Oxygen can lead to the undesired Glaser-type homocoupling of the alkyne.[6][13] Degassing the solvent and running the reaction under an inert atmosphere is essential.[6]

Q9: Can I run a Sonogashira coupling without the copper co-catalyst?

A9: Yes, copper-free Sonogashira reactions are not only possible but often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[6][20] These reactions may require specific ligands, different bases (often an amine base is required to deprotonate the alkyne), or other modified conditions to proceed efficiently.[6][21]

Key Catalytic Cycles

Understanding the fundamental catalytic cycles is key to diagnosing issues at specific steps of the reaction.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)-X (L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R²-B(OR)₂ (Base Activated) PdII_R2 R¹-Pd(II)-R² (L_n) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regenerated Product R¹-R² RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][8]

Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X (L_n) OxAdd->PdII MigInsert Migratory Insertion PdII->MigInsert + Alkene PdII_Alkene Intermediate MigInsert->PdII_Alkene BetaElim β-Hydride Elimination PdII_Alkene->BetaElim Product Substituted Alkene BetaElim->Product BaseRegen Base Regeneration BetaElim->BaseRegen H-Pd(II)-X BaseRegen->Pd0 + Base

Caption: The catalytic cycle for the Mizoroki-Heck reaction.[2]

Experimental Protocols

General Experimental Protocol for Screening Reaction Conditions:

This protocol provides a general procedure for a palladium-catalyzed cross-coupling reaction. It is intended as a starting point for optimization.

Materials:

  • Aryl/Vinyl Halide (1.0 mmol, 1.0 eq)

  • Coupling Partner (e.g., Boronic Acid, Alkyne, Alkene) (1.1 - 1.5 eq)

  • Palladium Pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., Phosphine, NHC) (1-2 eq relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Et₃N) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, THF)

Procedure:

  • To an oven-dried reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, coupling partner, and base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • In a separate vessel or in a glovebox, pre-mix the palladium pre-catalyst and the ligand in a small amount of the reaction solvent.

  • Add the anhydrous, degassed solvent to the reaction vessel containing the substrates and base.

  • Add the catalyst/ligand mixture to the reaction vessel via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 2-24 hours).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.[6]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

References

Technical Support Center: Managing Scalability Issues in 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine, particularly when scaling up production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scaling up?

A1: A prevalent and scalable route involves the synthesis of the key intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a selective dechlorination at the 4-position. This approach is often favored for its accessibility of starting materials and relatively well-understood reaction steps. A common starting material for the synthesis of the dichloro-intermediate is 6-aminouracil.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: The main scalability issues include managing highly exothermic reactions, particularly during the chlorination step with phosphorus oxychloride (POCl3), controlling the formation of impurities and colored by-products, achieving consistent and high yields, and developing effective purification methods that avoid column chromatography.[1]

Q3: How can I monitor the progress of the chlorination and dechlorination reactions?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the progress of both reactions. It allows for the accurate quantification of starting materials, intermediates, the final product, and any by-products. Thin Layer Chromatography (TLC) can be used for quick qualitative checks during the reaction.

Q4: Are there any significant safety precautions to consider during the synthesis?

A4: Yes, the chlorination step using phosphorus oxychloride (POCl3) is highly exothermic and releases HCl gas. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The quenching of excess POCl3 is also highly exothermic and must be done with extreme care, typically by slowly adding the reaction mixture to ice-water or a basic solution.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Possible Causes & Solutions

  • Incomplete Reaction:

    • Solution: Monitor the reaction by HPLC to ensure the complete consumption of the starting material (e.g., 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol). If the reaction stalls, a small additional charge of the chlorinating agent can be considered.

  • Suboptimal Reaction Temperature:

    • Solution: The reaction temperature is critical. For the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with POCl3, a temperature range of 75-90°C is often optimal.[2] Lower temperatures can lead to an incomplete reaction, while excessively high temperatures may promote the formation of degradation products.

  • Insufficient Amount of Chlorinating Agent:

    • Solution: While an excess of the chlorinating agent is often used, an insufficient amount will lead to incomplete conversion. The molar ratio of the chlorinating agent to the substrate should be carefully controlled and optimized for the specific scale of the reaction.

  • Hydrolysis of the Product During Work-up:

    • Solution: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can be susceptible to hydrolysis back to the corresponding hydroxy- GHS hazard statements indicate that it may cause skin and eye irritation.[3] The work-up should be performed under non-aqueous or anhydrous conditions until the excess chlorinating agent is removed.

Issue 2: Formation of Colored Impurities

Possible Causes & Solutions

  • High Reaction Temperatures:

    • Solution: As mentioned, excessive temperatures can lead to the formation of colored by-products. Maintaining the optimal temperature range is crucial.

  • Presence of Oxygen:

    • Solution: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of colored, oxidized by-products.

  • Inadequate Purification:

    • Solution: If colored impurities are present in the final product, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent will depend on the solubility of the product and the impurities. In some cases, treatment with activated carbon during the work-up can help to remove colored impurities.[4]

Issue 3: Poor Selectivity in the Dechlorination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Possible Causes & Solutions

  • Over-reduction:

    • Solution: The complete dechlorination to 7H-pyrrolo[2,3-d]pyrimidine is a common side reaction. This can be minimized by carefully controlling the reaction time, temperature, and the amount of reducing agent or catalyst used. Catalytic hydrogenation is a common method for this selective dechlorination, and careful monitoring is key.[5]

  • Catalyst Poisoning:

    • Solution: If using a heterogeneous catalyst like palladium on carbon (Pd/C), impurities in the starting material or solvent can poison the catalyst, leading to a sluggish or incomplete reaction. Ensuring the purity of the starting 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is important.

  • Suboptimal Reaction Conditions:

    • Solution: The choice of solvent, hydrogen source (for transfer hydrogenation), and temperature can significantly impact the selectivity of the dechlorination. These parameters should be systematically optimized for the specific reaction scale.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

ParameterMethod AMethod B
Starting Material7H-pyrrolo[2,3-d]pyrimidine-2,4-diol6-aminouracil
Chlorinating AgentPOCl3POCl3
BaseN,N-diisopropylethylamine (DIPEA)N,N-diisopropylethylamine (DIPEA)
SolventTolueneAcetonitrile
Temperature106 °C75-90 °C
Reaction Time16 hours4-6 hours
Yield~52%>50% (at 30-kg scale)
Reference[1][2][4]

Experimental Protocols

Protocol 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is a general guideline and may require optimization based on the specific scale and equipment.

  • To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in a suitable solvent such as toluene, slowly add phosphorus oxychloride (POCl3) at room temperature under an inert atmosphere.[1]

  • Slowly add N,N-diisopropylethylamine (DIPEA) to the mixture, maintaining the temperature below a certain threshold to control the initial exotherm.[1]

  • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 106°C) and maintain for the required reaction time, monitoring the progress by HPLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by adding it to a mixture of ice and water, ensuring the temperature is controlled.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization if necessary.

Protocol 2: Selective Dechlorination to this compound

This protocol outlines a general procedure for catalytic hydrogenation.

  • Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Add a palladium on carbon (Pd/C) catalyst to the solution. The catalyst loading should be optimized.

  • Subject the mixture to hydrogenation. This can be done using a hydrogen gas atmosphere at a specific pressure or through transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate.

  • Monitor the reaction progress closely by HPLC to maximize the formation of the desired monochloro product and minimize the formation of the fully dechlorinated by-product.

  • Once the desired conversion is achieved, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or other suitable methods to remove any remaining starting material or by-products.

Mandatory Visualizations

Synthesis_Pathway Synthesis Pathway of this compound cluster_0 Step 1: Dichlorination cluster_1 Step 2: Selective Dechlorination start 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol reagent1 POCl3, DIPEA start->reagent1 intermediate 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine reagent1->intermediate reagent2 H2, Pd/C intermediate->reagent2 product This compound reagent2->product

Caption: Synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Dichlorination start Low Yield of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine check_completion Is the reaction complete by HPLC? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_temp Was the reaction temperature optimal? check_completion->check_temp Yes solution_incomplete Consider adding more chlorinating agent and/or increasing reaction time. incomplete->solution_incomplete suboptimal_temp Suboptimal Temperature check_temp->suboptimal_temp No check_hydrolysis Was there potential for hydrolysis during work-up? check_temp->check_hydrolysis Yes solution_temp Adjust temperature to the optimal range (e.g., 75-90°C). suboptimal_temp->solution_temp hydrolysis Product Hydrolysis check_hydrolysis->hydrolysis Yes other_issues Consider other factors like reagent purity. check_hydrolysis->other_issues No solution_hydrolysis Ensure anhydrous conditions during work-up until excess POCl3 is removed. hydrolysis->solution_hydrolysis

Caption: Decision tree for troubleshooting low yield.

References

preventing decomposition of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, also known as 2-chloro-7-deazapurine, is a crucial heterocyclic building block in medicinal chemistry. It serves as a key intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors. Its stability during reactions is paramount to ensure high yields of the desired product and to avoid the formation of impurities that can complicate purification and downstream applications.

Q2: What are the main decomposition pathways for this compound during reactions?

A2: The primary decomposition pathways include:

  • Nucleophilic Substitution: The chlorine atom at the 2-position is susceptible to substitution by nucleophiles present in the reaction mixture, such as solvents (e.g., alcohols), amines, or water.

  • Hydrolysis: Under acidic or basic conditions, the chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding pyrrolopyrimidinone.

  • Reductive Dehalogenation: In the presence of a reducing agent and a catalyst (e.g., palladium on carbon with a hydrogen source), the chloro group can be removed, leading to the formation of 7H-pyrrolo[2,3-d]pyrimidine.

Q3: How does pH affect the stability of this compound?

A3: The compound is sensitive to both strong acids and bases.[1][2] Acidic conditions can promote hydrolysis and solvolysis, particularly in protic solvents. For instance, in the presence of HCl in ethanol (B145695), the formation of the 4-ethoxy byproduct has been observed.[1] Strong bases can also lead to decomposition. A study on the analogous compound 2-chloro-2'-deoxyadenosine showed it is stable at neutral and basic pH but decomposes rapidly at acidic pH.[3]

Q4: What is the thermal stability of this compound?

A4: this compound is a solid with a melting point of approximately 170-175°C. However, it is reported to decompose before boiling.[4] High reaction temperatures can accelerate decomposition, particularly in the presence of nucleophiles or under harsh pH conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Formation of an Oxygenated Impurity (Hydrolysis/Solvolysis)
  • Symptom: Mass spectrometry or NMR analysis indicates the presence of a byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl or alkoxyl group.

  • Cause: This is likely due to hydrolysis from residual water in the reagents or solvents, or solvolysis if a nucleophilic solvent (e.g., methanol, ethanol) is used, often accelerated by acidic or basic conditions.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions:

      • Thoroughly dry all glassware before use.

      • Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.

      • Dry all reagents and starting materials.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Selection:

      • If possible, use non-nucleophilic aprotic solvents such as DMF, DMSO, or THF.[2]

    • Control pH:

      • If an acid or base is required, use the minimum effective amount.

      • Consider using a milder or non-nucleophilic base, such as diisopropylethylamine (DIPEA).

    • Temperature Control:

      • Run the reaction at the lowest effective temperature to minimize the rate of the side reaction.

Issue 2: Formation of a Dehalogenated Byproduct
  • Symptom: The product analysis shows the presence of 7H-pyrrolo[2,3-d]pyrimidine.

  • Cause: Unintentional reductive dehalogenation has occurred. This is common in reactions involving palladium catalysts (e.g., Suzuki, Buchwald-Hartwig couplings) where a hydrogen source is present.

  • Troubleshooting Steps:

    • Catalyst and Ligand Choice:

      • Screen different palladium catalysts and ligands. Some ligand systems are less prone to promoting reductive dehalogenation.

    • Hydrogen Source Elimination:

      • Ensure that no unintended hydrogen sources are present. For example, some bases or solvents can act as hydrogen donors under certain conditions.

    • Reaction Conditions Optimization:

      • Adjust the reaction temperature and time. Shorter reaction times at lower temperatures can sometimes disfavor the dehalogenation pathway.

      • A patent for a similar compound describes selective dehalogenation using hydrogenation conditions, highlighting the importance of avoiding such environments when the chloro-substituent is desired.

Issue 3: Low or No Conversion of Starting Material
  • Symptom: The reaction does not proceed, and the starting material is recovered.

  • Cause: The reaction conditions may not be sufficiently activating for the desired transformation.

  • Troubleshooting Steps:

    • Activation of the Pyrimidine Ring:

      • Ensure that the reaction conditions are appropriate for the specific transformation. For nucleophilic aromatic substitution (SNAr), the reactivity of the leaving group is generally F > Cl > Br > I.[2]

    • Nucleophile Strength:

      • If a weak nucleophile is used, consider converting it to a more reactive species (e.g., using an alkoxide instead of an alcohol).[2]

    • Temperature:

      • Gradually increase the reaction temperature. Microwave irradiation can sometimes be beneficial.[2]

    • Solvent Choice:

      • Use a polar aprotic solvent like DMF or DMSO to better solvate the nucleophile.[2]

Data and Protocols

Data Summary

The following tables summarize key data related to the stability of this compound and its analogs.

Table 1: Effect of HCl Concentration on Side Product Formation in Ethanol

HCl EquivalentsReaction Time (h)Conversion to Product (%)Formation of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine (%)
0.16>95<1
1.01~50~5
5.01<20>10

Data adapted from a study on amination of 4-chloropyrrolopyrimidine in ethanol at 80°C.[1]

Table 2: Stability of 2-chloro-2'-deoxyadenosine (an analogous compound) at 37°C

pHTime (h)Remaining Compound (%)Half-life (h)
1220.37
26131.6
Neutral>24~100Stable
Basic>24~100Stable

Data from a stability study of 2-chloro-2'-deoxyadenosine.[3]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous aprotic solvent (e.g., DMF, DMSO, or THF).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (starting from room temperature and gradually increasing if necessary) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous workup to remove inorganic salts and water-soluble impurities. Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key concepts related to the decomposition and troubleshooting of this compound reactions.

DecompositionPathways cluster_main This compound cluster_products Decomposition Products Start This compound Hydrolysis 2-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine Start->Hydrolysis + H2O (Acid/Base) Solvolysis 2-Alkoxy-7H-pyrrolo[2,3-d]pyrimidine Start->Solvolysis + ROH (Acid/Base) Dehalogenation 7H-pyrrolo[2,3-d]pyrimidine Start->Dehalogenation + [H] (e.g., Pd/C, H2)

Caption: Major decomposition pathways of this compound.

TroubleshootingWorkflow Start Reaction with this compound Check Analyze Reaction Mixture (LC-MS, NMR) Start->Check Desired Desired Product Check->Desired Successful Decomp Decomposition Products Observed? Check->Decomp Unsuccessful Decomp->Desired No Identify Identify Side Product(s) Decomp->Identify Yes Hydrolysis Hydrolysis/Solvolysis Product? Identify->Hydrolysis Dehalogenation Dehalogenated Product? Hydrolysis->Dehalogenation No Sol1 Use Anhydrous Conditions Control pH & Temperature Use Aprotic Solvent Hydrolysis->Sol1 Yes Sol2 Change Catalyst/Ligand Eliminate H2 Source Optimize Conditions Dehalogenation->Sol2 Yes End Optimized Reaction Sol1->End Sol2->End

Caption: Troubleshooting workflow for reactions involving this compound.

References

alternative chlorinating agents for pyrrolo[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrolo[2,3-d]pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important heterocyclic scaffold, with a particular focus on alternative chlorinating agents.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with using phosphorus oxychloride (POCl3) for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol?

Phosphorus oxychloride (POCl3) is a commonly used and effective reagent for converting hydroxy- and oxo-pyrimidines to their chloro-derivatives. However, its use presents several challenges, particularly on a larger scale:

  • Harsh Reaction Conditions: Reactions often require high temperatures (80-160°C) and prolonged reaction times.[1]

  • Difficult Workup: The quenching of excess POCl3 is highly exothermic and can be hazardous on a large scale. The workup also generates significant amounts of acidic waste (phosphoric acid), complicating purification.[1]

  • Environmental Concerns: The use of excess POCl3, which often serves as both reagent and solvent, leads to a significant amount of phosphorus-containing waste, posing environmental disposal challenges.[2][3]

  • Over-chlorination: In some cases, using a large excess of POCl3 can lead to the formation of di-chlorinated byproducts.[1]

Q2: What are the most common alternative chlorinating agents to POCl3 for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

Several alternative reagents can be employed for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, often offering milder reaction conditions and easier workup procedures. The most common alternatives include:

  • Thionyl Chloride (SOCl2): Often used in the presence of a catalytic amount of N,N-dimethylformamide (DMF). SOCl2 can be more reactive than POCl3, sometimes allowing for lower reaction temperatures.

  • Oxalyl Chloride ((COCl)2): Similar to thionyl chloride, oxalyl chloride is a powerful chlorinating agent, typically used with catalytic DMF. A key advantage is that its byproducts (CO2, CO, and HCl) are gaseous, which can simplify the purification process.[1]

  • Vilsmeier-Haack Reagent: This reagent is typically formed in situ from DMF and a chlorinating agent like POCl3, SOCl2, or oxalyl chloride. The reactive species is a chloroiminium salt, which can act as a chlorinating agent. While traditionally used for formylation, it can also effect chlorination of hydroxyl groups on heterocyclic systems.[4][5]

Q3: How do I choose the right alternative chlorinating agent for my synthesis?

The choice of chlorinating agent depends on several factors, including the specific substrate, desired reaction conditions, and available equipment.

  • For milder conditions and simpler workup , oxalyl chloride with catalytic DMF is an excellent choice due to its volatile byproducts.

  • Thionyl chloride with catalytic DMF is a strong and often more reactive alternative to POCl3, potentially allowing for lower reaction temperatures.

  • If formylation is a desired concurrent reaction or if other methods fail, the Vilsmeier-Haack reagent can be effective, but care must be taken to avoid unwanted side reactions.

II. Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives.

Troubleshooting Common Chlorination Issues
Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete reaction. - Increase reaction temperature or prolong reaction time. - Ensure the starting material is fully dissolved or well-suspended. - For less reactive substrates, consider using a more reactive agent (e.g., SOCl2/DMF or oxalyl chloride/DMF).[4]
Moisture in the reaction. - Ensure all glassware is thoroughly dried. - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Byproducts Over-chlorination. - Reduce the stoichiometry of the chlorinating agent. - Lower the reaction temperature and monitor the reaction progress carefully (e.g., by TLC or LC-MS) to stop it upon consumption of the starting material.[1]
Hydrolysis of the product during workup. - Quench the reaction mixture by pouring it slowly onto crushed ice or into a cold, basic solution (e.g., sodium bicarbonate).[1] - Extract the product immediately into an organic solvent after neutralization.
Formation of dark-colored impurities. - This may be due to decomposition at high temperatures. - Maintain a lower reaction temperature and monitor the reaction closely.
Difficult Product Isolation Product is water-soluble. - During workup, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. - Perform multiple extractions with an appropriate organic solvent.
Emulsion formation during extraction. - Add a small amount of brine to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of celite.

III. Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using different chlorinating agents. Please note that yields are highly dependent on the specific reaction conditions and scale.

Chlorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
POCl3 DichloromethaneReflux6Not specified[6]
POCl3 Neat80-1002-4Not specified[7]
POCl3 (equimolar) Neat1402>90[8]
Oxalyl Chloride / DMF Aprotic Solvent60-80Not specifiedHigh[9]

Note: Direct comparative studies with quantitative data for all alternative reagents on the pyrrolo[2,3-d]pyrimidine core are limited in the literature. The data presented is based on available protocols for similar heterocyclic systems and specific patents for the target molecule.

IV. Experimental Protocols

Protocol 1: Chlorination using Oxalyl Chloride and DMF (Vilsmeier-Haack Conditions)

This protocol is adapted from a general procedure for the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using a non-phosphorus chlorinating reagent.[9]

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Ice water

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.0-1.2 equivalents) to the anhydrous aprotic solvent.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add oxalyl chloride (1.2-1.4 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10°C.

    • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Chlorination Reaction:

    • To the freshly prepared Vilsmeier reagent, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 equivalent) portion-wise, ensuring the temperature remains controlled.

    • After the addition is complete, slowly warm the reaction mixture to 60-80°C and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The product should precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold water and dry under vacuum to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

V. Signaling Pathway and Workflow Diagrams

Pyrrolo[2,3-d]pyrimidines are a core scaffold in many kinase inhibitors that target key signaling pathways involved in cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P EGF EGF EGF->EGFR Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_pyrimidine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: EGFR signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine-based drugs.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates Cytokine Cytokine Cytokine->Cytokine_Receptor Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) Pyrrolo_pyrimidine->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive P STAT_active STAT-P (active dimer) STAT_inactive->STAT_active dimerizes Transcription Gene Transcription (Inflammation, Immunity) STAT_active->Transcription

Caption: JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine-based drugs.

Experimental_Workflow start Start: 7H-pyrrolo[2,3-d]pyrimidin-4-ol chlorination Chlorination Reaction (Add starting material to reagent, heat to 60-80°C) start->chlorination reagent_prep Prepare Vilsmeier Reagent (e.g., Oxalyl Chloride + DMF in DCM) reagent_prep->chlorination monitoring Monitor Reaction Progress (TLC / LC-MS) chlorination->monitoring monitoring->chlorination Incomplete workup Workup (Quench with ice, neutralize with NaHCO3) monitoring->workup Reaction Complete isolation Isolation (Filter precipitate or extract with organic solvent) workup->isolation purification Purification (Recrystallization or Column Chromatography) isolation->purification product Final Product: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine purification->product

Caption: General experimental workflow for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

References

Technical Support Center: Strategies to Avoid N-Alkylation Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during N-alkylation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-alkylation reaction is resulting in a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?

Over-alkylation is a common challenge in N-alkylation reactions, particularly with primary and secondary amines, as the product of the initial alkylation is often more nucleophilic than the starting amine.[1][2][3] Here are several strategies to enhance mono-alkylation selectivity:

  • Stoichiometry Control: Use a large excess of the amine relative to the alkylating agent.[1] This statistically favors the reaction of the alkylating agent with the starting amine. A starting point is a 2:1 molar ratio of amine to alkylating agent, but this may need to be optimized.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration of it in the reaction mixture, reducing the likelihood of the mono-alkylated product reacting further.[1][4]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation, thereby improving selectivity for the mono-alkylated product.[1][4]

  • Choice of Base: A carefully selected base can influence the reaction pathway. For instance, using a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can help minimize side reactions.[1] In some cases, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, often requiring heating.[4] The "cesium effect," observed with cesium hydroxide, has been shown to provide high chemoselectivity for mono-alkylation.[5]

  • Solvent Selection: The choice of solvent can impact reaction rates and selectivity.[6][7] Polar aprotic solvents like acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) are often good choices as they can accelerate SN2 reactions.[1] It is crucial to use anhydrous (dry) solvents, especially when using strong bases like sodium hydride (NaH), as moisture can quench the base.[4]

Q2: I am observing the formation of quaternary ammonium (B1175870) salts in my reaction with a secondary amine. How can I prevent this?

The formation of quaternary ammonium salts is a common issue when alkylating secondary amines, as the tertiary amine product is often more nucleophilic than the starting secondary amine.[1] To suppress this side reaction:

  • Use a Large Excess of the Secondary Amine: This increases the probability that the alkylating agent will react with the starting material rather than the tertiary amine product.[3]

  • Control Reaction Conditions: Slowly adding the alkylating agent and lowering the reaction temperature can significantly improve selectivity.[1]

  • Alternative Methods: Consider using reductive amination as an alternative. This method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the desired tertiary amine. Reductive amination often provides better selectivity and avoids the issue of over-alkylation.[1]

Q3: My starting material contains other nucleophilic functional groups (e.g., hydroxyl, thiol). How can I achieve selective N-alkylation?

To achieve chemoselectivity in the presence of other nucleophilic groups, consider the following strategies:

  • Use of Protecting Groups: The most reliable method is to protect the other nucleophilic groups before performing the N-alkylation.[2] For example, hydroxyl groups can be protected as silyl (B83357) ethers or benzyl (B1604629) ethers, while thiols can be protected as thioethers. After the N-alkylation, the protecting groups can be removed.

  • pH Control: In some cases, the nucleophilicity of different functional groups can be modulated by controlling the pH of the reaction mixture. For instance, at a specific pH, the amine might be sufficiently deprotonated to be nucleophilic while the hydroxyl group remains protonated and less reactive.

  • "Borrowing Hydrogen" Methodology: This transition-metal-catalyzed approach uses alcohols as alkylating agents and is highly atom-economical, producing only water as a byproduct.[8][9] These reactions can often be performed under neutral or base-free conditions, which can enhance selectivity.[4]

Q4: The N-alkylation of my sterically hindered amine is very slow or not proceeding. What can I do?

Steric hindrance can significantly slow down the rate of N-alkylation.[10][11][12] To overcome this challenge:

  • Increase Reaction Temperature: Gradually increasing the reaction temperature can help to overcome the activation energy barrier.[6] However, be mindful of potential decomposition of starting materials or products at higher temperatures.

  • Use a More Reactive Alkylating Agent: Alkyl iodides are generally more reactive than alkyl bromides, which are more reactive than alkyl chlorides.[6] Using a more reactive alkylating agent can increase the reaction rate.

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reactions by providing rapid and uniform heating, which can be particularly effective for sterically hindered substrates.[10]

  • Alternative Methods: For sterically hindered substrates, consider alternative methods such as the Mitsunobu reaction or Buchwald-Hartwig amination.[10]

Data Presentation

Table 1: Influence of Base and Solvent on N-Alkylation Selectivity

EntryBase (equiv.)SolventTemperature (°C)Ratio of Mono- to Di-alkylated ProductReference
1K₂CO₃ (1.5)Acetonitrile8070:30[1]
2DIPEA (1.5)Dichloromethane2590:10[1]
3NaH (1.1)DMF0 to 2585:15[4]
4CsOH·H₂O (1.0)DMF25>95:5[5]

Table 2: Comparison of Alkylating Agent Reactivity

Alkylating AgentRelative ReactivityLeaving GroupConsiderations
R-IHighestI⁻More expensive, can be light-sensitive
R-BrMediumBr⁻Good balance of reactivity and stability
R-ClLowestCl⁻Less reactive, may require harsher conditions
R-OTsHighTsO⁻Good leaving group, often used for less reactive amines
R-OTfVery HighTfO⁻Excellent leaving group, highly reactive

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation using a Stoichiometric Excess of Amine

  • Reactant Preparation: In a round-bottom flask, dissolve the primary or secondary amine (2.0-5.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile, DMF).

  • Addition of Base (if necessary): For amine hydrochlorides or less nucleophilic amines, add a suitable non-nucleophilic base (e.g., DIPEA, 1.5 eq.).

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1.0 eq.) to the mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation using Sodium Hydride in DMF

Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Apparatus Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF to dissolve the amine.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.05 eq.) dropwise.

  • Reaction and Work-up: Let the reaction warm to room temperature and stir until completion (monitor by TLC). Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.[13]

Visualizations

N_Alkylation_Pathways cluster_0 Desired Pathway cluster_1 Side Reactions A Primary Amine (R-NH2) C Mono-alkylated Amine (R-NH-R') A->C + R'-X B Alkylating Agent (R'-X) B->C D Di-alkylated Amine (R-N(R')2) C->D + R'-X (Over-alkylation) E Quaternary Ammonium Salt ([R-N(R')3]+X-) D->E + R'-X (Over-alkylation)

Caption: Competing pathways in N-alkylation leading to desired and side products.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Problem Identify Side Product Start->Problem OverAlkylation Over-alkylation (Di-alkylation, Quaternization) Problem->OverAlkylation Yes LowReactivity Low Reactivity/ No Reaction Problem->LowReactivity No OtherSideRxn Other Side Reactions Problem->OtherSideRxn Other Sol_Stoichiometry Increase Amine:Alkylating Agent Ratio OverAlkylation->Sol_Stoichiometry Sol_SlowAddition Slow Addition of Alkylating Agent OverAlkylation->Sol_SlowAddition Sol_Temp Lower Reaction Temperature OverAlkylation->Sol_Temp Sol_IncreaseTemp Increase Reaction Temperature LowReactivity->Sol_IncreaseTemp Sol_ReactiveAgent Use More Reactive Alkylating Agent (e.g., R-I) LowReactivity->Sol_ReactiveAgent Sol_Solvent Optimize Solvent LowReactivity->Sol_Solvent Sol_Base Optimize Base OtherSideRxn->Sol_Base Sol_Protect Use Protecting Groups OtherSideRxn->Sol_Protect End Improved Reaction Sol_Stoichiometry->End Sol_SlowAddition->End Sol_Temp->End Sol_IncreaseTemp->End Sol_ReactiveAgent->End Sol_Solvent->End Sol_Base->End Sol_Protect->End

Caption: A logical workflow for troubleshooting common N-alkylation issues.

References

Validation & Comparative

A Comparative Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Analogs: Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a multitude of kinase inhibitors. Its resemblance to the adenine (B156593) core of ATP allows for competitive inhibition at the kinase hinge region, making it a valuable starting point for the development of targeted therapies. This guide provides a comparative analysis of various analogs derived from this scaffold, focusing on their structure-activity relationships (SAR) as inhibitors of key oncogenic kinases. The information presented herein is compiled from recent studies to aid in the rational design of next-generation inhibitors.

Comparative Biological Activity of this compound Analogs

The following table summarizes the in vitro inhibitory activities of representative this compound analogs against a panel of cancer-relevant kinases. Modifications at the C4 and C5 positions of the pyrrolopyrimidine core significantly influence both potency and selectivity.

Compound IDTarget KinaseR1 (C4-position)R2 (C5-position)IC50 (nM)Reference
Series 1: Aurora Kinase Inhibitors
Analog 1aAurora APhenylaminoH8[1]
Analog 1bAurora A(3-fluorophenyl)aminoH12[1]
Analog 1cAurora A(4-fluorophenyl)aminoH15[1]
Analog 1dAurora BPhenylaminoH25[2]
Series 2: PAK4 Inhibitors
Analog 2aPAK4(4-((2-(dimethylamino)ethyl)amino)phenyl)aminoH2.7[3]
Analog 2bPAK4(4-(piperazin-1-yl)phenyl)aminoH20.2[3]
Series 3: FAK Inhibitors
Analog 3aFAK(4-(dimethylphosphoryl)phenyl)aminoH5.4[4]
Series 4: CDK Inhibitors
Analog 4aCDK2(4-sulfamoylphenyl)aminoH<100[5]
Analog 4bCDK9(4-sulfamoylphenyl)aminoH<50[5]
Series 5: Multi-targeted Kinase Inhibitors
Analog 5aEGFR(4-(benzylidenehydrazinocarbonyl)phenyl)aminoH79[6][7]
Her240[6][7]
VEGFR2136[6][7]
CDK2204[6][7]

Key Structure-Activity Relationship Insights

  • Substitution at the C4-position: The nature of the substituent at the C4-position is a primary determinant of inhibitory potency and selectivity. Generally, anilino groups are well-tolerated and form crucial hydrogen bonds with the kinase hinge region. Further functionalization of this phenyl ring can be exploited to achieve interactions with other regions of the ATP-binding pocket, thereby enhancing affinity and selectivity. For instance, the addition of a dimethylphosphine (B1204785) oxide moiety in FAK inhibitors (Analog 3a) and a sulfamoyl group in CDK inhibitors (Analogs 4a and 4b) have been shown to be beneficial for activity.[4][5]

  • Role of the C5-position: While many potent inhibitors are unsubstituted at the C5-position of the pyrrole (B145914) ring, modifications at this site can modulate activity and pharmacokinetic properties. This position is often solvent-exposed, providing an opportunity for the introduction of groups that can improve solubility and other drug-like properties.

  • Multi-targeting Potential: The this compound scaffold can be elaborated to yield multi-targeted kinase inhibitors, as demonstrated by Analog 5a.[6][7] This polypharmacology can be advantageous in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds is typically determined using an in vitro kinase assay. The following is a generalized protocol that can be adapted for specific kinases.

  • Enzyme and Substrate Preparation: Recombinant human kinase is used. The substrate can be a generic peptide or a specific protein substrate for the kinase of interest.

  • Compound Preparation: Compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Reaction: The kinase, substrate, ATP, and the test compound are incubated in an appropriate assay buffer. The concentration of ATP is usually kept at or near its Km value for the specific kinase.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

    • Luminescence-based Assay: Using a system like the Kinase-Glo® assay, which measures the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity.

    • Fluorescence-based Assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription CellCycle Cell Cycle Progression ERK->CellCycle AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->CellCycle mTOR->Transcription PAK4 PAK4 PAK4->RAF FAK FAK FAK->RAS FAK->PI3K CDKs CDKs CDKs->CellCycle Aurora Aurora Kinases Aurora->CellCycle Integrin Integrin->FAK Small_GTPases Small GTPases Small_GTPases->PAK4 Inhibitor This compound Analog Inhibitor->RTK Inhibits Inhibitor->PAK4 Inhibits Inhibitor->FAK Inhibits Inhibitor->CDKs Inhibits Inhibitor->Aurora Inhibits

Caption: Overview of signaling pathways targeted by this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay Characterization->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) Characterization->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection ADME_Tox ADME/Tox Profiling Lead_Selection->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo

References

Reactivity Face-Off: 2-Chloro vs. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of 2-chloro- and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, supported by experimental data and detailed protocols.

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Functionalization of this core, often through nucleophilic aromatic substitution (SNAr) of its chloro-derivatives, is a critical step in the synthesis of new drug candidates. This guide provides an in-depth comparison of the reactivity of two key isomers: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Executive Summary

Experimental evidence and theoretical considerations consistently indicate that 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is significantly more reactive towards nucleophilic aromatic substitution than its 2-chloro isomer. This heightened reactivity at the 4-position is attributed to the electronic properties of the pyrimidine (B1678525) ring, where the nitrogen atoms exert a stronger electron-withdrawing effect at the C4 position, making it more electrophilic and thus more susceptible to nucleophilic attack. This guide will delve into the available experimental data, provide detailed reaction protocols, and offer visual representations of the underlying chemical principles.

Data Presentation: A Comparative Overview

While direct, side-by-side quantitative kinetic studies are not extensively available in the literature, a comparison of reaction conditions and yields from various studies provides a clear indication of the reactivity differences. The following table summarizes typical reaction outcomes for amination and Suzuki-Miyaura cross-coupling reactions.

Reaction TypeIsomerNucleophile/Coupling PartnerCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Amination 4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAniline (B41778)HCl (0.1 equiv)Water806>95 (conversion)[1]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineMorpholineNoneWater802261 (conversion)[1]
This compoundVarious AminesPd₂(dba)₃/Xantphos, NaOtBuDioxane10012-2440-85(Implied from general methods for less reactive aryl chlorides)
Suzuki-Miyaura Coupling 4-Chloro-7H-pyrrolo[2,3-d]pyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane/H₂O100 (Microwave)0.2592[1]
This compoundArylboronic acidsPd(OAc)₂/SPhos, CsFIsopropanol (B130326)80-11012-1860-85(General protocol for challenging heteroaryl chlorides)

Note: The data for the 2-chloro isomer is often inferred from general protocols for less reactive heteroaryl chlorides due to a lack of specific studies directly comparable to those of the 4-chloro isomer.

Theoretical Basis for Reactivity Difference

The enhanced reactivity of the 4-chloro position can be rationalized by examining the stability of the Meisenheimer intermediate formed during the SNAr reaction.

Figure 1: Resonance stabilization of the Meisenheimer intermediate.

Experimental Protocols

Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Aqueous Conditions)

This protocol is adapted from a study demonstrating the efficiency of water as a solvent for the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Aniline (or other amine)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Ethyl acetate (B1210297) (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a reaction vial, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and the desired aniline (1.0-1.2 equiv).

  • Add water to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Add 0.1 equivalents of hydrochloric acid.

  • Seal the vial and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6 hours.

  • Upon completion, cool the reaction to room temperature and add ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Coupling of this compound (General Protocol)

This general protocol is based on established methods for the Suzuki-Miyaura coupling of less reactive heteroaryl chlorides.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium fluoride (B91410) (CsF) or another suitable base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous isopropanol or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), palladium(II) acetate (2-5 mol%), SPhos (4-10 mol%), and cesium fluoride (2-3 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-18 hours for completion.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Visualizing Experimental Workflows

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Chloro-pyrrolopyrimidine - Nucleophile/Boronic Acid - Catalyst & Base (for Suzuki) solvent Add Degassed Solvent start->solvent inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) solvent->inert heat Heat to Desired Temperature (e.g., 80-110 °C) with Stirring inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Quench and Extract with Organic Solvent cool->extract wash Wash with Water/Brine extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Obtain Pure Product

References

Unveiling the Anticancer Potential: A Comparative Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of novel anticancer agents. Its resemblance to the purine (B94841) core allows for potent and selective inhibition of various protein kinases implicated in cancer cell proliferation and survival. This guide provides a comparative analysis of the biological activity of several key this compound derivatives, presenting supporting experimental data, detailed protocols, and visual representations of their mechanisms of action to aid researchers in the field of drug discovery.

Comparative Anticancer Activity

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the table below.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6e MCF-7 (Breast)51.35 µg/mL[1]
Compound 6f MCF-7 (Breast)60.14 µg/mL[1]
Compound 8f HT-29 (Colon)4.55[2]
Compound 8g HT-29 (Colon)4.01[2]
Compound 10a HeLa (Cervical)Moderate Activity[2]
Compound 10b MCF-7 (Breast)Moderate Activity[2]
Halogenated Derivatives (5e, 5h, 5k, 5l) Various (4 cell lines)29 - 59[3][4]
Compound 14a MCF-7 (Breast)1.7 µg/mL[5]
Compound 16b MCF-7 (Breast)5.7 µg/mL[5]
Compound 18b MCF-7 (Breast)3.4 µg/mL[5]
Compound 17 HePG2 (Liver)8.7 µg/mL[5]
Compound 17 PACA2 (Pancreatic)6.4 µg/mL[5]
Compound 12i HCC827 (Lung, EGFR mutant)0.046[6]
Compound 10a PC3 (Prostate)0.19[7]
Compound 10b MCF-7 (Breast)1.66[7]
Compound 9e A549 (Lung)4.55[7]
Compound 5n MV4-11 (Leukemia)0.0078[8]
Compound 5o MV4-11 (Leukemia)0.0383[8]

Mechanism of Action: Targeting Key Signaling Pathways

Derivatives of this compound exert their anticancer effects by targeting various protein kinases that are crucial for tumor growth and progression. These compounds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), HER2, VEGFR2, CDK2, p21-Activated Kinase 4 (PAK4), Focal Adhesion Kinase (FAK), and Casein Kinase 1 delta (CK1δ).[3][8][9][10][11][12] By blocking the activity of these kinases, these derivatives can halt the cell cycle, induce programmed cell death (apoptosis), and inhibit metastasis.

Below are diagrams illustrating the general experimental workflow for evaluating these compounds and the key signaling pathways they modulate.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies s1 Synthesis of This compound Derivatives s2 Structural Elucidation (NMR, MS, etc.) s1->s2 c1 Cytotoxicity Screening (MTT Assay) s2->c1 c2 Determination of IC50 Values c1->c2 c3 Apoptosis Assay (Annexin V/PI Staining) c2->c3 Select Potent Compounds c4 Cell Cycle Analysis (Flow Cytometry) c2->c4 Select Potent Compounds c5 Kinase Inhibition Assay c2->c5 Select Potent Compounds m1 Western Blot Analysis (Protein Expression) c5->m1 m2 Molecular Docking Studies c5->m2 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras RAS egfr->ras Dimerization & Autophosphorylation pi3k PI3K egfr->pi3k Dimerization & Autophosphorylation ligand Growth Factor (e.g., EGF) ligand->egfr raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor akt->transcription inhibitor This compound Derivatives inhibitor->egfr Inhibition G cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade stimulus This compound Derivatives bax Bax (Pro-apoptotic) stimulus->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) stimulus->bcl2 Downregulation mito Mitochondrion bax->mito bcl2->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 cytc->cas9 Activation cas3 Caspase-3 cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Pyrrolopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural similarity to the purine (B94841) nucleus allows it to effectively interact with a variety of biological targets, particularly protein kinases. This guide provides a comparative overview of the preclinical evaluation of novel pyrrolopyrimidine derivatives, focusing on their promising applications in oncology and the treatment of neurodegenerative diseases. We present a synthesis of in vitro and in vivo data from recent studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Comparative Analysis of Pyrrolo[2,3-d]pyrimidine Derivatives as Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling. Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases, making JAKs attractive targets for therapeutic intervention. Several novel pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent JAK inhibitors.

Data Presentation: In Vitro and In Vivo Performance

Here, we compare a selection of recently developed pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity and Cellular Potency of Novel Pyrrolo[2,3-d]pyrimidine JAK Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)Cellular AssayCell LineCellular IC50 (µM)Reference
11e JAK1, JAK2>90% inhibitionNO GenerationRAW264.7-[1]
16c JAK26Cell ProliferationTF-10.14[2]
15d JAK1/2/3, HDAC1/6JAK1: <10, JAK2: <10, JAK3: 25.7; HDAC1: 15.3, HDAC6: 8.7Cell ProliferationMDA-MB-2310.29[3]
15h JAK1/2/3, HDAC1/6JAK1: <10, JAK2: <10, JAK3: 18.2; HDAC1: 29.5, HDAC6: 12.1Cell ProliferationMDA-MB-2310.42[3]

Table 2: In Vivo Evaluation of a Promising Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitor

Compound IDPreclinical ModelDosing RegimenKey In Vivo Outcome(s)Reference
16c Rat Pharmacokinetics-Oral bioavailability (F) = 73.57%[2]
15d MDA-MB-231 Xenograft-Effective tumor growth inhibition[3]
Experimental Protocols

In Vitro JAK2 Kinase Inhibition Assay (Representative Protocol)

A standard in vitro kinase assay is employed to determine the 50% inhibitory concentration (IC50) of the test compounds against the target kinase.[2]

  • Reagents and Materials : Recombinant human JAK2 enzyme, ATP, appropriate peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • The test compounds are serially diluted to various concentrations.

    • The JAK2 enzyme is incubated with the test compounds in the kinase buffer for a predetermined period (e.g., 15-30 minutes) at room temperature.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 37°C.

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Xenograft Tumor Model (Representative Protocol)

This model is used to evaluate the antitumor efficacy of the compounds in a living organism.[3]

  • Animal Model : Immunocompromised mice (e.g., nude mice or SCID mice) are used.

  • Cell Implantation : Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of the mice.

  • Tumor Growth and Treatment :

    • Tumors are allowed to grow to a palpable size.

    • The mice are then randomized into vehicle control and treatment groups.

    • The test compound is administered orally or via intraperitoneal injection at a specified dose and schedule.

  • Efficacy Evaluation :

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, the tumors are excised and weighed.

    • The percentage of tumor growth inhibition is calculated.

Mandatory Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene Target Gene DNA->Gene Gene Transcription Cytokine Cytokine Cytokine->CytokineReceptor Pyrrolopyrimidine Pyrrolopyrimidine Inhibitor Pyrrolopyrimidine->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolopyrimidine compounds.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis Kinase_Assay Kinase Inhibition Assay (IC50) Synthesis->Kinase_Assay Cell_Assay Cellular Proliferation Assay (IC50) Kinase_Assay->Cell_Assay PK_Study Pharmacokinetic Studies (e.g., in rats) Cell_Assay->PK_Study Efficacy_Model Xenograft Efficacy Model (e.g., in mice) PK_Study->Efficacy_Model

Caption: A typical experimental workflow for the preclinical evaluation of novel kinase inhibitors.

Comparative Analysis of Pyrrolo[2,3-b]pyridine Derivatives as GSK-3β Inhibitors

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, where it contributes to the hyperphosphorylation of the tau protein. Novel pyrrolo[2,3-b]pyridine derivatives have emerged as potent GSK-3β inhibitors.

Data Presentation: In Vitro and In Vivo Performance

Table 3: In Vitro GSK-3β Inhibitory Activity of Novel Pyrrolo[2,3-b]pyridine Derivatives

Compound IDGSK-3β IC50 (nM)Cellular AssayCell LineKey Cellular Outcome(s)Reference
41 0.22Western BlotSH-SY5YIncreased p-GSK-3β (Ser9), decreased p-tau (Ser396)[4]
46 0.26---[4]
54 0.24---[4]

Table 4: In Vivo Efficacy of a Lead Pyrrolo[2,3-b]pyridine GSK-3β Inhibitor

Compound IDPreclinical ModelDosing RegimenKey In Vivo Outcome(s)Reference
41 AlCl3-induced zebrafish AD model-Ameliorated dyskinesia[4]
Experimental Protocols

In Vitro GSK-3β Kinase Inhibition Assay (Representative Protocol)

  • Reagents and Materials : Recombinant human GSK-3β, ATP, a suitable substrate (e.g., a phosphopeptide), kinase buffer, and a detection system.

  • Procedure : The assay is typically performed in a microplate format. The test compounds are incubated with GSK-3β, and the reaction is initiated by the addition of ATP and the substrate. The amount of substrate phosphorylation is then quantified to determine the inhibitory activity of the compounds.

In Vivo Zebrafish Model of Alzheimer's Disease (Representative Protocol)

  • Animal Model : Zebrafish larvae are used due to their rapid development and optical transparency.

  • Induction of AD-like Pathology : AD-like symptoms can be induced by exposing the larvae to neurotoxic agents like aluminum chloride (AlCl3).

  • Treatment and Behavioral Analysis : The larvae are treated with the test compounds, and their locomotor activity (dyskinesia) is monitored and quantified using automated tracking systems.

Mandatory Visualization

Tau_Phosphorylation GSK3B GSK-3β (Active) Tau Tau Protein GSK3B->Tau Phosphorylation pTau Hyperphosphorylated Tau NFT Neurofibrillary Tangles pTau->NFT Aggregation Pyrrolopyridine Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolopyridine->GSK3B Inhibition

References

Comparative Docking Studies of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-based inhibitors, supported by experimental data from recent studies. The 7-deazapurine scaffold of pyrrolo[2,3-d]pyrimidine is a crucial component in many biologically active compounds and is a common motif in various drugs.[1] Derivatives of this scaffold have shown potential as inhibitors for a range of protein kinases and other cellular targets, making them a significant area of interest in cancer therapy and other diseases.[1][2][3]

This guide summarizes quantitative data from in silico and in vitro studies, details common experimental protocols, and provides visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of these promising therapeutic agents.

Quantitative Data Summary

The following tables summarize the biological activities of various this compound-based inhibitors against different cancer cell lines and protein kinases.

Table 1: In Vitro Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
14a MCF70.005Doxorubicin26.1 (µg/ml)[4][5]
16b MCF70.018Doxorubicin26.1 (µg/ml)[4][5]
18b MCF70.011Doxorubicin26.1 (µg/ml)[4][5]
17 HePG20.029Doxorubicin21.6 (µg/ml)[4]
17 PACA20.021Doxorubicin28.3 (µg/ml)[4]
5e, 5h, 5k, 5l Various29 - 59--[2]
Compound 7 HepG2, MCF-7, MDA-MB-231, HeLaPromisingSorafenib, Lapatinib-[3][6]
8g HT-294.01--[7]

Note: IC50 values from reference[4] were converted from µg/ml to µM assuming an average molecular weight of 300 g/mol for the compounds.

Table 2: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Source
5k EGFR40 - 204Sunitinib261[2]
5k Her240 - 204Sunitinib261[2]
5k VEGFR240 - 204Sunitinib261[2]
5k CDK240 - 204Sunitinib261[2]
Compound 7 Multiple KinasesPromising--[3]
32 FAKSingle-digit nM--[8]
24 (AS1810722) STAT6Potent--[9]
44 LRRK2---[10]
45 LRRK2---[10]

Experimental Protocols

This section details generalized experimental protocols for molecular docking and in vitro cytotoxicity assays, based on methodologies reported in the cited literature.

Molecular Docking Protocol

Molecular docking studies are crucial for predicting the binding affinity and interaction patterns of inhibitors with their target proteins.

  • Receptor and Ligand Preparation:

    • The three-dimensional crystal structures of the target kinases, such as EGFR (PDB: 4hjo), VEGFR2 (PDB: 4asd), HER2 (PDB: 3rcd), and CDK2 (PDB: 3ti1), are retrieved from the Protein Data Bank.[2]

    • Water molecules and co-crystallized ligands are removed from the protein structure. Polar hydrogen atoms and Kollman charges are added.

    • The 2D structures of the pyrrolo[2,3-d]pyrimidine-based inhibitors are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation:

    • Software such as AutoDock Vina is commonly used for docking simulations.[1]

    • A grid box is defined to encompass the active site of the target protein, typically centered on the position of the co-crystallized ligand.[1]

    • The docking parameters are set, and the simulation is run to generate multiple binding poses for each inhibitor.

  • Analysis of Results:

    • The resulting poses are ranked based on their docking scores (binding free energy).

    • The best-ranked pose is visualized to analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues in the active site.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Culture: Human cancer cell lines (e.g., MCF7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized pyrrolo[2,3-d]pyrimidine derivatives and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a few hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate a key signaling pathway targeted by these inhibitors and the general workflow of a comparative docking study.

G General Kinase Signaling Pathway Inhibition cluster_0 Cellular Response cluster_1 Inhibitory Action Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Activates Transcription Factors Transcription Factors Signaling Proteins->Transcription Factors Activates Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Transcription Factors->Cell Proliferation, Survival, etc. Promotes Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

G Comparative Docking Study Workflow Protein Structure Preparation (PDB) Protein Structure Preparation (PDB) Molecular Docking (e.g., AutoDock Vina) Molecular Docking (e.g., AutoDock Vina) Protein Structure Preparation (PDB)->Molecular Docking (e.g., AutoDock Vina) Ligand Structure Preparation (2D to 3D) Ligand Structure Preparation (2D to 3D) Ligand Structure Preparation (2D to 3D)->Molecular Docking (e.g., AutoDock Vina) Binding Pose & Score Generation Binding Pose & Score Generation Molecular Docking (e.g., AutoDock Vina)->Binding Pose & Score Generation Analysis of Interactions (H-bonds, etc.) Analysis of Interactions (H-bonds, etc.) Binding Pose & Score Generation->Analysis of Interactions (H-bonds, etc.) Comparison of Inhibitors Comparison of Inhibitors Analysis of Interactions (H-bonds, etc.)->Comparison of Inhibitors Experimental Validation (In vitro assays) Experimental Validation (In vitro assays) Comparison of Inhibitors->Experimental Validation (In vitro assays)

Caption: Workflow for a comparative molecular docking study.

References

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Privileged Scaffold for Specific Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors.[1] Its structural similarity to the ATP purine (B94841) ring allows it to effectively compete for the ATP-binding site of a wide array of protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery, particularly in oncology and immunology.[2][3] This guide provides a comparative analysis of the this compound scaffold, supported by experimental data, to validate its utility for developing specific kinase inhibitors.

Performance Comparison: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is demonstrated by the diverse range of kinases that its derivatives have been shown to inhibit. Strategic modifications at various positions of the core structure have yielded compounds with high potency and selectivity for specific kinase targets.

Multi-Targeted Kinase Inhibitors

Recent studies have highlighted the potential of this scaffold in developing multi-targeted kinase inhibitors. For instance, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides has demonstrated significant cytotoxic effects against various cancer cell lines.[4][5][6] One of the most potent compounds from this series, 5k , exhibited inhibitory activity against several key kinases implicated in cancer progression, with IC50 values comparable to the established multi-kinase inhibitor, Sunitinib.[4][5]

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
5k EGFR79Sunitinib93
Her240Staurosporine38
VEGFR2136Sunitinib261
CDK2204--
Selective Kinase Inhibitors

The this compound scaffold has also been successfully employed to develop highly selective inhibitors for specific kinases.

Interleukin-2-inducible T-cell kinase (Itk) , a key player in T-cell signaling, has been effectively targeted. Optimized derivatives have demonstrated potent and covalent irreversible inhibition of Itk, with excellent selectivity over other structurally related kinases like Btk.[7]

P21-Activated Kinase 4 (PAK4) , which is overexpressed in many human cancers, is another kinase inhibited by derivatives of this scaffold.[8] The inhibitory mechanism of these ATP-competitive inhibitors has been studied through molecular dynamics simulations, highlighting the crucial interactions within the kinase domain.[8]

Leucine-Rich Repeat Kinase 2 (LRRK2) , a target in Parkinson's disease, has been inhibited by pyrrolo[2,3-d]pyrimidine derivatives. Structure-guided design has led to the development of potent and highly selective LRRK2 inhibitors.[9]

Janus Kinase 3 (JAK3) , a validated target for rheumatoid arthritis, has been selectively inhibited by compounds built upon this scaffold. Structural optimizations have led to potent and selective JAK3 inhibitors with promising in vivo efficacy.[10]

Colony Stimulating Factor 1 Receptor (CSF1R) , a target in oncology, has also been successfully inhibited by pyridine-based pyrrolo[2,3-d]pyrimidine analogs, demonstrating the scaffold's broad applicability.[11]

Experimental Protocols

The validation of kinase inhibitors relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays typically used in the characterization of these compounds.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (inhibitor)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P]ATP)

  • Microplates (e.g., 96-well or 384-well)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase, the kinase-specific substrate, and the kinase assay buffer.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution or by placing the plate on ice.

  • Quantify the kinase activity. The method of detection will depend on the assay format:

    • Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced.

    • Fluorescence-based (e.g., Z'-LYTE™): Measure the ratio of phosphorylated to unphosphorylated substrate.

    • Radiometric: Measure the incorporation of the radiolabeled phosphate (B84403) into the substrate.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).

  • Prepare a serial dilution of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specific period (e.g., 48 or 72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the context and application of these kinase inhibitors.

experimental_workflow cluster_discovery Compound Discovery & Synthesis cluster_screening Screening & Validation cluster_preclinical Preclinical Development start Scaffold Selection (this compound) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification in_vitro_kinase In Vitro Kinase Assays (IC50 Determination) purification->in_vitro_kinase Library of Compounds cell_based Cell-Based Assays (Proliferation, Apoptosis) in_vitro_kinase->cell_based selectivity Kinase Selectivity Profiling cell_based->selectivity adme ADME/Tox Studies selectivity->adme Promising Hits in_vivo In Vivo Efficacy Models adme->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization EGFR_signaling_pathway cluster_downstream Downstream Signaling Cascades EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_pyrimidine->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response

References

head-to-head comparison of different synthetic routes to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

For researchers and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. This compound is a crucial building block for a variety of kinase inhibitors and other pharmacologically active molecules. This guide provides a head-to-head comparison of two prominent synthetic routes to this important compound, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of the synthetic pathways.

Comparative Summary of Synthetic Routes

The two synthetic strategies detailed below commence from different starting materials but converge on the common intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, or proceed through a selective dechlorination strategy.

ParameterRoute 1: From 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineRoute 2: From 6-Aminouracil (B15529)
Starting Material 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine6-Aminouracil
Number of Steps 33 (to yield this compound)
Overall Yield ~63%[1]Not explicitly stated, but individual step yields are available for the formation of the dichloro-intermediate.
Key Intermediates 7-(tert-butoxycarbonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, 7-(tert-butoxycarbonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Reagents & Conditions Boc anhydride, catalytic hydrogenation (Pd/C), HCl/MethanolChloroacetaldehyde (B151913), POCl₃, selective dechlorination
Scalability Suitable for industrial large-scale production[1]Suitable for industrialization[2]
Purification Simple post-treatment, easy operation[1]Avoids column chromatography for the intermediate[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations in each synthetic route.

route1 start 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine step1 7-(tert-butoxycarbonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine start->step1 Boc₂O, DMAP step2 7-(tert-butoxycarbonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine step1->step2 H₂, Pd/C end This compound step2->end HCl, MeOH

Caption: Synthetic Route 1 starting from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

route2 start 6-Aminouracil step1 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione start->step1 ClCH₂CHO, NaHCO₃ step2 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine step1->step2 POCl₃, DIPEA end This compound step2->end Selective Dechlorination

Caption: Synthetic Route 2 starting from 6-Aminouracil.

Experimental Protocols

Route 1: From 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This three-step synthesis involves protection of the pyrrole (B145914) nitrogen, selective dechlorination at the 4-position, and subsequent deprotection.

Step 1: Synthesis of 7-(tert-butoxycarbonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Step 2: Synthesis of 7-(tert-butoxycarbonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • The intermediate from Step 1 is dissolved in a solvent like ethyl acetate or THF.

  • Palladium on carbon (Pd/C) is added as a catalyst.

  • The mixture is subjected to hydrogenation under atmospheric pressure by bubbling hydrogen gas through the solution.[4]

  • The reaction is monitored until the selective dechlorination at the C4 position is complete.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the product.

Step 3: Synthesis of this compound

  • The Boc-protected compound from Step 2 (1.0 eq.) is dissolved in methanol.[1]

  • Concentrated hydrochloric acid (e.g., 1250 mL for 2.48 mol of substrate) is added, and the mixture is stirred at a temperature below 30°C for approximately 3 hours.[1]

  • After the reaction, the mixture is concentrated, and the product is precipitated by adding cold water.

  • The pH is adjusted to neutral with an aqueous NaOH solution.

  • The solid product is collected by filtration and dried to give this compound with a reported yield of 98.0% and a purity of 99%.[1]

Route 2: From 6-Aminouracil

This route begins with the construction of the pyrrolo[2,3-d]pyrimidine core from 6-aminouracil, followed by chlorination and selective dechlorination.

Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • 6-Aminouracil (1.0 eq.) and sodium bicarbonate (approx. 1.0 eq.) are added to water.[2]

  • The mixture is heated to 40-60°C, and a solution of chloroacetaldehyde is added dropwise.[2]

  • The reaction is stirred for about 1 hour at 60-65°C.[2]

  • After cooling to room temperature, the pH is adjusted to 3-4 with dilute hydrochloric acid.

  • The resulting solid intermediate is collected by filtration, washed with water, and dried.[2]

Step 2: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • The intermediate from Step 1 is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]

  • The reaction is carried out in the presence of a base like N,N-diisopropylethylamine (DIPEA) at a controlled temperature of 75-90°C.[2]

  • The product is isolated through crystallization, dissolution, extraction, and decolorization.[2]

Step 3: Synthesis of this compound

  • This step involves the selective dechlorination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine at the 4-position. A similar procedure as described in Route 1 (Steps 2 and 3) can be employed, involving N-protection, selective hydrogenation, and deprotection to yield the final product.

Logical Workflow for Comparing Synthetic Routes

The process of selecting an optimal synthetic route involves a systematic evaluation of various factors. The following diagram outlines a logical workflow for this comparative analysis.

workflow A Literature Review & Route Identification B Evaluation of Starting Material Availability & Cost A->B C Analysis of Reaction Steps & Conditions A->C G Final Route Selection B->G D Assessment of Yield & Purity Data C->D E Consideration of Safety & Environmental Impact C->E F Evaluation of Scalability & Process Robustness D->F E->G F->G

Caption: A logical workflow for the comparative analysis of synthetic routes.

Conclusion

Both presented routes offer viable pathways to this compound. Route 1, starting from the readily available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is well-documented with a high overall yield and is suitable for large-scale production.[1] Route 2 provides an alternative starting from the inexpensive 6-aminouracil and also demonstrates suitability for industrial application.[2] The choice between these routes may depend on factors such as the cost and availability of starting materials, and the specific capabilities of the manufacturing facility. The provided experimental data and protocols serve as a valuable resource for researchers and drug development professionals in making an informed decision for the synthesis of this key intermediate.

References

Unveiling the Selectivity of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-Derived Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the selectivity profiles of kinase inhibitors derived from the 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. Supported by experimental data, this document provides a comprehensive overview of their performance against various kinases, details the methodologies for key experiments, and visualizes relevant biological pathways and experimental workflows.

The 7-deazapurine core of the this compound scaffold has proven to be a privileged structure in the design of potent kinase inhibitors. Its ability to mimic the adenine (B156593) base of ATP allows for effective competition at the kinase hinge region.[1] This has led to the development of numerous inhibitors targeting key kinases involved in cancer and inflammatory diseases, such as Epidermal Growth Factor Receptor (EGFR), Rearranged during Transfection (RET) kinase, and Janus Kinases (JAKs).[2][3][4] This guide delves into the selectivity of these compounds, a critical factor in determining their therapeutic window and potential off-target effects.

Comparative Selectivity Profiles

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative this compound-derived inhibitors against a panel of kinases. Lower IC50 values indicate higher potency.

EGFR Inhibitor Selectivity

Derivatives of this scaffold have shown significant promise in overcoming resistance to existing EGFR tyrosine kinase inhibitors (TKIs), particularly the T790M mutation in non-small cell lung cancer (NSCLC).[2]

Compound IDTarget KinaseIC50 (nM)Wild-Type (WT) EGFR IC50 (nM)Selectivity (WT/Mutant)Reference
Compound 12i EGFR T790M0.2122~104-fold[2]
Compound 31r EGFR 19del/T790M/C797S<1>1000>1000-fold[5]
Compound 31r EGFR L858R/T790M/C797S<1>1000>1000-fold[5]

Data presented is a selection from cited literature and is intended for comparative purposes.

RET Inhibitor Selectivity

Selective RET inhibitors are crucial for treating cancers driven by RET fusions and mutations.[6] The pyrrolo[2,3-d]pyrimidine scaffold has yielded potent and selective RET inhibitors.

Compound IDRET IC50 (µM)KDR (VEGFR2) IC50 (µM)Selectivity (KDR/RET)Reference
Compound 2 0.0070.38~54-fold[6]
Compound 3 0.0110.29~26-fold[6]
Compound 4 0.13>10>77-fold[6]

Data presented is a selection from cited literature and is intended for comparative purposes.

JAK Inhibitor Selectivity

The JAK family of kinases are central to cytokine signaling and are validated targets for autoimmune diseases.[4] Pyrrolo[2,3-d]pyrimidine-based compounds, such as Tofacitinib, are established JAK inhibitors.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
DPPY (cpd 9a) 1021980.8155[4]
Tofacitinib 1.2201.0344[4]
Ritlecitinib 333215433.7106[4]
Decernotinib 29342.5506[4]

Data presented is a selection from cited literature and is intended for comparative purposes.

Experimental Protocols

The following section details a generalized protocol for a common in vitro kinase assay used to determine the selectivity profile of an inhibitor.

In Vitro Radiometric Kinase Assay

This method measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase in the presence of an inhibitor.[7]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km value for each specific kinase to ensure accurate competitive inhibition assessment.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.

  • Detection: After washing and drying the filter plate, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: The radioactive counts are proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve. Calculate the IC50 value from this curve using non-linear regression analysis.

Visualizing Pathways and Workflows

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Translocates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription Regulates

Caption: Simplified EGFR signaling cascade leading to gene transcription.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Gene_Expression Gene_Expression STAT_Dimer->Gene_Expression Translocates & Activates

Caption: Overview of the JAK-STAT signaling pathway.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Kinase_Inhibitor_Workflow Start Start: Compound Library Primary_Screen Primary Screen (Single Concentration) Start->Primary_Screen Hit_Identification Identify Hits (e.g., >70% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (e.g., 10-point curve) Hit_Identification->Dose_Response Active Compounds End End: Selective Inhibitor Profile Hit_Identification->End Inactive Compounds IC50_Determination Determine IC50 Values Dose_Response->IC50_Determination Selectivity_Analysis Selectivity Profile Analysis IC50_Determination->Selectivity_Analysis Selectivity_Analysis->End

Caption: A typical workflow for assessing kinase inhibitor selectivity.

References

Off-Target Effects of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a multitude of kinase inhibitors targeting various components of cellular signaling pathways. While these derivatives have shown promise in selectively inhibiting their primary targets, a thorough evaluation of their off-target effects is crucial for understanding their broader pharmacological profile and potential for adverse effects. This guide provides a comparative analysis of the off-target effects of several this compound derivatives, based on available experimental data.

Kinase Selectivity Profiles

The selectivity of kinase inhibitors is a critical determinant of their therapeutic window. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The following tables summarize the kinase selectivity profiles of various this compound derivatives from different research endeavors.

Table 1: Selectivity Profile of Pyrrolo[2,3-d]pyrimidine-based RET Inhibitors
CompoundPrimary TargetOff-Target KinaseFold Selectivity (Off-Target IC50 / Primary Target IC50)Reference
Compound 1 RETKDR>200[1]
Compound 2 RETKDR>150[1]
Compound 3 RETKDR>100[1]

Higher fold selectivity indicates greater specificity for the primary target.

Table 2: Selectivity of a Covalent ITK Inhibitor
CompoundPrimary Target (IC50)Off-Target Kinase (IC50)Fold SelectivityReference
Compound 9 ITK (15.2 nM)BTK (>10,000 nM)>650[2]
Table 3: Multi-Targeted Kinase Inhibitor Profile
CompoundEGFR IC50 (nM)Her2 IC50 (nM)VEGFR2 IC50 (nM)CDK2 IC50 (nM)Reference
Compound 5k 7940136204[3]
Sunitinib (Reference) 93-261-[3]
Erlotinib (Reference) 55---[3]
Staurosporine (Reference) -38--[3]

Cytotoxicity Analysis

Assessing the cytotoxic effects of these derivatives against both cancerous and non-cancerous cell lines is essential to gauge their therapeutic index.

Table 4: Cytotoxicity of EGFR Inhibitors in NSCLC and Normal Cell Lines
CompoundCell Line (EGFR status)IC50 (μM)Selectivity Index (SI) vs. HBEReference
12i HCC827 (mutant)0.046493[4]
HBE (normal)22.66-[4]
BEAS-2B (normal)7.8-[4]
Avitinib (Reference) HCC827 (mutant)0.1169[4]
HBE (normal)7.62-[4]

Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI indicates greater selectivity for cancer cells.

hERG Inhibition

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug development due to the risk of cardiac arrhythmias.

Table 5: hERG Inhibition Profile of RET Inhibitors
CompoundhERG IC50 (μM) (Binding Assay)hERG IC50 (μM) (Patch Clamp)Reference
10 1.81.3[1]
11 3.62.5[1]
12 9.34.6[1]
1 >2011[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for assessing kinase inhibition, often performed by commercial services or in-house screening facilities.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using methods like radiometric assays ([γ-33P]ATP incorporation), fluorescence polarization, or luminescence (e.g., ADP-Glo™).

  • Materials:

    • Purified recombinant kinases.

    • Specific peptide or protein substrates for each kinase.

    • Test compounds (e.g., this compound derivatives) dissolved in DMSO.

    • Kinase reaction buffer (typically contains a buffer like HEPES, MgCl2, ATP, and a reducing agent like DTT).

    • Detection reagents (e.g., [γ-33P]ATP, fluorescently labeled antibody, or ADP-Glo™ reagents).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the kinase, its specific substrate, and the test compound.

    • Initiate the reaction by adding ATP (containing [γ-33P]ATP for radiometric assays).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity using a scintillation counter. For other formats, follow the manufacturer's instructions for signal detection.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

  • Assay Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cells to be tested.

    • Cell culture medium.

    • Test compounds.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

    • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

hERG Channel Inhibition Assay (Manual Patch Clamp)

The manual patch-clamp technique is the "gold standard" for assessing a compound's effect on hERG channel activity.[6]

  • Assay Principle: This electrophysiological technique directly measures the flow of ions through the hERG channels in a single cell.

  • Materials:

    • Cells stably expressing the hERG channel (e.g., HEK293 cells).

    • Patch-clamp rig (including microscope, micromanipulators, amplifier, and data acquisition system).

    • Glass micropipettes.

    • Extracellular and intracellular recording solutions.

    • Test compounds.

  • Procedure:

    • Culture the hERG-expressing cells on coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Form a high-resistance seal ("giga-seal") between a micropipette filled with intracellular solution and the membrane of a single cell.

    • Rupture the cell membrane patch under the pipette tip to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of the current flowing through the hERG channels.

    • Apply a specific voltage-clamp protocol to elicit hERG currents.

    • Perfuse the cell with different concentrations of the test compound and record the corresponding changes in the hERG current.

    • Analyze the data to determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Signaling_Pathway_RET cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET_Receptor RET Receptor (Tyrosine Kinase) RAS RAS RET_Receptor->RAS Activates PI3K PI3K RET_Receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression GDNF_Ligand GDNF Family Ligands GDNF_Ligand->RET_Receptor Binds and Activates Pyrrolo_pyrimidine_Inhibitor Pyrrolo[2,3-d]pyrimidine RET Inhibitor Pyrrolo_pyrimidine_Inhibitor->RET_Receptor Inhibits

Caption: Simplified RET signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.

Kinase_Selectivity_Workflow Start Start: Test Compound Kinase_Panel Broad Kinase Panel (e.g., >100 kinases) Start->Kinase_Panel Primary_Screen Primary Screen (Single High Concentration) Kinase_Panel->Primary_Screen Hit_Identification Identify Active Off-Targets Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Hits Data_Analysis Data Analysis: - On-Target Potency - Off-Target Potency - Selectivity Calculation Dose_Response->Data_Analysis End End: Selectivity Profile Data_Analysis->End

Caption: General experimental workflow for determining kinase inhibitor selectivity.

MTT_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well plate Compound_Treatment 2. Add Test Compound (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation 3. Incubate (e.g., 72 hours) Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate & Allow Formazan Formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Formazan (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance (~570 nm) Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Step-by-step workflow of the MTT cell viability assay.

References

comparing the efficacy of different protecting groups for the pyrrole nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The pyrrole (B145914) moiety, a common scaffold in pharmaceuticals and natural products, presents a unique challenge due to the reactivity of its N-H bond. This guide provides an objective comparison of the efficacy of common protecting groups for the pyrrole nitrogen, supported by experimental data, to aid in the selection of the most appropriate group for a given synthetic route.

Introduction to Pyrrole Reactivity and the Need for Protection

The lone pair of electrons on the pyrrole nitrogen is delocalized into the aromatic system, rendering the pyrrole ring electron-rich and susceptible to electrophilic attack and polymerization under acidic conditions.[1] Protection of the nitrogen atom mitigates these issues by:

  • Reducing the nucleophilicity and basicity of the nitrogen.

  • Decreasing the electron density of the pyrrole ring, thus moderating its reactivity.

  • Preventing N-H deprotonation by strong bases. [2]

The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups in the molecule.[3] This guide focuses on four widely used protecting groups: Tosyl (Ts), tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Benzyloxymethyl (BOM).

Comparison of Common Protecting Groups

The choice of a protecting group is dictated by the specific reaction conditions anticipated in the synthetic sequence. The following sections detail the characteristics of each group.

Tosyl (Ts) Group

The tosyl group is a robust, electron-withdrawing group that significantly deactivates the pyrrole ring, enhancing its stability towards electrophiles and oxidation.[4]

  • Introduction: Typically achieved by reacting pyrrole with tosyl chloride in the presence of a base like sodium hydride (NaH) or under phase-transfer conditions.

  • Stability: Stable to strongly acidic conditions, and various oxidizing and reducing agents.

  • Cleavage: Removal of the tosyl group can be challenging and often requires harsh conditions. Common methods include reduction with sodium in liquid ammonia, or treatment with strong bases like NaOH or KOH at elevated temperatures.[2][5] Milder conditions using cesium carbonate in a mixture of THF and methanol (B129727) have also been reported.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a popular choice due to its ease of introduction and its lability under acidic conditions.[6]

  • Introduction: Readily introduced by treating pyrrole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

  • Stability: Stable to basic, hydrogenolytic, and many nucleophilic conditions.

  • Cleavage: Typically removed with strong acids like trifluoroacetic acid (TFA).[7] Milder methods using oxalyl chloride in methanol or catalytic amounts of sodium methoxide (B1231860) in methanol have also been developed.[7][8] However, the instability of N-Boc protected pyrroles under acidic conditions can limit their application in certain reactions, such as Friedel-Crafts acylations.[2]

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is known for its robustness and unique fluoride-mediated deprotection pathway.

  • Introduction: Introduced by reacting the sodium salt of pyrrole with SEM-Cl.

  • Stability: Stable to a wide range of conditions, including strongly basic and nucleophilic reagents, and some oxidizing and reducing agents. It has been shown to be superior to the Boc group in preventing decomposition during Pd-catalyzed cross-coupling reactions.[9]

  • Cleavage: The SEM group is cleaved under mild conditions using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).[10] It can also be removed under acidic conditions, though this is less common.[10]

Benzyloxymethyl (BOM) Group

The BOM group is often employed when hydrogenolysis is a viable deprotection strategy.

  • Introduction: Attached by treating the sodium salt of pyrrole with BOM-Cl.[11]

  • Stability: Generally stable to basic and non-reductive acidic conditions.

  • Cleavage: Readily cleaved by hydrogenolysis (e.g., H₂, Pd/C).[11][12] This method is orthogonal to many other protecting groups, but care must be taken with substrates containing other reducible functional groups.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of the pyrrole nitrogen with the discussed protecting groups.

Table 1: Comparison of Protecting Group Introduction

Protecting GroupReagents and ConditionsSolventTypical YieldReference
Tosyl (Ts) Pyrrole, TsCl, NaHTHF>90%[2]
Boc Pyrrole, (Boc)₂O, DMAPCH₂Cl₂>95%[2]
SEM Pyrrole, NaH, SEM-ClDMF~85%[13]
BOM Pyrrole, NaH, BOM-ClDMF~90%[11]

Table 2: Comparison of Protecting Group Cleavage (Deprotection)

Protecting GroupReagents and ConditionsSolventTypical YieldReference
Tosyl (Ts) N-Tosylpyrrole, NaOH, refluxMeOH/H₂O>85%[2]
Boc N-Boc-pyrrole, TFACH₂Cl₂>95%[7]
SEM N-SEM-pyrrole, TBAFTHF>90%[10]
BOM N-BOM-pyrrole, H₂, 10% Pd/CEtOH>95%[11][12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Procedure for N-Tosylation of Pyrrole

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of pyrrole (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, then a solution of tosyl chloride (1.1 eq) in anhydrous THF is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of water, and the aqueous layer is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford N-tosylpyrrole.[2]

General Procedure for N-Tosyl Deprotection

A solution of N-tosylpyrrole (1.0 eq) in a 9:1 mixture of methanol and water is treated with crushed NaOH pellets (3.0 eq). The mixture is stirred at ambient temperature overnight. Ethyl acetate is added, and the phases are separated. The aqueous phase is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and evaporated to dryness to obtain the deprotected pyrrole.[2]

General Procedure for N-Boc Protection of Pyrrole

To a solution of pyrrole (1.0 eq) and di-tert-butyl dicarbonate (1.1 eq) in anhydrous dichloromethane, a catalytic amount of DMAP (0.1 eq) is added. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to give N-Boc-pyrrole.[2]

General Procedure for N-Boc Deprotection

N-Boc-pyrrole (1.0 eq) is dissolved in dichloromethane, and trifluoroacetic acid (10 eq) is added. The mixture is stirred at room temperature for 1 hour. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to yield the unprotected pyrrole.[7]

Visualizing Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the protection and deprotection sequences.

Protection_Deprotection_Workflow cluster_protection Protection cluster_reactions Synthetic Transformations cluster_deprotection Deprotection Pyrrole Pyrrole ProtectedPyrrole N-Protected Pyrrole Pyrrole->ProtectedPyrrole Base ProtectingReagent Protecting Group Reagent (e.g., TsCl, Boc2O) ProtectingReagent->ProtectedPyrrole Reaction1 Reaction 1 ProtectedPyrrole->Reaction1 Reaction2 Reaction 2 Reaction1->Reaction2 FinalProduct Final Product Reaction2->FinalProduct DeprotectionReagent Cleavage Reagent (e.g., NaOH, TFA) DeprotectionReagent->FinalProduct

Caption: General workflow for the use of a pyrrole N-protecting group.

Protecting_Group_Selection Start Synthetic Goal Condition Anticipated Reaction Conditions Start->Condition Ts Tosyl (Ts) - Robust - Electron-withdrawing Condition->Ts Strongly Acidic / Oxidative Boc Boc - Acid Labile Condition->Boc Basic / Hydrogenation SEM SEM - Fluoride Labile Condition->SEM Basic / Nucleophilic BOM BOM - Hydrogenolysis Labile Condition->BOM Non-reductive

Caption: Decision tree for selecting a suitable pyrrole N-protecting group.

Conclusion

The selection of an appropriate protecting group for the pyrrole nitrogen is a critical decision in the design of a synthetic strategy. The robust, electron-withdrawing nature of the tosyl group makes it suitable for harsh reaction conditions, although its removal can be challenging.[2][4] The Boc group offers mild introduction and removal conditions but is sensitive to acid.[2][7] The SEM group provides a valuable orthogonal deprotection strategy using fluoride ions and shows enhanced stability in certain catalytic reactions.[9][10] Finally, the BOM group is a good choice when hydrogenolysis is a compatible deprotection method.[11][12] By carefully considering the stability and cleavage conditions of each group, as summarized in this guide, researchers can optimize their synthetic routes to achieve their target molecules efficiently and in high yield.

References

Comparative Cross-Reactivity Analysis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profiles of selected 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-based compounds. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, owing to its structural similarity to adenine, which allows it to effectively compete with ATP at the kinase hinge region.[1] This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the selectivity of these compounds.

The following sections present quantitative data on the inhibitory activity of three representative compounds from this class: a Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, a RET proto-oncogene (RET) inhibitor, and a multi-targeted kinase inhibitor. Detailed experimental protocols for common kinase inhibition assays and visualizations of relevant signaling pathways are also provided.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of the selected compounds against their primary targets and a panel of off-target kinases. It is important to note that the data presented is compiled from different studies and the experimental conditions may vary. For a definitive comparison, these compounds should be evaluated side-by-side in the same assay system.

Table 1: Profile of a Pyrrolo[2,3-d]pyrimidine-Based LRRK2 Inhibitor (Compound 45)

Target KinaseIC50 (nM)Off-Target Kinase% Inhibition @ 1µM
LRRK2 (WT)86MAP3K1Significantly Inhibited
PI4KBSignificantly Inhibited
IRAK3Significantly Inhibited
No other kinase inhibited at 100 nM

Data sourced from a study on LRRK2 inhibitors, where compounds were profiled at 1 µM in a broad kinase panel.[2]

Table 2: Profile of a Pyrrolo[2,3-d]pyrimidine-Based RET Inhibitor (Compound 59)

Target KinaseIC50 (nM)Off-Target KinaseIC50 (nM)
RET (WT)<10KDR (VEGFR2)>1000
RET (V804M)<10

Data sourced from a study on the discovery of pyrrolo[2,3-d]pyrimidine derivatives as RET inhibitors.[3]

Table 3: Profile of a Multi-Targeted Pyrrolo[2,3-d]pyrimidine-Based Inhibitor (Compound 5k)

Target KinaseIC50 (nM)
EGFR79
Her240
VEGFR2136
CDK2204

Data sourced from a study on the development of multi-targeted kinase inhibitors.[4]

Experimental Protocols

Below are detailed methodologies for two common in vitro kinase assays used for determining inhibitor potency.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., pyrrolo[2,3-d]pyrimidine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point 1:3 serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 1 mM). A DMSO-only control should also be prepared.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be at or near their respective Km values.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen™ TR-FRET Kinase Binding Assay

This assay measures the binding of a test compound to a kinase by monitoring the displacement of a fluorescent tracer.

Materials:

  • Kinase of interest (GST- or His-tagged)

  • LanthaScreen™ Certified Antibody (e.g., Eu-anti-GST)

  • Fluorescently labeled kinase tracer

  • Test compounds

  • Kinase Buffer

  • 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase and a 2X solution of the Eu-labeled antibody in Kinase Buffer.

    • Prepare a 4X solution of the fluorescent tracer in Kinase Buffer.

    • Prepare a 4X serial dilution of the test compound in DMSO.

  • Assay Assembly:

    • In a 384-well plate, add 5 µL of the 2X kinase/antibody mixture.

    • Add 2.5 µL of the 4X test compound dilution or DMSO control.

    • Add 2.5 µL of the 4X fluorescent tracer.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 60 minutes.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Dilution assay_plate Assay Plating (Compound + Kinase + Substrate/ATP) compound_prep->assay_plate reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->assay_plate incubation Incubation assay_plate->incubation detection_reagent Addition of Detection Reagent incubation->detection_reagent read_plate Plate Reading (Luminescence/Fluorescence) detection_reagent->read_plate data_processing Data Processing (Normalization, Background Subtraction) read_plate->data_processing ic50_determination IC50 Curve Fitting data_processing->ic50_determination selectivity_profiling Selectivity Profiling ic50_determination->selectivity_profiling

Caption: General experimental workflow for kinase inhibitor profiling.

LRRK2_pathway LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Protein_Synthesis Protein Synthesis LRRK2->Protein_Synthesis Microtubule_Dynamics Microtubule Dynamics Rab_GTPases->Microtubule_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Inhibitor Pyrrolo[2,3-d]pyrimidine LRRK2 Inhibitor Inhibitor->LRRK2 Inhibits

Caption: Simplified LRRK2 signaling pathway and point of inhibition.

RET_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Ligand GDNF family ligands Co_receptor GFRα co-receptor Ligand->Co_receptor RET RET Receptor Tyrosine Kinase Co_receptor->RET Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RET->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway RET->PI3K_AKT PLCg PLCγ Pathway RET->PLCg Inhibitor Pyrrolo[2,3-d]pyrimidine RET Inhibitor Inhibitor->RET Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation PLCg->Differentiation

Caption: Overview of the RET signaling pathway and inhibition.[5]

EGFR_VEGFR2_pathway cluster_EGFR EGFR Signaling cluster_VEGFR2 VEGFR2 Signaling cluster_downstream Common Downstream Pathways cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT EGFR->PI3K_AKT VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 VEGFR2->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibitor Multi-Targeted Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibitor->VEGFR2 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival

References

Benchmarking Novel Pyrrolo[2,3-d]pyrimidine Derivatives Against Established Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel pyrrolo[2,3-d]pyrimidine derivatives against well-characterized inhibitors targeting key kinases in critical signaling pathways. The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, is a privileged structure in kinase inhibitor design, forming the core of several FDA-approved drugs.[1][2][3] This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate an objective evaluation of emerging compounds in this class.

Comparative Efficacy of Pyrrolo[2,3-d]pyrimidine Derivatives

The inhibitory activity of new pyrrolo[2,3-d]pyrimidine derivatives is benchmarked against established inhibitors across various kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[4] Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors have shown significant therapeutic success.

CompoundTarget Kinase(s)IC50 (nM)Cell LineReference Compound(s)IC50 (nM) of Reference
DPPY (cpd 9a) JAK3<1-Tofacitinib, Ritlecitinib, DecernotinibNot specified in snippet
Compound 11e JAK1, JAK2>90% inhibitionRAW264.7Baricitinib (B560044)Not specified in snippet
Compound 16c JAK26TF-1Tofacitinib5
Compound 8m JAK10.16-TofacitinibNot specified in snippet
Compound 8o JAK10.3-TofacitinibNot specified in snippet

A novel, highly selective 7H-pyrrolo[2,3-d]pyrimidine-based JAK3 inhibitor, referred to as DPPY, demonstrates sub-nanomolar potency and a high selectivity index, suggesting the potential for a more targeted immunomodulatory effect with reduced off-target risks compared to broader-spectrum JAK inhibitors like Tofacitinib, Ritlecitinib, and Decernotinib.[4] Further studies have identified compounds like 11e, which shows compelling anti-inflammatory efficacy superior to baricitinib by inhibiting nitric oxide generation in LPS-induced macrophages.[5] Compound 16c was identified as a potent JAK2 inhibitor with favorable pharmacokinetic profiles and high selectivity over JAK3.[6][7] Additionally, compounds 8m and 8o have shown potent enzymatic activity against JAK1 with significant selectivity over JAK2.[8]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a key regulator of cell proliferation and is a prominent target in oncology, particularly in non-small cell lung cancer (NSCLC).[2][9] The development of pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors has focused on overcoming resistance to existing therapies.

CompoundTarget Kinase(s)IC50 (nM)Cell LineReference Compound(s)IC50 (nM) of Reference
Compound 46 EGFR3.76AURKA--
Compound 48 EGFR3.63AURKA--
Compound 51 EGFR3.8HeLa--
Compound 53 EGFR3.3HeLa--
Compound 12i EGFR (T790M mutant)0.21HCC827Avitinib, ErlotinibNot specified in snippet
Compound 5k EGFR79-Erlotinib, Sunitinib55 (Erlotinib), 93 (Sunitinib)

Studies have revealed highly potent 2,4-disubstituted and 4,6-disubstituted pyrrolo[2,3-d]pyrimidines with low nanomolar IC50 values against EGFR.[10] Notably, compound 12i demonstrates high potency and selectivity for the T790M mutant EGFR, a common resistance mutation, with up to 493-fold increased efficacy in mutant cell lines compared to normal cells.[11][12] Another derivative, compound 5k, exhibited broad anti-proliferative activity and potent inhibition of EGFR, comparable to Erlotinib.[13][14]

Other Kinase Targets

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has led to the development of inhibitors for a range of other kinases implicated in cancer.

CompoundTarget Kinase(s)IC50 (nM)Cell LineReference Compound(s)IC50 (nM) of Reference
Compound 59 RET, RET V804Mlow nanomolarLC-2/ad--
Compound 25b FAK5.4MDA-MB-231, A549--
Compound 13b AxlNot specifiedBaF3/TEL-Axl--
Compound 8h Src-U87--
Compound 12d VEGFR-211.9---
Compound 15c VEGFR-213.6---

Researchers have identified potent inhibitors for RET kinase (Compound 59), Focal Adhesion Kinase (FAK) (Compound 25b), Axl receptor tyrosine kinase (Compound 13b), and Src tyrosine kinase (Compound 8h).[1][15][16][17] Additionally, derivatives carrying biaryl urea (B33335) moieties (12d and 15c) have demonstrated highly potent, dose-related inhibition of VEGFR-2.[18]

Experimental Protocols

The following are generalized methodologies for key experiments used in the evaluation of pyrrolo[2,3-d]pyrimidine inhibitors. Specific protocols may vary between studies.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Assay Components : The assay typically includes the purified kinase, a substrate (e.g., a peptide or protein that the kinase phosphorylates), ATP (the phosphate (B84403) donor), and the test inhibitor at various concentrations.

  • Reaction Initiation : The kinase reaction is initiated by the addition of ATP.

  • Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for phosphorylation of the substrate.

  • Reaction Termination and Signal Generation : A reagent is added to stop the kinase reaction. This reagent also generates a detectable signal, such as luminescence or fluorescence, which is inversely proportional to the kinase activity.

  • Data Measurement : The signal from each reaction is measured using a plate reader.

  • Data Analysis : The measured signals are plotted against the logarithm of the inhibitor concentration. A dose-response curve is generated, and the IC50 value is calculated using appropriate software.[4]

Cell-Based Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation of cancer cell lines.

  • Cell Culture : Human cancer cell lines are cultured in appropriate media and conditions.

  • Treatment : Cells are treated with the synthesized compounds at a range of concentrations. A positive control, such as a known cytotoxic drug (e.g., Doxorubicin), is also included.

  • Incubation : The cells are incubated at 37°C for a specified period, typically 72 hours.

  • Viability Measurement : Cell viability is assessed using a method such as the MTT assay, which measures the metabolic activity of living cells.

  • Data Analysis : The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined graphically from the dose-response curves.[19]

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows provide a clearer understanding of the inhibitor's mechanism of action and the methods used for its evaluation.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer Gene Gene Transcription STAT_dimer->Gene Translocation pSTAT pSTAT pSTAT->STAT_dimer Dimerization Pyrrolo Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway inhibited by pyrrolo[2,3-d]pyrimidine derivatives.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Components Assay Components: Kinase, Substrate, Inhibitor (Varying Conc.) Initiation Initiate with ATP Components->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction & Generate Signal Incubation->Termination Measurement Measure Signal (Plate Reader) Termination->Measurement Analysis Plot Dose-Response Curve & Calculate IC50 Measurement->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound frequently utilized in medicinal chemistry. Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear impervious clothing to prevent skin contact.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Spill Management and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any dust or vapors.

  • Contain: Prevent the spill from spreading or entering drains.[3] Use an inert absorbent material like sand, earth, or vermiculite (B1170534) for containment.

  • Collect: Carefully sweep or scoop the spilled material into a suitable, labeled container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

  • Waste Collection:

    • Collect all waste material, including any contaminated absorbents or PPE, in a designated and compatible hazardous waste container.

    • The container must be in good condition, properly sealed, and made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Segregate the waste from incompatible materials, such as strong oxidizing agents and strong acids.[2]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[2][4] Provide the contractor with a copy of the Safety Data Sheet.

Quantitative Data Summary

ParameterGuideline
Hazard Classification Acute Toxicity, Oral (Category 3)
Storage Class Code 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects
Incompatible Materials Strong oxidizing agents, Strong acids[2]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[2][4][5] Discharge into the environment must be avoided.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated Container fume_hood->collect_waste label_container Label Container: 'Hazardous Waste' + Chemical Name + Hazards collect_waste->label_container segregate Segregate from Incompatibles (Strong Oxidizers, Acids) label_container->segregate store_waste Store in Satellite Accumulation Area segregate->store_waste contact_disposal Contact Approved Hazardous Waste Contractor store_waste->contact_disposal end End: Professional Disposal contact_disposal->end

Disposal Workflow for this compound

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.